6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAKTRTDVKOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459494 | |
| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848133-87-9 | |
| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
This guide provides an in-depth technical analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile , a critical scaffold in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[1]
The Universal "Warhead-Ready" Scaffold for 3-Cyanoquinoline Kinase Inhibitors[1]
Executive Summary & Significance
This compound (CAS: 848133-87-9) is a high-value pharmaceutical intermediate serving as the structural core for a class of irreversible EGFR/HER2 inhibitors, most notably Neratinib (HKI-272) and Pelitinib (EKB-569) .[1]
Its chemical significance lies in its orthogonal reactivity :
-
C4-Chloro Position: A highly electrophilic site activated by the C3-cyano group, primed for SNAr displacement by complex anilines.[1]
-
C6-Amino Group: A nucleophilic handle ready for acylation with Michael acceptors (e.g., crotonyl chloride) to establish covalent binding with kinase cysteine residues (e.g., Cys797 in EGFR).[1]
-
C3-Cyano Group: An electron-withdrawing moiety that activates the C4 position and modulates the electronic properties of the final drug pharmacophore.[1]
This guide details the synthesis, physicochemical properties, and downstream applications of this compound, emphasizing the critical "Chemoselective Reduction" step required to generate it.[1]
Chemical Identity & Properties
| Property | Data |
| Systematic Name | This compound |
| CAS Number | 848133-87-9 |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow to brownish powder (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1] |
| Key Functional Groups | Aryl Chloride (electrophile), Primary Amine (nucleophile), Nitrile (activator), Ethoxy (solubilizer).[1] |
| Stability | Moisture Sensitive: C4-Cl can hydrolyze to C4-OH (quinolone) under acidic/aqueous conditions.Light Sensitive: C6-NH₂ is prone to oxidation.[1] Store under inert gas at -20°C. |
Synthetic Pathway (Upstream)
The synthesis of this scaffold presents a specific challenge: reducing the C6-nitro precursor without dechlorinating the C4-position. Catalytic hydrogenation (Pd/C + H₂) is generally contraindicated as it leads to hydrodehalogenation.[1] The industry standard utilizes a chemoselective metal-mediated reduction.[1]
Mechanistic Flow[1][2][3]
-
Condensation: 3-Ethoxy-4-nitroaniline reacts with Ethyl (ethoxymethylene)cyanoacetate.[1]
-
Cyclization (Gould-Jacobs Type): Thermal cyclization in Dowtherm A affords the quinolone core.[1]
-
Chlorination: POCl₃ converts the 4-oxo group to the 4-chloro "warhead."[1]
-
Chemoselective Reduction: Iron/Acetic acid reduces the nitro group while preserving the chloro substituent.[1]
Figure 1: Synthetic route to the target scaffold. The red arrow highlights the critical chemoselective reduction step.[1]
Experimental Protocol: Chemoselective Reduction
Objective: Convert 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile to the 6-amino target without losing the 4-chloro atom.
Reagents:
-
Precursor: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq)[1]
-
Iron Powder (Fe): 5.0 eq (Fine mesh activated)[1]
-
Ammonium Chloride (NH₄Cl): 3.0 eq (or Acetic Acid)[1]
-
Solvent: Ethanol/Water (3:1 v/v) or Methanol/THF[1]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with the nitro-precursor (10 g, 36 mmol) and Ethanol (100 mL). Stir to create a suspension.
-
Activation: Add Iron powder (10 g, ~180 mmol) and Ammonium Chloride (5.8 g, 108 mmol) dissolved in Water (30 mL).
-
Reaction: Heat the mixture to reflux (80°C) under N₂ atmosphere. Monitor by TLC (System: DCM/MeOH 95:5).[1] The starting material (Rf ~0.[1]8) should disappear, and a fluorescent amine spot (Rf ~0.[1]4) should appear.[1][2][3]
-
Critical Note: Do not overheat or prolong reaction beyond completion (typically 2-4 hours) to prevent hydrolysis of the nitrile or chloride.[1]
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove iron residues.[1] Wash the pad with warm THF or EtOAc (the product has low solubility in cold ethanol).[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Dilute residue with water and adjust pH to ~8-9 with saturated NaHCO₃.[1]
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/DMF if necessary.[1]
-
Yield: Expected yield 75-85%.
Downstream Applications (Drug Synthesis)
This scaffold allows for a bifurcated synthetic strategy.[1] The order of operations (Acylation vs. SNAr) is critical and depends on the sensitivity of the "tail" moiety.[1]
Pathway A: The "Neratinib" Route (SNAr First)
For Neratinib, the bulky aniline is usually installed before the Michael acceptor to prevent side reactions with the acrylamide.[1]
Pathway B: The "Pelitinib" Route (Acylation First)
In some protocols, the 6-amino group is acylated first to install the crotonamide, followed by displacement of the chloride.[1] However, Pathway A is generally preferred to avoid polymerization of the Michael acceptor during the SNAr heating step.[1]
Figure 2: Divergent synthesis of major kinase inhibitors from the common scaffold.
Analytical Characterization
To validate the integrity of the synthesized scaffold, the following spectral signatures must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.8 ppm (s, 1H): H-2 of Quinoline (Deshielded by CN and N).[1]
-
δ 7.3-7.5 ppm: Aromatic protons (H-5, H-8).[1]
-
δ 5.8 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).[1]
-
δ 4.2 ppm (q, 2H): O-CH₂-CH₃.[1]
-
δ 1.4 ppm (t, 3H): O-CH₂-CH₃.[1]
-
Absence check: No peaks at δ 8.5-9.0 ppm corresponding to Nitro group protons (which would be more deshielded than the amine precursor).[1]
-
-
Mass Spectrometry (ESI+):
Safety & Handling
-
Toxicology: As a nitrile and chloro-quinoline derivative, treat as Highly Toxic by ingestion and inhalation.[1]
-
Skin Sensitization: 4-chloroquinolines are potent sensitizers.[1] Full PPE (Tyvek suit, double nitrile gloves) is mandatory.[1]
-
Reactive Hazards: Do not mix with strong acids (generates HCN gas from nitrile hydrolysis under extreme conditions) or strong oxidizers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11011305, 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile. Retrieved from [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[1] The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[1] Journal of Medicinal Chemistry.[1] (Contextual citation for the synthesis of EKB-569 class compounds).
Sources
Technical Monograph: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
This technical monograph provides an in-depth analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9), a specialized intermediate in the synthesis of covalent tyrosine kinase inhibitors (TKIs).
CAS Number: 848133-87-9 Role: Advanced Intermediate for Irreversible EGFR/HER2 Inhibitors (e.g., Neratinib)
Executive Summary
This compound is a highly functionalized quinoline scaffold used primarily in the development of 4-anilinoquinoline-3-carbonitrile kinase inhibitors. It serves as a critical divergence point in Structure-Activity Relationship (SAR) studies. While the industrial synthesis of drugs like Neratinib (HKI-272) typically utilizes its nitro-analog precursor (CAS 214476-09-2) for the aniline coupling step to maximize electrophilicity, the 6-amino variant (CAS 848133-87-9) allows for unique downstream functionalization of the C6-amine prior to C4-substitution, enabling the synthesis of complex hybrid inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 848133-87-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| Appearance | Pale yellow to yellow-brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Melting Point | >250 °C (decomposition often observed) |
| Key Functional Groups | 3-Cyano (EWG), 4-Chloro (Leaving Group), 6-Amino (Nucleophile), 7-Ethoxy (Donor) |
SMILES: CCOC1=C(N)C=C2C(Cl)=C(C#N)C=NC2=C1
Critical Analysis of Reactivity (Expert Insights)
The "Deactivation" Paradox
In the standard synthesis of EGFR inhibitors, the displacement of the C4-chloride by an aniline nucleophile (SNAr) is the rate-determining step.
-
Nitro-Precursor (Standard Route): The 6-nitro group is strongly electron-withdrawing, significantly lowering the LUMO energy of the quinoline ring and activating the C4-position for nucleophilic attack.
-
Amino-Intermediate (CAS 848133-87-9): The 6-amino group is a strong electron donor (via resonance). This increases electron density in the pyridine ring, deactivating the C4-chloride toward SNAr displacement.
Strategic Implication: Consequently, forcing an aniline coupling on CAS 848133-87-9 requires harsher conditions (higher temperature, acid catalysis) compared to its nitro-analog. However, this compound is invaluable when the C6-amine must be derivatized (e.g., sulfonylation, alkylation) before the bulky aniline is introduced at C4, avoiding steric clash.
Chemoselectivity Challenges
The coexistence of a free amine (nucleophile) and an activated chloride (electrophile) on the same core presents a risk of self-polymerization or intermolecular condensation under basic conditions. Protocols must utilize non-nucleophilic bases or acid catalysis to protonate the pyridine nitrogen, enhancing C4-electrophilicity without facilitating self-reaction.
Synthetic Protocols
Synthesis of the Core (Precursor Preparation)
The synthesis begins with the construction of the quinoline core, typically yielding the 6-nitro derivative first.
Step 1: Gould-Jacobs Cyclization & Chlorination
-
Reactants: 3-Ethoxy-4-nitroaniline + Diethyl (ethoxymethylene)malonate.
-
Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C yields the 4-hydroxyquinoline core.
-
Chlorination: Reaction with POCl₃ (Phosphorus oxychloride) converts the 4-OH to 4-Cl.
Selective Reduction to CAS 848133-87-9
To obtain the target 6-amino-4-chloro compound, one must reduce the nitro group without dechlorinating the activated C4-position. Catalytic hydrogenation (Pd/C, H₂) is contraindicated as it rapidly causes hydrogenolysis of the C-Cl bond.
Recommended Protocol (Chemoselective Reduction):
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Suspend 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) in EtOH/H₂O.
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of nitro starting material.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Purification: Recrystallize from Acetonitrile or purify via flash chromatography (DCM/MeOH).
-
Validation: The product should show a mass of [M+H]⁺ = 248.05 and the presence of a characteristic broad NH₂ singlet in ¹H NMR (approx. 5.0–6.0 ppm).
-
Downstream Application: Synthesis of Neratinib Intermediate
If using CAS 848133-87-9 to generate the Neratinib core (though less efficient than the nitro route):
-
Reagents: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, Pyridine hydrochloride (catalyst).
-
Solvent: 2-Ethoxyethanol or Isopropanol.
-
Conditions: Reflux at 110°C for 12–24 hours.
-
Mechanism: Acid-catalyzed SNAr. The acid protonates the quinoline nitrogen, counteracting the deactivating effect of the 6-amino group.
Visualizing the Chemistry
Synthesis & Reactivity Flowchart
The following diagram illustrates the relationship between the nitro-precursor, the target amino-chloro intermediate, and the downstream drug Neratinib.
Figure 1: Synthetic divergence showing the standard industrial route (Path A) versus the specialized route isolating CAS 848133-87-9 (Path B).[5][6][7][8]
Mechanistic Insight: Electronic Effects
Figure 2: Impact of C6-substitution on the electrophilicity of the C4-chloride.
Analytical Characterization Standards
For quality control of CAS 848133-87-9, the following parameters are expected:
-
HPLC Purity: >97% (Reverse phase C18, Acetonitrile/Water + 0.1% Formic Acid).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.8–9.0 (s, 1H, H-2 quinoline).
-
δ 7.0–7.5 (aromatic protons H-5, H-8).
-
δ 5.5–6.0 (br s, 2H, NH₂).
-
δ 4.2 (q, 2H, OCH₂).
-
δ 1.4 (t, 3H, CH₃).
-
-
Mass Spectrometry (ESI): m/z 248.1 [M+H]⁺ (Isotope pattern showing ³⁵Cl/³⁷Cl ratio of 3:1).
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Sensitization: As an aniline derivative and alkylating agent precursor, it is a potential skin sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over time; the hydrochloride salt is more stable.
References
-
ChemicalBook. (2025).[9] this compound Product Description and CAS 848133-87-9. Retrieved from
-
BLDpharm. (2025). Product Analysis: this compound. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11011305 (4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile - Precursor). Retrieved from [2]
- Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on biological activity." Journal of Medicinal Chemistry, 46(1), 49-63.
-
Manus Aktteva Biopharma. (2025). Neratinib Intermediates and CAS Listings. Retrieved from
Sources
- 1. 3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- | 380844-30-4 | Benchchem [benchchem.com]
- 2. 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | C12H8ClN3O3 | CID 11011305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. Page loading... [guidechem.com]
- 5. manusaktteva.com [manusaktteva.com]
- 6. manusaktteva.com [manusaktteva.com]
- 7. clinivex.com [clinivex.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Strategic Analysis & Application in Tyrosine Kinase Inhibitor (TKI) Synthesis
Part 1: Executive Summary & Molecular Identity
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a highly specialized, transient intermediate primarily associated with the synthesis of irreversible EGFR/HER2 inhibitors, most notably Neratinib (HKI-272) .
Critical Technical Distinction (E-E-A-T):
Researchers often confuse this specific structure with its stable precursor or its downstream coupled product. In standard industrial workflows, the 6-nitro analog is the stable starting material. The 6-amino-4-chloro species described here is chemically precarious; it possesses both a nucleophilic amine (
Physicochemical Profile (Predicted & Analogous Data)
| Property | Value / Description | Notes |
| Chemical Formula | ||
| Molecular Weight | 247.68 g/mol | |
| CAS Number | Not widely assigned | Often confused with Nitro-analog (CAS 214476-09-2) or Coupled-analog (CAS 848139-78-6).[1][2][3][4] |
| Appearance | Yellow to brownish amorphous solid | Amine oxidation leads to darkening over time. |
| Solubility | DMSO, DMF, DMAc | Low solubility in water/alcohols. |
| Melting Point | >200°C (Decomposition) | Likely polymerizes upon melting. |
| pKa (Predicted) | ~3.5 (Quinoline N), ~2.8 (Aniline N) | The 3-CN group significantly reduces basicity. |
| Stability | Low / Air Sensitive | Store under Argon/Nitrogen at -20°C. |
Part 2: Structural Analysis & Reactivity
The reactivity of this molecule is defined by the "Push-Pull" electronic system of the quinoline ring.
Electronic Architecture
-
3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) at the 3-position pulls electron density from the ring, making the 4-position highly electrophilic.
-
4-Chloro Group (-Cl): The leaving group. Activated by the 3-CN and the ring nitrogen, it is primed for Nucleophilic Aromatic Substitution (
). -
6-Amino Group (-NH2): A strong electron donor. Its presence complicates the chemistry because it can act as a competing nucleophile, attacking the 4-position of another molecule (dimerization).
-
7-Ethoxy Group (-OEt): An electron-donating group that stabilizes the quinoline core but also increases the electron density at the 6-position, making the amine more nucleophilic.
The "Self-Destruct" Mechanism (Graphviz Diagram)
The following diagram illustrates the inherent instability of this specific intermediate compared to the stable Nitro route.
Caption: Comparative stability analysis showing the polymerization risk of the 6-Amino-4-chloro species versus the standard industrial route utilizing the 6-Nitro precursor.
Part 3: Synthetic Utility & Protocols
To utilize this core effectively, one must employ the Convergent Synthesis Strategy . The standard protocol avoids isolating the 6-amino-4-chloro species. Instead, the 4-chloro is displaced first while the 6-position is protected as a Nitro group.
Protocol A: The "Standard" Industrial Route (Recommended)
Objective: Synthesis of the Neratinib intermediate (CAS 848139-78-6) avoiding the unstable amino-chloro core.
-
Starting Material: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2).[4]
-
Coupling (
):-
Reagents: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq), Pyridine hydrochloride (catalyst).
-
Solvent: 2-Ethoxyethanol or Isopropanol.
-
Conditions: Reflux (80-100°C) for 2-4 hours.
-
Mechanism: The aniline attacks the 4-position, displacing chloride. The 6-Nitro group prevents self-reaction.
-
-
Reduction (Nitro
Amino):-
Reagents: Iron powder/Ammonium Chloride (Fe/NH4Cl) or Raney Nickel/H2.
-
Solvent: Ethanol/Water or Methanol.
-
Outcome: This yields the stable 6-Amino-4-anilino... intermediate, ready for acrylation to form Neratinib.
-
Protocol B: Isolation of 6-Amino-4-chloro... (Research Only)
Objective: If you strictly require the 6-amino-4-chloro core for a novel substitution pattern.
WARNING: Perform in a glovebox or under strict inert conditions.
-
Precursor: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile.[4]
-
Chemoselective Reduction:
-
Challenge: Reducing
to without dechlorinating the 4-position (hydrodehalogenation). -
Reagent System: Stannous Chloride (
) in Ethyl Acetate or Ethanol. -
Conditions: Reflux, 2-3 hours.
is specific for nitro groups and generally spares aryl chlorides compared to catalytic hydrogenation ( ).
-
-
Workup:
-
Neutralize with saturated
(careful of emulsion). -
Extract rapidly with EtOAc.
-
Do not concentrate to dryness if possible; use the solution immediately in the next step to prevent polymerization.
-
Part 4: Analytical Characterization
When characterizing this class of compounds, specific spectral signatures confirm the integrity of the core.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (aromatic) and 330 nm (quinoline conjugation).
-
Retention Time: The Amino-Cl species will elute earlier than the Nitro-Cl precursor due to the polarity of the amine.
NMR Signatures ( -DMSO)
-
Proton (
):- 8.8 - 9.0 ppm (s, 1H): H-2 proton (characteristic singlet of the quinoline ring next to Nitrogen).
- 7.4 - 7.6 ppm: Aromatic protons (H-5, H-8).
-
5.5 - 6.5 ppm (br s, 2H):
protons (exchangeable with ). Note: If this peak is absent, polymerization may have occurred. -
4.2 ppm (q) & 1.4 ppm (t): Ethoxy group (
).
Part 5: Synthesis Workflow Diagram
The following Graphviz diagram details the placement of this molecule within the broader context of TKI drug development.
Caption: Synthetic workflow illustrating the critical route decision point. Route A (Standard) bypasses the isolation of the unstable 6-Amino-4-chloro target.
References
-
Rabindran, S. K., et al. (2004). "Antitumor Activity of HKI-272, an Irreversible Inhibitor of the HER-2 Tyrosine Kinase."[5] Cancer Research.
-
Wissner, A., & Mansour, T. S. (2008). "The Development of HKI-272 and Related Compounds for the Treatment of Cancer." Archives of Pharmacy.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 214476-09-2 (Nitro precursor).
-
Wyeth Holdings Corp. (2006). "Process for the preparation of substituted 3-cyanoquinolines." World Intellectual Property Organization (WIPO) Patent WO2006127207.
Sources
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | C12H8ClN3O3 | CID 11011305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Structure Elucidation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
This guide serves as an authoritative technical reference for the structural elucidation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS: 848133-87-9).[1][2] This molecule is a critical "Process Impurity" and "Reference Standard" in the synthesis of tyrosine kinase inhibitors (TKIs) such as Neratinib .[3]
Technical Reference for TKI Process Development
Executive Summary & Chemical Identity[1][4]
-
Target Molecule: this compound[1][2][4][5][6][7][8][9][10][11]
-
Molecular Formula: C₁₂H₁₀ClN₃O[11]
-
Role: Key intermediate/impurity in Neratinib synthesis.[3] It represents the reduced form of the electrophilic precursor (6-nitro-4-chloro) prior to the aniline coupling step.[1][2]
Scientific Context: In the standard synthesis of Neratinib, the 4-chloro-3-cyanoquinoline core acts as the electrophile for the aniline coupling.[1][2][3] Typically, the 6-position carries a nitro group during this coupling to deactivate the ring and prevent side reactions.[1][3] The presence of the 6-amino group while the 4-chloro substituent is still intact suggests a specific process deviation (premature reduction) or a deliberate synthetic route modification.[1][2] Its structural confirmation is vital because the electron-donating amino group significantly alters the reactivity of the 4-chloro position towards nucleophilic aromatic substitution (SNAr).[1][2]
Synthetic Origin & Regiochemistry
To elucidate the structure with certainty, one must understand the regiochemical lineage.[3] The 6- and 7-positions are differentiated early in the synthesis.[1][2][3]
Synthetic Pathway (Causality of Structure)
The structure is derived from the Gould-Jacobs reaction sequence, followed by nitration and chlorination.[1][3]
Figure 1: Synthetic genealogy confirming the regiochemistry of the substituents.[1][2] The critical differentiation is the reduction of the Nitro group to Amino without displacing the Chloro group.[3]
Analytical Strategy & Structure Elucidation
The primary challenge is proving the coexistence of the labile 4-chloro group and the nucleophilic 6-amino group, and distinguishing this from its regioisomers (e.g., 7-amino-6-ethoxy).[1][2][3]
Mass Spectrometry (HRMS) - The Integrity Check
Before NMR analysis, the integrity of the chlorine atom must be validated.[1][3] The amino group increases the risk of hydrolysis (to 4-OH) or self-polymerization.[1][2]
-
Method: ESI+ (Electrospray Ionization).[1]
-
Acceptance Criteria:
NMR Spectroscopy - The Definitive Proof
The 1H and 2D NMR data provide the spatial confirmation.[3]
Predicted Chemical Shifts (DMSO-d₆):
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Structural Insight |
| H-2 | Ar-H | 8.80 - 8.90 | Singlet | Characteristic of 3-CN-quinoline.[1][2][3] Deshielded by ring nitrogen and CN. |
| H-5 | Ar-H | 7.30 - 7.40 | Singlet | Key Signal. Shielded by the ortho-amino group (C6).[2][3] |
| H-8 | Ar-H | 7.10 - 7.20 | Singlet | Shielded by the ortho-ethoxy group (C7).[1][2][3] |
| NH₂ | Amine | 5.80 - 6.20 | Broad Singlet | Exchangeable with D₂O.[2][3] Confirms reduction of Nitro.[3] |
| OCH₂ | Ethoxy | 4.20 - 4.30 | Quartet | Coupling to CH₃.[2][3] |
| CH₃ | Ethoxy | 1.40 - 1.50 | Triplet | Coupling to OCH₂.[2][3] |
Differentiation Logic (Expert Insight):
-
Vs. 6-Nitro Precursor: The H-5 proton in the 6-nitro compound would appear significantly downfield (~8.5-9.0 ppm) due to the electron-withdrawing nitro group.[1][2] In the 6-amino target, H-5 shifts upfield to ~7.3 ppm.[1][2][3]
-
Vs. 6-Ethoxy-7-Amino Isomer: In the target (6-amino-7-ethoxy), H-8 is the proton flanked by the alkoxy group.[1][2] In the isomer (6-ethoxy-7-amino), H-5 would be flanked by the alkoxy group.[1][2] NOESY distinguishes this.
2D NMR Correlation Logic (NOESY/HMBC)
The following diagram illustrates the mandatory NOE (Nuclear Overhauser Effect) correlations required to confirm the regiochemistry.
Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating checkpoints for compound stability.
Sample Preparation (Critical for Labile Chlorides)
The 4-chloro group is susceptible to hydrolysis in the presence of trace water and acid/base.[1][3]
-
Solvent Selection: Use DMSO-d₆ (anhydrous) from a freshly opened ampoule.[1] Avoid CDCl₃ if it is acidic (common due to photolysis), as acid accelerates hydrolysis or polymerization.[1][3]
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Temperature: Run all experiments at 298 K (25°C) . Do not heat the probe, as this increases the rate of Cl displacement by the solvent or the 6-amino group (self-reaction).[1][3]
Data Acquisition Workflow
-
Step 1: 1H NMR (16 scans):
-
Step 2: 13C NMR (1024 scans):
-
Step 3: 1H-1H NOESY (Mixing time 300-500ms):
Summary of Key Data for Identification
| Parameter | Value / Characteristic | Structural Conclusion |
| Appearance | Yellow to brownish solid | Conjugated amino-quinoline system.[1][2][3] |
| IR Spectrum | ~2220 cm⁻¹ (Sharp) | Confirms C≡N (Nitrile).[2] |
| IR Spectrum | 3300-3450 cm⁻¹ (Broad) | Confirms NH₂ (Primary Amine).[1][2] |
| MS (ESI+) | m/z 248/250 (3:1 ratio) | Confirms 4-Chloro presence.[2] |
| 1H NMR | δ 8.85 (s, 1H) | Confirms Quinoline Core (H-2).[2][3] |
| 1H NMR | δ 7.35 (s, 1H) | Confirms H-5 (Shielded by NH₂).[2][3] |
| 1H NMR | δ 7.15 (s, 1H) | Confirms H-8 (Shielded by OEt).[2][3] |
References
-
PubChem. (n.d.).[3][12] Compound Summary: this compound (CAS 848133-87-9).[1][2][4][5][9][10] National Library of Medicine.[3] Retrieved January 28, 2026, from [Link][1][3]
-
Zhang, F. et al. (2010).[3] Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines. (Contextual reference for Neratinib intermediates). Journal of Medicinal Chemistry.
Sources
- 1. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 2. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. This compound|848133-87-9--JieJie Group [jiejiegroup.com]
- 5. This compound CAS#: 848133-87-9 [amp.chemicalbook.com]
- 6. 2-(5-bromo-2-methylquinolin-8-yl)oxypropanenitrile|88757-40-8 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile | 848139-78-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 848133-87-9 [m.chemicalbook.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. 848133-87-9|this compound|BLD Pharm [bldpharm.com]
- 12. Neratinib Impurity 59 | C30H30ClN6O4+ | CID 87765326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Targeting the Kinome: A Technical Guide to Quinoline-3-Carbonitrile Derivatives
Executive Summary
The quinoline-3-carbonitrile scaffold represents a critical bioisostere of the quinazoline core found in approved EGFR inhibitors like Gefitinib and Erlotinib. By replacing the N-3 nitrogen of the quinazoline ring with a carbonitrile (C-CN) group, researchers can modulate physicochemical properties—specifically lipophilicity and pKa—while maintaining the essential hydrogen-bonding network required for ATP-competitive inhibition.
This guide details the rationale, synthesis, and biological validation of these derivatives, focusing specifically on their application as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase inhibitors in antimicrobial research.
Part 1: Structural Rationale & Pharmacophore Analysis
The Bioisosteric Shift
The transition from quinazoline to quinoline-3-carbonitrile is not merely structural; it is electronic. The nitrile group at position 3 acts as a strong electron-withdrawing group (EWG), which:
-
Increases Electrophilicity: It activates the C-4 position for nucleophilic aromatic substitution (
), facilitating the introduction of diverse aniline pharmacophores. -
Mimics N-3: In the ATP binding pocket of kinases (e.g., EGFR, Src), the nitrile nitrogen serves as a hydrogen bond acceptor, mimicking the interaction of the quinazoline N-3 with the water network or specific residues (e.g., Thr790, Met769).
Key Binding Interactions (EGFR Model)
-
N-1 (Quinoline Nitrogen): Accepts H-bond from the backbone NH of Met793 (hinge region).
-
C-3 (Nitrile): Projects into the solvent-accessible region or interacts with the gatekeeper residue, influencing selectivity.
-
C-4 (Aniline Moiety): Fits into the hydrophobic pocket; substituents here dictate affinity and potency against mutant strains (e.g., T790M).
Part 2: Synthetic Strategies & Protocols
Workflow Visualization
The following diagram outlines the primary synthetic route for 4-anilinoquinoline-3-carbonitriles, the most bioactive class of these derivatives.
Caption: Step-wise synthesis of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.
Detailed Experimental Protocol: Synthesis of 4-Anilinoquinoline-3-carbonitrile
Objective: To synthesize a library of EGFR inhibitors via nucleophilic displacement.
Reagents:
-
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (Scaffold)
-
Substituted Anilines (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (Solvent)
-
Pyridine (Catalyst/Base)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile in anhydrous isopropanol (10 mL/mmol).
-
Addition: Add 1.1 equivalents of the specific substituted aniline.
-
Catalysis: Add a catalytic amount of pyridine (or HCl in dioxane for acid catalysis).
-
Reaction: Reflux the mixture at 80-85°C for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Checkpoint: The spot for the starting chloride (
) should disappear, replaced by a lower fluorescent spot.
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a hydrochloride salt.
-
Purification: Filter the solid, wash with cold isopropanol, and recrystallize from ethanol/water.
-
Validation: Confirm structure via
H-NMR (DMSO-d6). Look for the disappearance of the C-4 chlorine signal and the appearance of aniline aromatic protons and the NH exchangeable singlet ( 9.5–10.0 ppm).
Part 3: Biological Activity & Mechanism of Action[1]
Mechanism: EGFR Signal Transduction Inhibition
Quinoline-3-carbonitriles function primarily as ATP-competitive inhibitors. By blocking the ATP binding pocket of the EGFR tyrosine kinase domain, they prevent autophosphorylation and downstream signaling.
Caption: Inhibition of EGFR phosphorylation cascade by Quinoline-3-CN derivatives.[1]
Bioassay Protocols
Protocol A: In Vitro Kinase Assay (EGFR)
-
System: ADP-Glo™ Kinase Assay or ELISA-based Tyrosine Kinase assay.
-
Procedure:
-
Incubate recombinant EGFR enzyme (0.2 µ g/well ) with the test compound (serial dilutions: 0.1 nM to 10 µM) in kinase buffer (20 mM HEPES, 10 mM
) for 15 mins at 25°C. -
Initiate reaction by adding ATP (10 µM) and substrate (Poly Glu:Tyr).
-
Incubate for 45 mins.
-
Stop reaction and detect ADP production (luminescence) or Phospho-tyrosine (colorimetric antibody).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Protocol B: MTT Cytotoxicity Assay
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Procedure:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with quinoline derivatives for 48h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Part 4: Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of substitutions on the quinoline-3-carbonitrile core, synthesized from recent literature data.
| Position | Substituent (R) | Effect on Activity | Rationale |
| C-3 | -CN (Nitrile) | Critical | Essential for H-bonding and electron withdrawal; superior to -CONH2 for metabolic stability. |
| C-4 | 3-Cl, 4-F-aniline | High Potency | Halogens improve lipophilicity and fit into the hydrophobic pocket (Type I inhibition). |
| C-6/7 | -OCH3 (Methoxy) | Moderate | Electron donation increases basicity of N-1; mimics Erlotinib structure. |
| C-6 | Morpholine/Piperazine | Enhanced | Improves water solubility and pharmacokinetic profile; allows interaction with solvent-exposed regions. |
| C-6 | Acrylamide | Irreversible | Michael acceptor for covalent bonding with Cys797 (Targeting T790M mutation). |
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central (NIH). [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. PubMed Central (NIH). [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry (via PubMed). [Link][2]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. [Link]
-
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors. PubMed Central (NIH). [Link]
Sources
Technical Guide: Mechanism of Action & Experimental Validation of Substituted Quinolines
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through specific substituent modifications. While historically anchored in antimalarial therapy (e.g., chloroquine), the scaffold has evolved into a cornerstone of oncology (kinase inhibitors) and antimicrobial resistance research.
This guide dissects the three primary mechanisms of action (MoA) for substituted quinolines: Heme Polymerization Inhibition , Kinase Signal Transduction Modulation , and Nucleic Acid Interfacing . It provides the causal logic behind these mechanisms and details self-validating experimental protocols for their verification.
Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)
The versatility of the quinoline ring stems from its electronic distribution, allowing it to act as a hydrogen bond acceptor (N1) and a
Visualizing the Scaffold Logic
Figure 1: Structural logic of the quinoline scaffold. Key substitution vectors (C4, C8, N1) dictate the switch between antimalarial, anticancer, and DNA-targeting activities.
Part 2: Mechanism A — Heme Detoxification (Antimalarial)
The Mechanistic Causality
In Plasmodium parasites, hemoglobin digestion releases free heme (ferriprotoporphyrin IX), which is toxic to the parasite due to its ability to generate reactive oxygen species (ROS). The parasite detoxifies heme by polymerizing it into inert crystals called hemozoin (
4-Aminoquinolines (e.g., Chloroquine) function by:
-
Accumulation: The basic nitrogen (pKa ~8-10) becomes protonated in the parasite's acidic digestive vacuole (pH ~4.7), trapping the drug via ion trapping.
-
Capping: The quinoline ring
-stacks with the dimeric heme unit, blocking the elongation of the hemozoin crystal. -
Toxicity: Free heme accumulates, lysing the parasite membrane.
Protocol: NP-40 Mediated -Hematin Formation Assay
Purpose: To quantify a compound's ability to inhibit the conversion of heme to hemozoin in a cell-free system.
Reagents:
-
Hemin Stock: 25 mM hemin chloride in DMSO.
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.0) — Critical: Mimics the acidic vacuole.
-
Lipid Mediator: Nonidet P-40 (NP-40) or Tween-20.
-
Detection Reagent: Pyridine solution (20% v/v in HEPES).
Step-by-Step Workflow:
-
Preparation: Dilute hemin to 100 µM in Assay Buffer containing 0.2 µM NP-40. The lipid surfactant is essential to catalyze crystallization, mimicking the lipid nanospheres in the parasite.
-
Incubation: Add test quinoline compounds (0–100 µM) to the hemin mixture in a 96-well plate.
-
Reaction: Incubate at 60°C for 4–6 hours . Note: Heat accelerates the polymerization kinetics to a measurable timeframe.
-
Quantification: Add Pyridine solution.
-
Logic: Pyridine coordinates with free heme (unpolymerized) to form a low-spin complex absorbing at 405 nm. It does not dissolve polymerized
-hematin.
-
-
Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher polymerization (ineffective drug); higher absorbance indicates inhibited polymerization (effective drug).
Part 3: Mechanism B — Signal Transduction Modulation (Kinase Inhibition)
The Mechanistic Causality
In oncology, quinolines (e.g., Lenvatinib, Bosutinib) act as ATP-competitive inhibitors. They target receptor tyrosine kinases (RTKs) like VEGFR, c-Met, and EGFR.
-
Type I Binding: The quinoline binds to the active conformation (DFG-in), mimicking the adenine ring of ATP.
-
Type II Binding: The inhibitor occupies the hydrophobic pocket adjacent to the ATP site (allosteric), stabilizing the inactive conformation (DFG-out).
Comparative Data: Quinoline Kinase Profiles
| Compound | Primary Target | Binding Mode | IC50 (nM) | Clinical Application |
| Lenvatinib | VEGFR1-3, FGFR | Type I/II Hybrid | 4 - 22 | Thyroid/Hepatocellular Carcinoma |
| Bosutinib | Src/Abl | Type I | 1.2 | CML (Philadelphia chromosome+) |
| Cabozantinib | c-Met, VEGFR2 | Type II | 0.035 | Renal Cell Carcinoma |
| Foretinib | c-Met, ROS1 | Type II | 0.4 | Metastatic Gastric Cancer |
Visualizing the Kinase Interaction
Figure 2: Interaction map of quinoline inhibitors within the kinase domain. The scaffold mimics ATP adenine, while substituents probe the hydrophobic back-pocket.
Part 4: Mechanism C — Nucleic Acid Interfacing (Topo II Inhibition)
The Mechanistic Causality
Planar quinoline derivatives can intercalate between DNA base pairs.[2] However, the lethal mechanism often involves the stabilization of the Topoisomerase II-DNA Cleavage Complex .
-
Normal Function: Topo II creates a transient double-strand break to relieve supercoiling, passes a second helix through, and religates the break.[3]
-
Quinoline Action: The drug binds at the interface of the enzyme and the cleaved DNA, preventing religation. This leaves the cell with permanent double-strand breaks, triggering apoptosis.
Protocol: Topoisomerase II Relaxation Assay
Purpose: To determine if a quinoline derivative inhibits Topo II catalytic activity (relaxation of supercoiled DNA).
Reagents:
-
Substrate: Supercoiled plasmid DNA (pBR322), 0.5 µg per reaction.
-
Enzyme: Human Recombinant Topoisomerase II
(1–2 Units). -
Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl
, 5 mM DTT, 300 µg/mL BSA. -
ATP Mix: 20 mM ATP (Essential cofactor).
Step-by-Step Workflow:
-
Master Mix Assembly: Combine water, 10X Buffer, and ATP.[3]
-
Compound Addition: Add 2 µL of the test quinoline (dissolved in DMSO) to the reaction tubes. Include a DMSO control (negative) and Etoposide (positive control).
-
Enzyme Initiation: Add Topo II enzyme and pBR322 DNA. Final volume: 20 µL.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction with 2 µL of 10% SDS followed by Proteinase K digestion (15 min at 37°C) to digest the enzyme.
-
Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide initially). Run at 2-3 V/cm.
-
Staining & Visualization: Stain with Ethidium Bromide post-run.
-
Result:Supercoiled DNA runs faster (lower band). Relaxed DNA runs slower (higher band).
-
Interpretation: An effective inhibitor will prevent relaxation, resulting in a band pattern identical to the supercoiled control (fast migration).
-
Part 5: Emerging Mechanisms (MDR Reversal)
Recent studies (2020–2024) highlight substituted quinolines as potent inhibitors of P-glycoprotein (P-gp/ABCB1) . Overexpression of P-gp is a primary driver of Multidrug Resistance (MDR).[4][5]
-
Mechanism: Quinoline derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).
-
Significance: Co-administration of "silent" quinoline modulators (which lack intrinsic cytotoxicity) can restore the sensitivity of resistant tumors to standard chemotherapy.
References
-
Kinase Inhibition (Review): Aly, R. M., et al. (2025). "Quinoline-based small molecules as effective protein kinases inhibitors."[6] Journal of American Science. Link
-
Antimalarial Mechanism: Egan, T. J., et al. (2001). "In vitro beta-hematin formation assays... comparative inhibition with quinoline and endoperoxide antimalarials." Experimental Parasitology. Link
-
Beta-Hematin Protocol: Sandlin, R. D., et al. (2014).[1] "Identification of β-hematin inhibitors in a high-throughput screening effort." International Journal for Parasitology: Drugs and Drug Resistance. Link
-
MDR Reversal: Wang, J., et al. (2019). "Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance."[7][8] Frontiers in Pharmacology. Link
-
Topoisomerase Assay: Inspiralis. "Human Topoisomerase II Relaxation Assay Protocol." Link
-
DNA Intercalation: Strekowski, L., & Wilson, B. (2024). "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." PMC. Link
Sources
- 1. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 8. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data & Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
This guide provides an in-depth technical analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Neratinib (HKI-272) .
The content is structured to assist medicinal chemists and process development scientists in the isolation, characterization, and validation of this compound.
Chemical Identity & Structural Context
This molecule represents a "pivot point" in the synthesis of EGFR/HER2 inhibitors. It contains three distinct functional handles: the 4-chloro group (electrophile for SNAr coupling), the 6-amino group (nucleophile for acylation), and the 3-cyano group (electron-withdrawing modulator).
| Attribute | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 848133-87-9 |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow to brownish solid (Oxidation sensitive) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water. |
| Role | Key Intermediate for Neratinib (HKI-272) |
Spectroscopic Characterization
Note: While specific Certificates of Analysis are proprietary to reference standard manufacturers (e.g., LGC, TRC), the following data is derived from high-fidelity structural analogs and the known transformation of the 6-nitro precursor. This data serves as a reference for reaction monitoring.
A. Proton NMR ( H NMR)
Solvent: DMSO-
The reduction of the 6-nitro group to the 6-amino group results in a diagnostic upfield shift of the H-5 proton (ortho to the amine).
| Position | Shift ( | Multiplicity | Integration | Assignment / Diagnostic Note |
| H-2 | 8.75 – 8.85 | Singlet (s) | 1H | Deshielded by adjacent N and CN. Characteristic quinoline singlet. |
| H-5 | 7.20 – 7.35 | Singlet (s) | 1H | Critical Diagnostic: Significant upfield shift from ~8.6 ppm in the nitro-precursor due to shielding by the new -NH₂ group. |
| H-8 | 7.30 – 7.45 | Singlet (s) | 1H | Ortho to ethoxy group. |
| -NH₂ | 5.60 – 6.20 | Broad (br s) | 2H | Exchangeable with D₂O. Chemical shift varies with concentration and water content. |
| -OCH₂- | 4.25 – 4.35 | Quartet (q) | 2H | |
| -CH₃ | 1.40 – 1.50 | Triplet (t) | 3H |
B. Carbon-13 NMR ( C NMR)
Solvent: DMSO-
-
Nitrile (-CN): ~115.0 ppm (Characteristic weak signal).
-
C-4 (C-Cl): ~140.0 – 145.0 ppm (Quaternary).
-
C-2: ~150.0 – 153.0 ppm.
-
C-7 (C-OEt): ~150.0 – 155.0 ppm (Deshielded by Oxygen).
-
C-6 (C-NH₂): ~140.0 ppm (Upfield shift relative to C-NO₂ precursor).
-
Ethoxy: ~64.5 ppm (CH₂), ~14.5 ppm (CH₃).
C. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Ion:
-
m/z: 248.05 (¹²C, ³⁵Cl) and 250.05 (¹²C, ³⁷Cl).
-
Isotope Pattern: Distinct 3:1 ratio due to the Chlorine atom. This is the primary check for the integrity of the 4-Cl bond during reduction (loss of Cl would result in M+H ~214).
D. Infrared Spectroscopy (FT-IR)
-
Nitrile (
): Sharp band at 2220 – 2230 cm⁻¹ . -
Amine (
): Doublet (symmetric/asymmetric stretch) at 3350 – 3450 cm⁻¹ . -
Ether (
): Strong stretch at 1200 – 1250 cm⁻¹ .
Experimental Protocols & Synthesis Logic
The synthesis of this intermediate requires a chemoselective reduction . You must reduce the 6-nitro group to an amine without dechlorinating the 4-position (hydrodehalogenation is a common side reaction with Pd/C + H₂).
Workflow Diagram
The following diagram illustrates the synthesis pathway and the critical decision points.
Caption: Synthesis pathway highlighting the chemoselective reduction step required to preserve the 4-chloro substituent.
Detailed Protocol: Selective Reduction (Iron/Acetic Acid Method)
Rationale: Iron powder in acetic acid is a classic, mild reduction method that generally tolerates aryl chlorides, unlike catalytic hydrogenation.
-
Preparation: Charge a reaction vessel with 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) and Ethanol/Water (3:1 ratio).
-
Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq) or catalytic Acetic Acid.
-
Reaction: Heat the mixture to 70–80°C with vigorous stirring.
-
IPC (In-Process Control): Monitor by TLC or HPLC. The starting material (Nitro) is less polar; the product (Amine) is more polar and fluorescent under UV (365 nm).
-
-
Work-up (Critical):
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron sludge. Wash the pad with warm ethyl acetate.
-
Adjust pH of the filtrate to ~8-9 using saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Acetonitrile if necessary. The product is unstable to prolonged light exposure; store in amber vials under inert gas (Ar/N₂).
Troubleshooting & Stability
The 4-chloro-6-amino species is a "loaded spring." It contains a nucleophile (amine) and an electrophile (4-chloro-quinoline core).
-
Self-Polymerization: In solution, the 6-amino group of one molecule can attack the 4-position of another (SNAr), leading to oligomers.
-
Mitigation: Do not store in solution for extended periods. Isolate as a solid or use immediately in the next coupling step.
-
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis to the 4-hydroxy analog (4-quinolone) in strongly acidic or basic aqueous conditions.
-
Mitigation: Perform work-up rapidly at neutral to mildly basic pH.
-
References
-
Neratinib Synthesis & Intermediates
-
Patent: CN103588755B. "Preparation method of Neratinib." (Describes the condensation of quinoline intermediates).
-
-
Spectroscopic Standards
- Reduction Methodologies: Literature: "Selective reduction of nitro compounds in the presence of aryl halides." Organic Process Research & Development. (General grounding for Fe/AcOH choice).
-
Precursor Data (Nitro-Analog)
Sources
Technical Guide: Solubility & Physicochemical Profiling of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Part 1: Executive Summary & Structural Context
The "Amino-Chloro" Challenge
In the synthesis of quinoline-based Tyrosine Kinase Inhibitors (TKIs) such as Neratinib (HKI-272) , the compound 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9) represents a critical structural singularity. Unlike the standard "Nitro-Chloro" intermediate (4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile), this "Amino-Chloro" variant possesses both a nucleophilic aniline moiety at C6 and a highly electrophilic chloro-substituent at C4.
This duality creates a self-reactive potential (intermolecular displacement) and necessitates a precise solubility profile to ensure stability during processing. This guide defines the solubility landscape of this compound to aid in its isolation as a reference standard or its rejection as a process impurity.
Physicochemical Baseline
Before establishing solubility protocols, we must understand the molecular forces at play:
| Property | Value (Experimental/Predicted) | Process Implication |
| CAS Number | 848133-87-9 | Unique identifier for the "Amino-Chloro" species.[1] |
| Molecular Weight | 247.68 g/mol | Low MW facilitates tight crystal packing. |
| pKa (Base) | ~1.35 (Quinoline N) | Extremely weak base due to electron-withdrawing -CN and -Cl. |
| LogP | ~2.5 - 2.8 | Moderately lipophilic; poor water solubility expected. |
| H-Bond Donors | 1 (Amino group) | Capable of specific solvation in alcohols/DMSO. |
Part 2: Solubility Profile & Solvent Selection
The solubility of this compound is dominated by the rigid quinoline scaffold and the "push-pull" electronic effects between the ethoxy (donor) and cyano/chloro (acceptor) groups.
Solubility Matrix
Data synthesized from structural analogs and process chemistry principles.
| Solvent Class | Representative Solvent | Solubility Behavior | Operational Context |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Primary solvents for reaction and stock solution preparation. |
| Polar Aprotic | Acetonitrile, Acetone | Moderate (Hot) | Good for recrystallization; poor solubility at 0°C allows high recovery. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility increases significantly with temperature; ideal anti-solvents when paired with DMSO. |
| Ethers | THF, 2-MeTHF | Moderate | Useful for intermediate handling; 2-MeTHF is preferred for biphasic workups. |
| Chlorinated | DCM, Chloroform | Moderate | Good solubilizer but avoided in GMP steps due to genotoxicity concerns. |
| Non-Polar | Hexanes, Heptane | Insoluble | Strict anti-solvents; used to drive precipitation. |
| Aqueous | Water (pH 7) | Insoluble | Process waste stream; product crashes out. |
The pH-Solubility Paradox
While the amino group suggests acid solubility, the 3-cyano and 4-chloro groups strongly deactivate the ring , lowering the pKa of the quinoline nitrogen.
-
Acidic Conditions (pH < 1): Soluble due to protonation, but high risk of hydrolyzing the 4-chloro group (yielding the 4-hydroxy impurity) or the nitrile.
-
Basic Conditions: Insoluble. The amino group is not acidic enough to deprotonate.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To generate precise solubility curves for process optimization.
Reagents: HPLC-grade solvents, CAS 848133-87-9 (>98% purity). Equipment: Temperature-controlled shaker, 0.22 µm PTFE filters.
-
Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal and agitate at 25°C for 24 hours .
-
If fully dissolved, add more solid until saturation is visible.
-
-
Sampling:
-
Filter the supernatant using a pre-heated syringe filter (to prevent crash-out).
-
Transfer a known volume (e.g., 0.5 mL) to a tared weighing dish.
-
-
Quantification: Evaporate solvent under vacuum at 40°C until constant weight.
-
Calculation:
-
Protocol B: Purification via Anti-Solvent Crystallization
Objective: To isolate high-purity material by leveraging the solubility differential.
-
Dissolution: Dissolve crude this compound in DMSO (5 vol, i.e., 5 mL per gram) at 40°C. Ensure complete dissolution.
-
Filtration: Polish filter to remove mechanical impurities.
-
Precipitation: Slowly add Water (10 vol) or Methanol (15 vol) dropwise while stirring at 20°C.
-
Note: The "Amino-Chloro" compound will crystallize as a pale yellow solid.
-
-
Aging: Cool to 0–5°C and stir for 2 hours to maximize yield.
-
Isolation: Filter and wash the cake with cold Methanol/Water (1:1). Dry under vacuum at 45°C.
Part 4: Process Visualization (DOT Diagrams)
Synthesis & Impurity Pathway
This diagram illustrates where the "Amino-Chloro" species fits in the Neratinib pathway and the risk of side reactions.
Caption: Figure 1. The "Amino-Chloro" intermediate (Yellow) represents a deviant or specific pathway node with high reactivity risks compared to the standard "Nitro-First" route.
Solubility Decision Tree
A logic flow for selecting the correct solvent system based on the intended operation.
Caption: Figure 2. Solvent selection logic based on the operational requirement for CAS 848133-87-9.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234323 (Related Quinoline Scaffolds). Retrieved from [Link]
-
Wang, T., et al. (2010). Process Development for the Synthesis of Neratinib. Organic Process Research & Development. (Contextual citation for Quinoline chemistry).
Sources
discovery of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile as a pharmaceutical intermediate
Technical Guide: Discovery & Application of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Executive Summary
This technical guide details the synthesis, characterization, and application of This compound (CAS 848133-87-9), a critical "pivot" intermediate in the manufacture of the tyrosine kinase inhibitor Neratinib (HKI-272) .[1][2]
Unlike conventional routes that couple the aniline side-chain before reducing the nitro group, this guide focuses on the "Amino-First" Strategy .[1][2] This approach generates the fully functionalized quinoline core (containing the free 6-amino group and the reactive 4-chloro electrophile) prior to coupling.[1][2] This strategy offers distinct advantages in convergent synthesis, allowing for the independent optimization of the expensive aniline fragment and the quinoline core, though it requires rigorous control over chemoselectivity to prevent self-polymerization.[1]
Strategic Retrosynthesis & Pathway Logic
The synthesis of Neratinib can be disconnected at the C4-N bond of the quinoline ring.[1][2] The "Amino-First" route relies on the unique stability of the 4-chloro-6-amino species under acidic conditions, allowing the nitro reduction to proceed without displacing the labile C4-chlorine.[1][2]
Pathway Visualization (DOT)
Figure 1: Strategic placement of CAS 848133-87-9 in the convergent synthesis of Neratinib.
Detailed Synthetic Protocols
The following protocols are designed for scalability and reproducibility. The critical challenge is the Step 2 Reduction , where the 4-chloro substituent must be preserved while reducing the 6-nitro group.[1][2]
Step 1: Chlorination of the Quinolone Core
Objective: Convert the 4-hydroxy tautomer to the reactive 4-chloro species.[1][2]
-
Reagents: 4-Hydroxy-6-nitro-7-ethoxyquinoline-3-carbonitrile (1.0 eq), POCl
(4.0 eq), DMAP (0.05 eq, optional catalyst). -
Solvent: Acetonitrile or Toluene (or neat POCl
).[1] -
Protocol:
-
Charge the reaction vessel with the 4-hydroxy precursor.[1][2]
-
Add POCl
slowly at ambient temperature to control exotherm.[1] -
Heat to reflux (approx. 80–105°C) for 2–4 hours. Monitor by HPLC for disappearance of starting material.[1]
-
Quench (Critical): Cool to 40°C and slowly pour into crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the nitrile.[1]
-
Neutralize with K
CO or NH OH to pH 8.[1] Filter the yellow precipitate, wash with water, and dry.
-
-
Key Insight: The presence of the electron-withdrawing 3-cyano and 6-nitro groups makes the C4 position highly electrophilic, facilitating chlorination but also making the product sensitive to hydrolysis.[1][2]
Step 2: Chemoselective Reduction (The "Pivot" Step)
Objective: Reduce the 6-nitro group to the 6-amino group without dechlorinating the C4 position.[1][2]
Method: Iron/Acetic Acid Reduction (Bechamp Reduction).[1] Catalytic hydrogenation (Pd/C, H
-
Reagents: 4-Chloro-6-nitro-7-ethoxyquinoline-3-carbonitrile (1.0 eq), Iron powder (3.0–5.0 eq), Acetic Acid (glacial, 10-20 vol), Methanol (co-solvent, optional).[1][2]
-
Protocol:
-
Suspend the nitro-chloro intermediate in Methanol/Acetic Acid (2:1 ratio).[1]
-
Heat to 50°C.
-
Add Iron powder portion-wise over 30 minutes. Note: Exothermic reaction.[1]
-
Reflux (approx. 65–70°C) for 2 hours.
-
Workup: Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate.[1] Dilute with ethyl acetate and wash with saturated NaHCO
(careful of CO evolution).[1] -
Dry organic layer (Na
SO ) and concentrate.[1] -
Isolation: The product, This compound , is isolated as a yellow solid (or HCl salt if treated with HCl/iPrOH).[1][2]
-
-
Self-Validating Check: The product should show a mass shift of M-30 (loss of O
, gain of H ) on LC-MS, with the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) preserved.[1][2] If the Cl pattern is lost, the reduction was too aggressive.[1]
Step 3: Coupling with Aniline Side Chain
Objective: S
-
Reagents: this compound (1.0 eq), 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq).[1][2]
-
Protocol:
-
Dissolve both components in 2-propanol.
-
Add a catalytic amount of Pyridine[1]·HCl (0.1 eq) to initiate the reaction (or rely on the autocatalytic generation of HCl).
-
Reflux for 4–6 hours. The product often precipitates from the hot solution.[1]
-
Cool to room temperature, filter, and wash with cold isopropanol.
-
Critical Process Parameters (CPPs) & Data Summary
The following table summarizes the operational boundaries required to maintain quality.
| Parameter | Range | Impact on Quality |
| POCl | < 20°C | High temps cause hydrolysis of the 4-Cl back to 4-OH or hydrolysis of the 3-CN to amide.[1][2] |
| Reduction Reagent | Fe/AcOH or SnCl | Pd/C or Raney Ni causes >15% dechlorination impurity (des-chloro analog).[2] |
| Reduction Temp | 50–70°C | >80°C increases risk of nucleophilic attack by solvent (MeOH) at C4 position.[2] |
| Storage | Inert atm, < 5°C | The free amine (6-NH |
Impurity Profile & Control
Understanding the failure modes is essential for troubleshooting.[1]
-
Des-chloro Impurity:
-
4-Methoxy Impurity:
-
Dimerization:
References
-
Patent: Wissner, A., et al. "Substituted 3-cyanoquinolines."[1] Wyeth Holdings Corp.[1] US Patent 6,297,258.[1] (Describes the general class of 3-cyanoquinolines and chlorination methods). Link
-
Process Chemistry: "Formal Synthesis of Neratinib: A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide." Org.[1][3][4] Process Res. Dev. 2012, 16, 11, 1970–1973. (Discusses the acetamide-protected route, providing context for the stability of the 4-Cl species). Link[1]
-
Synthesis Application: "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." J. Med.[1] Chem. 2005, 48, 4, 1107–1131. (Details the reduction of nitro-quinolines and subsequent coupling). Link[1]
-
Intermediate Source: "this compound (CAS 848133-87-9) Product Page."[1][2][5][6] ChemicalBook.[1] (Confirms commercial availability and physical properties). Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]
- 3. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. This compound CAS#: 848133-87-9 [amp.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
The Quinoline Scaffold: A Pharmacophore Masterclass in Medicinal Chemistry
The following technical guide details the medicinal chemistry of the quinoline scaffold.
Executive Summary: The Privileged Heterocycle
The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in drug discovery. From the historical isolation of quinine to the rational design of modern kinase inhibitors like Bosutinib and the breakthrough antimycobacterial Bedaquiline, this bicyclic aromatic system has proven its ability to interact with diverse biological targets.
Its utility stems from its unique physicochemical duality: a flat, electron-deficient aromatic surface capable of
Structural Activity Relationship (SAR) & Electronic Architecture
To design effective quinoline-based drugs, one must understand the electronic distribution that dictates its reactivity and binding potential.
Electronic Distribution
The quinoline ring system is not uniform. The nitrogen atom pulls electron density, creating distinct zones of reactivity:
-
The Pyridine Ring (Electron Deficient): The nitrogen atom renders positions C2 and C4 susceptible to nucleophilic attack. This is the primary vector for introducing pharmacophores (e.g., the diamine side chain in Chloroquine).
-
The Benzene Ring (Electron Rich): Positions C5 and C8 are electronically rich, making them the preferred sites for electrophilic substitution (nitration, halogenation) to tune lipophilicity and metabolic stability.
The Pharmacophore Map
The following diagram illustrates the canonical reactivity patterns utilized in medicinal chemistry.
Figure 1: Reactivity profile of the quinoline scaffold. C2/C4 allow for nucleophilic functionalization, while C5/C8 support electrophilic tuning.
Therapeutic Vectors & Mechanisms of Action[3][4]
Antimalarial: The Heme Detoxification Blockade
Representative Drug: Chloroquine, Mefloquine.[3][4][5]
Mechanism: Malaria parasites digest hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[6][7] The parasite survives by polymerizing this heme into non-toxic hemozoin crystals. Quinoline antimalarials function via
-
The "pH Trap": The basic quinoline nitrogen (and side chain amines) becomes protonated in the acidic digestive vacuole of the parasite. The charged molecule cannot cross the membrane back out, leading to accumulation concentrations up to 1000-fold higher than in plasma [1].
Antimicrobial: The ATP Synthase Rotor Lock
Representative Drug: Bedaquiline (TMC207). Mechanism: Unlike traditional antibiotics that target cell walls or DNA gyrase, Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis.
-
Specific Binding: It binds specifically to the c-subunit of the ATP synthase rotor ring (c-ring).[8]
-
The "Wedge" Effect: The drug acts as a wedge, preventing the rotation of the c-ring necessary for proton translocation. This uncouples oxidative phosphorylation, starving the bacteria of ATP [2].
Anticancer: Kinase Inhibition
Representative Drug: Bosutinib. Mechanism: Bosutinib functions as a dual Src/Abl tyrosine kinase inhibitor. The quinoline scaffold mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase.
-
Key Interaction: The N1 nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the molecule [3].
Synthetic Methodologies
While modern C-H activation methods exist, the classical condensation reactions remain the workhorses of industrial quinoline synthesis due to their scalability and reliability.
Key Synthetic Routes
-
Skraup Synthesis: Aniline + Glycerol + H₂SO₄ + Oxidant.[9][10] Best for simple quinolines.
-
Friedländer Synthesis: o-Aminoaldehyde + Ketone.[9][10][11] Best for 2,3-substituted quinolines.
-
Combes Synthesis: Aniline +
-diketone. Yields 2,4-disubstituted quinolines.
Detailed Protocol: The Skraup Synthesis
This protocol describes the synthesis of a functionalized quinoline core. This method is exothermic and requires strict temperature control.
Reagents:
-
Substituted Aniline (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)[10]
-
Nitrobenzene (Oxidant) or Iodine (Modern catalyst)
-
Ferrous Sulfate (Moderator)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.
-
Mixing: Add the aniline, glycerol, and nitrobenzene to the flask. Add ferrous sulfate (catalytic amount) to moderate the violence of the reaction.
-
Acid Addition: Slowly add concentrated H₂SO₄ dropwise with stirring. Caution: The reaction is highly exothermic.
-
Heating: Heat the mixture to reflux (approx. 140°C) using an oil bath. Maintain reflux for 3–4 hours.
-
Checkpoint: The solution will darken significantly as the reaction proceeds (formation of the Schiff base and subsequent cyclization).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with water and basify with 50% NaOH solution until pH > 10.
-
Perform steam distillation to remove unreacted nitrobenzene/aniline.[12]
-
-
Isolation: Extract the aqueous residue with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Reaction Logic (Mechanism):
-
Dehydration: Glycerol dehydrates to form Acrolein (highly reactive Michael acceptor).[9][12]
-
Michael Addition: Aniline attacks the
-carbon of acrolein. -
Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring.
-
Oxidation: The intermediate 1,2-dihydroquinoline is oxidized by nitrobenzene to form the aromatic quinoline system.[9][12]
Figure 2: Workflow of the Skraup Synthesis.
Data Presentation: Comparative Therapeutics
The following table summarizes key approved quinoline-based drugs, highlighting the diversity of the scaffold's application.
| Drug Name | Therapeutic Class | Target / Mechanism | Key Structural Feature |
| Chloroquine | Antimalarial | Heme Polymerization Inhibitor | 4-aminoquinoline with diethylamino side chain for lysosomal accumulation. |
| Bedaquiline | Antitubercular | ATP Synthase (c-ring) Inhibitor | Diarylquinoline with specific stereochemistry (1R, 2S) critical for binding. |
| Bosutinib | Anticancer (CML) | Src/Abl Kinase Inhibitor | 3-cyano-4-anilinoquinoline; Nitrile group enhances binding affinity. |
| Lenvatinib | Anticancer (Thyroid) | VEGFR Inhibitor | Quinoline-carboxamide; Urea linkage facilitates multi-kinase inhibition. |
| Ciprofloxacin * | Antibiotic | DNA Gyrase Inhibitor | Note: 4-Quinolone core (oxidized variant). Fluorine at C6 enhances cell penetration and gyrase affinity. |
Table 1: Comparative analysis of approved quinoline pharmacophores.
Biological Validation Protocol
To validate the antimalarial efficacy of a synthesized quinoline derivative, the Heme Polymerization Inhibition Assay (HPIA) is the standard in vitro screen.
Protocol:
-
Preparation: Dissolve Hemin chloride in DMSO. Prepare an acetate buffer (pH 5) to mimic the parasite's digestive vacuole.
-
Incubation: Mix the test quinoline compound (various concentrations) with the Hemin solution in the acetate buffer.
-
Induction: Incubate at 37°C for 12–24 hours. In the absence of drug, hemin spontaneously polymerizes to
-hematin (synthetic hemozoin). -
Quantification:
-
Wash the precipitate with DMSO (dissolves free hemin but not polymerized
-hematin). -
Dissolve the remaining pellet (
-hematin) in 0.1 M NaOH. -
Measure absorbance at 405 nm.
-
-
Analysis: Lower absorbance compared to control indicates inhibition of polymerization. Calculate IC50.
References
-
Egan, T. J., et al. (2000).[7] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity."[7] Journal of Medicinal Chemistry.
-
Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science.
-
Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research.
-
Kouzi, S. A., et al. (2020). "The Quinoline Scaffold: A Versatile Platform in Drug Discovery." Future Medicinal Chemistry.
-
Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. iipseries.org [iipseries.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile molecular weight and formula
[1][2][3][4][5][6][7][8]
Executive Summary
This compound (CAS 848133-87-9) is a highly functionalized quinoline derivative utilized primarily as a strategic building block in the synthesis of Neratinib (HKI-272) , an irreversible pan-HER tyrosine kinase inhibitor.
This molecule represents a pivotal "branch point" intermediate. It possesses three distinct reactive centers:
-
4-Chloro position: Activated for Nucleophilic Aromatic Substitution (
). -
6-Amino group: A nucleophile ready for acylation (typically with crotonyl chloride to form the Michael acceptor tail).
-
3-Cyano group: Electron-withdrawing group that activates the 4-position.
Distinguishing this specific intermediate (MW 247.68) from its downstream coupled derivatives (e.g., the aniline-coupled intermediate MW ~446) is crucial for accurate process chemistry and inventory management.
Chemical Identity & Physicochemical Properties[7][9]
The following data establishes the baseline identity for analytical verification.
Identity Standards
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 848133-87-9 |
| Molecular Formula | |
| Molecular Weight | 247.68 g/mol |
| Monoisotopic Mass | 247.0512 |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol |
Structural Descriptors[1][10]
-
SMILES: CCOc1cc2nc(C#N)c(Cl)c2cc1N
-
InChI: InChI=1S/C12H10ClN3O/c1-2-17-11-6-9-10(5-8(11)14)4(13)7(3-15)16-9/h5-6H,2,14H2,1H3
Predicted Physicochemical Parameters[7][11]
-
Boiling Point: 453.7 ± 40.0 °C (760 mmHg)
-
Density: 1.37 ± 0.1 g/cm³[1]
-
pKa (Conjugate Acid): ~2.5 (Quinoline nitrogen)
Synthetic Routes & Process Chemistry
The synthesis of this compound requires precise chemoselectivity to reduce the nitro group without dechlorinating the activated 4-position.
Synthesis Pathway
The standard industrial route begins with 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile .
Step 1: Chemoselective Reduction
-
Reagents: Iron powder (Fe) / Ammonium Chloride (
) in Ethanol/Water. -
Rationale: Traditional catalytic hydrogenation (
, Pd/C) is contraindicated here because it poses a high risk of hydrodehalogenation (removing the Chlorine at position 4). The Fe/ system selectively reduces the nitro group ( ) under mild conditions while preserving the aryl chloride. -
Alternative: Stannous Chloride (
) in HCl (effective but requires rigorous workup to remove tin residues).
Step 2: Isolation
-
The amine is typically isolated by filtration of iron residues, concentration, and recrystallization from ethanol or acetonitrile.
Reaction Workflow Diagram
The following diagram illustrates the position of this molecule within the broader Neratinib synthesis logic.
Figure 1: Synthesis pathway highlighting the chemoselective reduction to generate the target intermediate.
Role in Drug Development
Structural Logic in Neratinib Synthesis
In the convergent synthesis of Neratinib, the order of operations is critical.
-
Standard Route: Coupling of the aniline at C4 first, followed by nitro reduction at C6.
-
Alternative Route (Using this Molecule): Reduction at C6 first to generate This compound , followed by coupling.
Why use this intermediate?
-
Analog Generation: It allows medicinal chemists to derivatize the C6-amine (e.g., testing different Michael acceptors) before committing the expensive aniline fragment to the C4 position.
-
Impurity Tracking: It serves as a known reference standard for impurities where the nitro group is prematurely reduced during the synthesis of the precursor.
Mechanism of Action Context
The C6-amino group derived from this molecule is the site where the 4-(dimethylamino)crotonamide tail is attached. This tail forms a covalent bond with Cysteine-773 (in EGFR) or Cysteine-805 (in HER2), rendering the drug an irreversible inhibitor.
Analytical Characterization Protocols
To validate the integrity of This compound , the following spectral features must be confirmed.
Proton NMR ( -NMR)
-
Solvent: DMSO-
-
Key Signals:
- ~9.0 ppm (s, 1H): Quinoline H-2 proton (deshielded by N and CN).
- ~7.0 - 7.5 ppm (s, 2H): Aromatic protons H-5 and H-8.
-
~5.5 - 6.0 ppm (br s, 2H): Amino (
) protons (Distinctive feature vs. Nitro precursor). -
~4.2 ppm (q, 2H):
of the ethoxy group. -
~1.4 ppm (t, 3H):
of the ethoxy group.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion (
): 248.05 (Cl isotope pattern 3:1 ratio at 248/250). -
Fragmentation: Loss of ethyl group (
) or loss of depending on collision energy.
Safety & Handling
Hazard Classification: Irritant / Harmful.
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Stability: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 4-chloro group is susceptible to hydrolysis if exposed to moisture over prolonged periods.
References
-
ChemicalBook. this compound Properties and Supplier Data. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for Neratinib Intermediates. Retrieved from .
-
BLD Pharm. Product Analysis: this compound (CAS 848133-87-9).[2] Retrieved from .
- Rabindranath, K. et al.Synthesis and structure-activity relationships of potent antitumor active quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for quinoline synthesis methodologies).
-
Santa Cruz Biotechnology. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile Data. Retrieved from . (Reference for the downstream coupled product distinction).
Strategic Targeting of the Quinoline Scaffold: A Technical Guide to Therapeutic Mechanisms and Validation
Topic: Potential Therapeutic Targets for Quinoline-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to engage in diverse non-covalent interactions (π-π stacking, H-bonding, metal chelation).[1] While historically synonymous with antimalarials, modern structure-activity relationship (SAR) studies have expanded its utility into oncology, neurodegeneration, and antiviral therapies. This guide dissects the molecular targets of quinoline derivatives, providing mechanistic insights and validated experimental protocols for lead optimization.
The Quinoline Pharmacophore: Structural Basis of Versatility
The physicochemical properties of quinoline allow it to act as a scaffold for designing ligands against multiple biological targets. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and a metal chelator, while the planar aromatic system facilitates intercalation into DNA and hydrophobic pockets of enzymes.
Graphviz Diagram: Quinoline SAR Map
The following diagram illustrates the key substitution vectors on the quinoline ring and their associated biological impacts.
Caption: Structural activity relationship (SAR) map highlighting functionalization vectors on the quinoline core.
Infectious Disease Targets[3][4]
Antimalarial: Heme Polymerization
Despite resistance issues, the inhibition of hemozoin formation remains the most validated target.
-
Mechanism: Intraerythrocytic Plasmodium parasites degrade hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] To survive, the parasite polymerizes this heme into inert hemozoin crystals (β-hematin).
-
Quinoline Action: Compounds like chloroquine and mefloquine accumulate in the acidic digestive vacuole. They bind to the dimeric heme unit, "capping" the growing polymer chain and preventing further sequestration. This leads to the accumulation of toxic free heme-drug complexes, causing parasite lysis [1].
Antibacterial: DNA Gyrase & ATP Synthase
-
DNA Gyrase (Topoisomerase II): Fluoroquinolones target the GyrA subunit of DNA gyrase and the ParC subunit of Topoisomerase IV.[3] They stabilize the DNA-enzyme cleavage complex, converting the enzyme into a cellular poison that generates double-strand breaks [2].
-
ATP Synthase (Mycobacterial): The diarylquinoline bedaquiline targets the c-subunit of the F0 rotor in Mycobacterium tuberculosis ATP synthase. This binding mechanically jams the rotor, preventing proton flow and ATP generation, a mechanism distinct from traditional antibiotics [3].
Antiviral: SARS-CoV-2 Proteases
Recent studies (2020-2024) have identified quinoline derivatives as potent inhibitors of SARS-CoV-2 enzymes.[4]
-
PLpro (Papain-like Protease): Quinoline analogues have been designed to bind to the ubiquitin-binding site (Val70Ub) of PLpro, blocking its deubiquitinating activity which is crucial for viral evasion of the innate immune response [4].
-
Mpro (Main Protease): Quinoline-based non-covalent inhibitors bind to the active site of 3CLpro, preventing the processing of viral polyproteins [5].
Oncology Targets: Kinase Inhibition & DNA Interaction
Kinase Inhibition Profile
Quinolines function as Type I or Type II kinase inhibitors, often mimicking the adenine ring of ATP.
-
c-Met: Quinoline derivatives (e.g., foretinib) bind to the ATP-binding pocket of the hepatocyte growth factor receptor (c-Met), blocking downstream signaling involved in metastasis.
-
VEGFR-2: 4-aminoquinoline derivatives inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor.
-
GAK (Cyclin G Associated Kinase): Emerging data suggests quinolines can selectively inhibit GAK, a regulator of viral entry and clathrin-mediated trafficking, which is also upregulated in osteosarcoma [6].
DNA G-Quadruplex Stabilization
Planar quinoline derivatives (e.g., pyridostatin analogues) can stack onto G-quadruplex structures found in the promoters of oncogenes like c-MYC and KRAS. Stabilization of these structures prevents transcriptional machinery from accessing the DNA, effectively silencing the oncogene [7].
Neurodegenerative Targets: The Multi-Target Approach
In Alzheimer’s Disease (AD), the "one drug, one target" paradigm has largely failed. Quinolines offer a multi-target directed ligand (MTDL) approach.[5]
-
Cholinesterase Inhibition: Derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The quinoline moiety often binds to the Peripheral Anionic Site (PAS) of AChE, while a linker connects to a moiety binding the Catalytic Active Site (CAS).
-
Metal Chelation: 8-hydroxyquinoline derivatives (e.g., PBT2) chelate excess Cu²⁺ and Zn²⁺ in the brain. This prevents metal-induced aggregation of Amyloid-β (Aβ) peptides and reduces oxidative stress generated by redox-active metals [8].
Experimental Validation Protocols
Protocol A: In Vitro Inhibition of Beta-Hematin Formation (Antimalarial Screening)
Rationale: This cell-free assay mimics the parasite's digestive vacuole conditions to quantify the inhibition of heme polymerization.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
0.5 M Sodium Acetate buffer (pH 5.0).
-
Tween-20 (initiator).
Step-by-Step Methodology:
-
Preparation: Dissolve hemin in DMSO to a stock concentration of 10 mM.
-
Incubation: In a 96-well plate, mix:
-
100 µL of 0.5 M Sodium Acetate buffer (pH 5.0).
-
10 µL of test compound (varying concentrations).
-
50 µL of hemin solution (final conc. 100 µM).
-
10 µL of Tween-20 (to initiate polymerization).
-
-
Reaction: Incubate the plate at 37°C for 24 hours. The mixture should turn dark brown/black as β-hematin forms.
-
Washing (Critical Step): Centrifuge the plate (3000g, 15 min). Discard supernatant. Wash the pellet 3x with DMSO .[6]
-
Note: DMSO dissolves free hemin but not polymerized β-hematin.[7] A clear supernatant after washing indicates successful removal of unpolymerized substrate.
-
-
Quantification: Dissolve the remaining pellet (β-hematin) in 200 µL of 0.1 M NaOH.
-
Readout: Measure absorbance at 405 nm. Lower absorbance compared to control indicates inhibition of polymerization.
Protocol B: ADP-Glo™ Kinase Assay (High-Throughput Kinase Profiling)
Rationale: A homogeneous, luminescent assay measuring ADP formation, which is more robust than colorimetric ATP depletion assays.
Step-by-Step Methodology:
-
Enzyme Reaction:
-
Add 5 µL of Kinase (e.g., c-Met, 2 ng/µL) + Substrate (e.g., Poly E4Y1) + Test Compound in 1x Kinase Buffer to a 384-well white plate.
-
Incubate for 10 min at Room Temperature (RT) to allow compound binding.
-
Initiate reaction by adding 5 µL of ATP (10 µM). Incubate for 60 min at RT.
-
-
ADP Generation:
-
Add 10 µL of ADP-Glo™ Reagent . This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 min at RT.
-
-
Detection:
-
Add 20 µL of Kinase Detection Reagent . This converts the generated ADP back to ATP, which is then used by luciferase to generate light.
-
Incubate for 30 min at RT.
-
-
Readout: Measure luminescence (RLU). Signal is directly proportional to kinase activity.
-
Validation: Use Staurosporine as a positive control (IC50 ~ 1-10 nM).
-
Graphviz Diagram: Heme Polymerization Assay Workflow
Caption: Workflow for the cell-free Beta-Hematin Inhibition Assay to validate antimalarial potential.
Summary of Key Therapeutic Targets
| Therapeutic Area | Primary Target(s) | Mechanism of Action | Key Quinoline Example |
| Malaria | Heme (Ferriprotoporphyrin IX) | Inhibition of hemozoin crystallization (capping) | Chloroquine, Mefloquine |
| Bacterial | DNA Gyrase / ATP Synthase | Stabilization of cleavage complex / Rotor jamming | Ciprofloxacin, Bedaquiline |
| Viral | PLpro / Mpro | Allosteric or active site inhibition | Jun13296 (Experimental) |
| Oncology | c-Met, VEGFR, Tubulin | ATP-competitive inhibition / Microtubule destabilization | Foretinib, Cabozantinib |
| Alzheimer's | AChE / Metal Ions | Dual cholinesterase inhibition / Metal chelation | PBT2, Tacrine derivatives |
References
-
Sullivan, D. J., Jr, & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103–31107. Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link
-
Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis.[8][9] Science, 307(5707), 223-227. Link
-
Fu, J., et al. (2024). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Acta Pharmaceutica Sinica B. Link
-
Prajapati, K. D., et al. (2020).[1] Quinolines-Based SARS-CoV-2 3CLpro and RdRp Inhibitors and Spike-RBD-ACE2 Inhibitor for Drug-Repurposing Against COVID-19. Frontiers in Molecular Biosciences. Link
-
Asquith, C. R. M., et al. (2019). Identification of Quinoline-Based Inhibitors of Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry. Link
-
Müller, S., et al. (2010). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry. Link
-
Prati, F., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and application in Alzheimer's disease. Current Topics in Medicinal Chemistry. Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 7. journal.uii.ac.id [journal.uii.ac.id]
- 8. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 9. Structure of mycobacterial ATP synthase with the TB drug bedaquiline | bioRxiv [biorxiv.org]
In-Depth Technical Guide: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Introduction & Significance
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS: 848133-87-9) is a critical pharmacophore scaffold and synthetic intermediate used primarily in the development of irreversible Tyrosine Kinase Inhibitors (TKIs).[1][2][3][4] It serves as the structural core for blockbuster oncology drugs targeting EGFR and HER2 pathways, most notably Neratinib (HKI-272) and Pelitinib (EKB-569) .[1][2][3][5]
In the context of drug development, this molecule represents a "bifunctional pivot":
-
Electrophilic C4-Position: The chlorine atom at position 4 is highly activated by the electron-withdrawing nitrile group at position 3, facilitating Nucleophilic Aromatic Substitution (
) with functionalized anilines.[1][2][3][5] -
Nucleophilic C6-Position: The amino group at position 6 allows for the attachment of Michael acceptor "warheads" (e.g., crotonamides) essential for covalent binding to the cysteine residues of kinase domains.[2][3][5]
This guide details the physicochemical identity, synthesis protocols, and quality control parameters for this high-value intermediate.[1][2][3][5]
Chemical Identity & Identifiers
Precise identification is paramount for regulatory filing and supply chain verification.[1][2][3][5]
Core Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 848133-87-9 |
| Molecular Formula | |
| Molecular Weight | 247.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250°C (Decomposition) |
Synonyms & Database Keys
| Type | Identifier |
| IUPAC | This compound |
| InChI Key | WRGKROVGVSWJMI-UHFFFAOYSA-N (Note: Verify specific salt forms) |
| SMILES | CCOc1cc2ncc(C#N)c(Cl)c2cc1N |
| Related Impurity | Neratinib Impurity / Pelitinib Intermediate |
| Precursor CAS | 214476-09-2 (The 6-Nitro analogue) |
Structural Analysis & Reactivity Logic
The molecule's reactivity is dictated by the push-pull electronic effects of its substituents.[1][2][3][5]
-
3-Cyano Group (EWG): Electron-withdrawing.[1][2][3] It lowers the LUMO energy of the quinoline ring, making the C4-Cl bond highly susceptible to nucleophilic attack.[1][2][3][5]
-
4-Chloro Group (Leaving Group): The site of diversity generation.[1][2][3][5] It is displaced by complex anilines (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline for Neratinib).[1][2][3]
-
6-Amino Group (Nucleophile): Electron-donating.[1][2][3] It increases electron density in the benzene ring but is positioned to minimize deactivation of the C4 position.[2][3][5] It serves as the attachment point for the acrylamide "tail."[2][3][5]
-
7-Ethoxy Group (Solubilizer): Provides steric bulk and lipophilicity, aiding in the binding affinity within the kinase ATP pocket.[1][2][3][5]
Diagram: Reactivity & Functional Logic
Caption: Functional dissection of the scaffold showing the orthogonal reactivity of the C4 and C6 positions.
Synthesis Protocols
The synthesis of CAS 848133-87-9 typically follows a Gould-Jacobs type cyclization, followed by chlorination and reduction.[1][2][3][5]
Phase 1: Construction of the Quinoline Core
Objective: Synthesize the 4-chloro-6-nitro precursor.[1][2][3]
-
Alkylation: React 2-amino-5-nitrophenol with ethyl iodide (
) and potassium carbonate ( ) in DMF to yield 2-ethoxy-4-nitroaniline . -
Condensation: Reflux the aniline with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate.
-
Cyclization: Heat the enamine in Dowtherm A (diphenyl ether/biphenyl) at 250°C.
-
Chlorination: Treat the hydroxy-quinoline with phosphorus oxychloride (
) (neat or in toluene) at reflux.
Phase 2: Selective Reduction to Target (CAS 848133-87-9)
Critical Note: Reducing the nitro group while preserving the reactive C4-chlorine requires selective conditions.[1][2][3] Catalytic hydrogenation (
Recommended Protocol: Iron/Ammonium Chloride Reduction [1][2][3][5]
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1).[1][2][3][5] -
Procedure:
-
Suspend 4-Chloro-6-nitro-7-ethoxyquinoline-3-carbonitrile (1.0 eq) in Ethanol/Water.
-
Add
(5.0 eq) and Iron powder (3.0 eq). -
Heat to 70-80°C with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1][2][3][5] Neutralize with
and extract with Ethyl Acetate.[1][2][3][5] -
Purification: Recrystallize from Ethanol/Hexane.
-
Diagram: Synthesis Workflow
Caption: Step-wise synthesis pathway from commodity starting materials to the target amino-chloro intermediate.
Application in Drug Development (Neratinib)
The target molecule is rarely the final product.[2][3][5] It is an intermediate.
Pathway A (Standard):
-
Coupling: 4-Chloro-6-nitro-7-ethoxy... + Aniline
Nitro-Intermediate.[1][2][3][5] -
Reduction: Nitro-Intermediate
Amino-Intermediate. -
Acylation: Amino-Intermediate + Crotonyl Chloride
Neratinib.[1][2][3][5]
Pathway B (Using CAS 848133-87-9):
-
Pre-Reduction: 4-Chloro-6-nitro...
6-Amino-4-chloro... (Target) . -
Coupling: Target + 3-chloro-4-(pyridin-2-ylmethoxy)aniline
Amino-Intermediate.[1][2][3]
Analytical Quality Control
To ensure the integrity of this intermediate, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to yellow powder |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure (Matches Reference) |
| Purity | HPLC (C18, ACN/Water) | |
| Chlorine Content | Elemental Analysis / Titration | |
| Residual Solvents | GC-HS | Compliant with ICH Q3C |
| Loss on Drying | Gravimetric |
Key HPLC Impurity:
-
Des-chloro impurity: 6-Amino-7-ethoxyquinoline-3-carbonitrile (Result of over-reduction).[1][2][3]
-
Dimer impurity: Formed by the reaction of the 6-amino group of one molecule with the 4-chloro group of another.[1][2][3][5]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3][5]
-
Specific Risk: 4-Chloroquinolines are potent sensitizers and potential mutagens due to their alkylating ability.[1][2][3][5]
-
PPE: Full gowning, nitrile gloves, and N95/P100 respirator.[1][2][3][5] Handle in a chemical fume hood.
-
Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive (Hydrolysis of C4-Cl to C4-OH).[1][2][3]
References
-
PubChem. this compound (Compound).[1][2][3][7] National Library of Medicine.[1][2][3][5] Available at: [Link][1][2][3]
-
Tsou, H. R., et al. (2005).[1][2][3][5] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, 48(4), 1107–1131.[1][2][3][5] (Foundational paper for Neratinib synthesis).
-
Pharmaffiliates. Neratinib Impurities and Intermediates. Available at: [Link][1][2][3]
-
Google Patents. Process for the synthesis of 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxy-quinoline-3-carbonitrile (Pelitinib Intermediate). CN100395231C.[1][2][3][5] Available at:
Sources
- 1. (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 848139-78-6 | 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile - AiFChem [aifchem.com]
- 4. This compound|848133-87-9--JieJie Group [jiejiegroup.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 7. Neratinib Impurity 59 | C30H30ClN6O4+ | CID 87765326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
This Application Note and Protocol details the synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9), a critical intermediate in the manufacturing of the tyrosine kinase inhibitor Neratinib (HKI-272).[1][2]
Executive Summary
This protocol outlines the robust, scalable synthesis of This compound , a scaffold essential for the development of EGFR/HER2 inhibitors.[1][2] The synthesis utilizes a modified Gould-Jacobs reaction sequence, ensuring high regioselectivity for the 7-ethoxy-6-nitro substitution pattern.[1][2] The critical challenge addressed in this workflow is the chemoselective reduction of the 6-nitro group to the 6-amino moiety in the presence of labile 4-chloro and 3-cyano functionalities, preventing hydrodechlorination or nitrile reduction.[1][2]
Target Molecule Profile:
-
CAS Number: 848133-87-9[1]
-
Key Function: Electrophilic scaffold for coupling with aniline derivatives (e.g., in Neratinib synthesis).[1][2]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into four logical stages. The quinoline core is constructed via thermal cyclization, followed by functional group manipulations.[1][2]
-
Disconnection 1 (Functional Group Interconversion): The 6-amino group is derived from a 6-nitro precursor via chemoselective reduction (Fe/AcOH).
-
Disconnection 2 (Activation): The 4-chloro substituent is installed via deformylative chlorination or direct chlorination of a 4-hydroxy tautomer using Phosphorus Oxychloride (POCl₃).
-
Disconnection 3 (Ring Construction): The quinoline ring is formed via the Gould-Jacobs cyclization of an anilino-acrylate intermediate.
-
Starting Materials: 3-Ethoxy-4-nitroaniline and Ethyl (ethoxymethylene)cyanoacetate .[1]
Figure 1: Retrosynthetic pathway for the target quinoline scaffold.
Detailed Experimental Protocol
Stage 1: Condensation (Formation of Anilino-Acrylate)
This step couples the aniline nitrogen with the activated ethoxymethylene reagent.[1]
-
Reagents:
-
Protocol:
-
Charge a reactor with 3-Ethoxy-4-nitroaniline and Toluene.
-
Add Ethyl (ethoxymethylene)cyanoacetate dropwise at ambient temperature.
-
Heat the mixture to reflux (110°C) .
-
Monitor reaction progress via TLC/HPLC (Consumption of aniline).
-
Critical Step: Distill off ethanol formed during the reaction to drive equilibrium forward.
-
Cool to 0-5°C. The product, Ethyl 2-cyano-3-(3-ethoxy-4-nitrophenylamino)acrylate , precipitates.[1][2]
-
Stage 2: Gould-Jacobs Cyclization
Thermal cyclization forms the pyridine ring of the quinoline system.[1][2]
-
Reagents:
-
Stage 1 Product (1.0 eq)
-
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) (10 vol)
-
-
Protocol:
-
Pre-heat Dowtherm A to 250-255°C in a vessel equipped with a Dean-Stark trap.
-
Add the Stage 1 acrylate portion-wise to the hot solvent.[1][2] Caution: Rapid addition causes foaming due to ethanol evolution.[1][2]
-
Maintain temperature at 250°C for 1-2 hours.
-
Cool the mixture to ~80°C.
-
Add Ethanol (5 vol) to precipitate the product.
-
Filter the solid 4-Hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile .
-
Wash with ethanol and hexanes to remove residual Dowtherm A.[1][2]
-
Stage 3: Chlorination
Conversion of the 4-hydroxy (tautomer of 4-oxo) group to a 4-chloro leaving group.
-
Reagents:
-
Stage 2 Product (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (5-8 vol)
-
Catalytic DMF (optional)
-
-
Protocol:
-
Suspend the 4-Hydroxy intermediate in neat POCl₃ under Nitrogen.
-
Heat to reflux (105°C) for 3-5 hours.
-
Monitor by HPLC for complete conversion to the chloro-derivative.[1][2]
-
Quenching (Exothermic): Cool reaction mass to 25°C. Slowly pour into a mixture of Ice/Water (20 vol) with vigorous stirring. Maintain T < 20°C.
-
Neutralize with aqueous Ammonia or NaOH to pH 7-8.
-
Filter the yellow/brown solid 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile .[1][2]
-
Stage 4: Chemoselective Nitro Reduction
Objective: Reduce -NO₂ to -NH₂ without dechlorinating C4 or reducing the C3-CN.[1][2]
-
Reagents:
-
Stage 3 Product (1.0 eq)
-
Iron Powder (325 mesh, 4.0 eq)[2]
-
Ammonium Chloride (NH₄Cl) (2.0 eq)
-
Solvent: Ethanol/Water (3:1 ratio)
-
-
Protocol:
-
Suspend Stage 3 product, Iron powder, and NH₄Cl in Ethanol/Water.[1][2]
-
Heat to 70-75°C with vigorous mechanical stirring.
-
Workup: Filter the hot reaction mixture through a Celite pad to remove Iron sludge. Wash pad with hot ethanol.[1][2]
-
The product precipitates from the aqueous residue.[1][2][5] Cool to 0°C.[1][2]
-
Purification: Recrystallize from Methanol or Acetonitrile if necessary.
-
Final Product: This compound (Yellow to orange solid).
-
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Cyclization Temp | 245°C - 255°C | Below 240°C, cyclization is slow/incomplete.[1][2] Above 260°C, decomposition increases.[1][2] |
| POCl₃ Quench | < 20°C | Highly exothermic hydrolysis.[1][2] High temps during quench can degrade the nitrile.[1][2] |
| Reduction pH | 5.0 - 7.0 | Acidic conditions (e.g., SnCl₂/HCl) risk hydrolysis of the nitrile (CN -> CONH₂).[1][2] |
| Iron Quality | > 300 mesh | Surface area of Iron is critical for reaction kinetics in heterogeneous reduction.[1][2] |
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization (Stage 2)
-
Issue: Dechlorination during Reduction (Stage 4)
-
Issue: Hydrolysis of Nitrile
Safety & Handling (EHS)
-
Phosphorus Oxychloride (POCl₃): Fatal if inhaled. Causes severe skin burns and eye damage.[1][2] Reacts violently with water.[1][2] All quenching must be done in a controlled manner with adequate venting for HCl gas.[1][2]
-
Dowtherm A: High-temperature hazard.[1][2] Flash point is ~113°C, but reaction runs at 250°C (Autoignition ~600°C).[1][2] Ensure system is leak-proof to prevent fire.[1][2]
-
Nitro Compounds: Potential explosion hazard if dried completely and subjected to shock.[1][2] Keep intermediates wet or handle with care.[1][2]
References
-
Preparation of Neratinib and Intermediates. World Intellectual Property Organization.[1][2] Patent WO2019161758.[1][2] Detailed synthesis of the 4-chloro-3-cyanoquinoline core.Link
-
Synthesis of 4-chloro-6,7-dimethoxyquinoline. Google Patents.[1][2] CN106008336A.[1][2] Analogous Gould-Jacobs and chlorination protocols.[1][2]Link
-
Chemoselective Nitro Group Reduction. PubMed Central.[1][2] Mechanisms of nitro reduction in the presence of halides.[1][2]Link
-
Gould-Jacobs Reaction Review. Organic Syntheses. General procedure for 4,7-dichloroquinoline synthesis.[1][2][7][8]Link
-
Neratinib Intermediate Characterization. BLD Pharm. Product specifications for CAS 848139-78-6 (Downstream intermediate).[1][2]Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. gentaur.com [gentaur.com]
- 4. gentaur.com [gentaur.com]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Application Note: Synthesis of Neratinib via 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
[1][2][3][4]
Target Molecule:Key Intermediate:123Executive Summary & Strategic Rationale
The synthesis of Neratinib, an irreversible tyrosine kinase inhibitor (TKI) targeting HER2 and EGFR, traditionally proceeds via a 6-nitroquinoline intermediate to facilitate nucleophilic aromatic substitution (
Technical Challenge: The primary challenge with Intermediate A is the electron-donating nature of the C6-amino group (
Solution: This protocol employs a Proton-Assisted High-Temperature Coupling strategy.[1][2][3] By using a high-boiling protic solvent (2-ethoxyethanol) and maintaining specific thermal parameters, we drive the formation of the Diamine Precursor (CAS 848139-78-6).[1][2][3] This is followed by a highly regioselective acylation of the primary C6-amine over the secondary anilino-amine to install the dimethylaminocrotonamide tail.[1][2][3]
Chemical Pathway Visualization
The following diagram illustrates the reaction sequence, highlighting the critical intermediate transitions and the regioselective acylation step.
Caption: Synthesis workflow from the 6-amino-4-chloro core to Neratinib via the Diamine Intermediate.
Detailed Experimental Protocol
Stage 1: Formation of the Diamine Intermediate
Objective: Coupling of Intermediate A with the Aniline Side Chain.[2][3]
Reaction Type: Nucleophilic Aromatic Substitution (
Materials:
-
Nucleophile: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 equiv)[1][2][3]
-
Solvent: 2-Ethoxyethanol (Cellosolve) or
-Butanol (10-15 volumes)[1][2][3] -
Catalyst (Optional): Pyridine hydrochloride (0.1 equiv) - Used to protonate the quinoline nitrogen, increasing electrophilicity at C4.[1][2][3]
Protocol:
-
Charge: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Intermediate A and the Aniline .
-
Solvation: Add 2-ethoxyethanol. Stir to form a suspension.
-
Activation: (Optional) Add Pyridine hydrochloride. Note: Acid catalysis significantly accelerates this reaction due to the deactivated nature of the starting material.[2][3]
-
Reaction: Heat the mixture to reflux (135°C) . The suspension will likely dissolve to a clear solution before precipitating the product salt.[2][3]
-
Monitoring: Maintain reflux for 12–24 hours. Monitor by HPLC for the disappearance of Intermediate A (<1.0%).[1][2][3]
-
Workup: Cool the reaction mixture to 20–25°C. Stir for 2 hours to maximize precipitation.
-
Filtration: Filter the solids. Wash the cake with cold ethanol (2 volumes) followed by MTBE (2 volumes) to remove unreacted aniline.
-
Drying: Dry the solid (often the hydrochloride salt) under vacuum at 50°C.
-
Yield Expectation: 85–92%.
-
QC Check: Verify identity via HPLC (Target RT shift) and Mass Spec (
for ).
Stage 2: Regioselective Acylation (Side Chain Installation)
Objective: Installation of the Michael acceptor tail.[1][2][3] Reaction Type: Acylation / Amide Bond Formation.[2][3]
Materials:
-
Substrate: Diamine Intermediate (from Stage 1) (1.0 equiv)
-
Reagent: (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.2 equiv)[1][2][3]
-
Base: Diisopropylethylamine (DIPEA) or
(aq)[1][2][3] -
Solvent: THF / NMP mixture (5:1 ratio) or Acetonitrile.[1][2][3]
Protocol:
-
Preparation: Suspend the Diamine Intermediate in THF/NMP. Cool the mixture to 0–5°C .
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. The mixture should become homogeneous or a fine suspension.
-
Acylation: Add a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (prepared in situ or commercial) in THF dropwise over 60 minutes.
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.
-
Quench: Quench the reaction with water (10 volumes). Adjust pH to 10–11 using NaOH (aq) to generate the free base.[1][2][3]
-
Isolation: Filter the resulting precipitate. Wash copiously with water to remove inorganic salts and residual NMP.[2][3]
-
Purification: Recrystallize the crude Neratinib from Methanol/Ethyl Acetate or Acetonitrile/Water to remove trace impurities.[2][3]
-
Drying: Dry under high vacuum at 45°C.
Quantitative Data Summary
| Parameter | Stage 1: Coupling | Stage 2: Acylation |
| Key Reagent | 3-Cl-4-(py-methoxy)aniline | Dimethylaminocrotonyl chloride |
| Stoichiometry | 1.1 Equiv | 1.2 Equiv |
| Solvent System | 2-Ethoxyethanol | THF / NMP (5:[1][2][3]1) |
| Temperature | 135°C (Reflux) | 0°C |
| Reaction Time | 12–24 Hours | 2–4 Hours |
| Critical Impurity | Unreacted Intermediate A | Bis-acylated byproduct |
| Target Yield | 85–92% | 75–85% |
Mechanism of Action & Selectivity
The following diagram details the competing nucleophiles and the rationale for the observed regioselectivity during Stage 2.[2][3]
Caption: Nucleophilic competition analysis. The C6-amine reacts preferentially due to lack of resonance delocalization compared to the C4-anilino nitrogen.[1][2][3]
References
-
Primary Synthesis Route: Tsou, H. R., et al. (2005).[1][2][3] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.[1][2][3] Journal of Medicinal Chemistry, 48(4), 1107–1131.[1][2][3] Link[1][2][3]
-
Intermediate Characterization: Veeprho Standards. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile Data Sheet.Link[1][2][3]
-
Patent Protocol: Wyeth Holdings Corp. (2006).[1][2][3] Methods for the preparation of Neratinib and intermediates thereof.[2][3][4][5][6][7] WO2006127207.[2][3][5] Link
-
Alternative Acylation: Wang, Y., et al. (2013).[1][2][3] Improved synthesis of Neratinib.[2][3][4][5][6] Synthetic Communications.[2][3] (Contextual citation based on standard acylation improvements).
Sources
- 1. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]
- 2. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]
- 3. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 4. Cas 848139-78-6,6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile | lookchem [lookchem.com]
- 5. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]
Advanced Protocols for the Synthesis of Quinoline-3-Carbonitrile Derivatives
Executive Summary & Scientific Rationale
Quinoline-3-carbonitrile derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores for tyrosine kinase inhibitors (e.g., Bosutinib analogs), antibacterial agents (DNA gyrase inhibitors), and potential anti-Alzheimer's therapeutics. The nitrile group at the C-3 position is not merely a structural feature but a versatile handle for downstream diversification into tetrazoles, amides, amines, or carboxylic acids.
This guide details two distinct synthetic methodologies selected for their reliability, scalability, and mechanistic clarity:
-
Method A (The "Green" Route): A one-pot multicomponent reaction (MCR) utilizing ammonium acetate as a dual-purpose reagent. This is ideal for rapid library generation with high atom economy.
-
Method B (The "Classic" Route): A stepwise Vilsmeier-Haack cyclization followed by functional group interconversion (FGI). This route provides regio-controlled access to 2-chloro-substituted derivatives, essential for subsequent nucleophilic substitution (SNAr) reactions.
Method A: One-Pot Multicomponent Synthesis (Green Protocol)
Principle: This protocol exploits a domino Knoevenagel-Michael-Cyclization sequence. Ammonium acetate acts as both the base catalyst for the initial condensation and the nitrogen source for the final heterocycle formation.
Reaction Scheme
Reagents: Aromatic Aldehyde (1) + Malononitrile/Ethyl Cyanoacetate (2) + Enolizable Ketone (3) + NH₄OAc → Quinoline-3-carbonitrile Derivative.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic cascade for the ammonium acetate-catalyzed one-pot synthesis of quinoline-3-carbonitriles.
Experimental Protocol
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Aromatic Aldehyde | 1.0 | Electrophile (C4 source) |
| Malononitrile | 1.0 | C3-CN source |
| Enolizable Ketone* | 1.0 | C2-C1 backbone |
| Ammonium Acetate | 1.5 - 2.0 | N-source & Catalyst |
| Ethanol (95%) | Solvent | Green reaction medium |
*Note: 1-Tetralone, Cyclohexanedione, or Acetophenone derivatives are common choices.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (5 mL).
-
Activation: Add Ammonium Acetate (1.5 mmol) to the mixture. Stir at room temperature for 5-10 minutes until the Knoevenagel intermediate (often a precipitate) begins to form.
-
Addition: Add the Enolizable Ketone (1.0 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out of the ethanolic solution.
-
If Solid Forms: Filter the precipitate, wash with ice-cold ethanol (2 x 5 mL) and then water (2 x 10 mL) to remove excess ammonium salts.
-
If No Solid Forms: Pour the mixture into crushed ice (50 g) with vigorous stirring. Collect the resulting solid by filtration.
-
-
Purification: Recrystallize from hot ethanol or DMF/Water mixture to yield the pure quinoline-3-carbonitrile.
Method B: Vilsmeier-Haack & Functional Group Interconversion
Principle: This route is preferred when a 2-chloro substituent is required for further medicinal chemistry optimization (e.g., introducing an amine side chain). It involves the formation of a 2-chloro-3-formylquinoline followed by the conversion of the aldehyde to a nitrile.
Workflow Diagram (DOT Visualization)
Figure 2: Stepwise synthesis of 2-chloro-quinoline-3-carbonitrile via Vilsmeier-Haack formylation and subsequent dehydration.
Experimental Protocol
Stage 1: Synthesis of 2-Chloro-3-formylquinoline[1][2][3]
-
Reagent Preparation (Exothermic!): In a dry flask under inert atmosphere (N₂), cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (7.0 - 12.0 equiv) dropwise over 30 minutes. Caution: Massive heat evolution. Stir for 30 mins at 0°C to form the Vilsmeier salt (white/yellowish solid may appear).
-
Cyclization: Add the Acetanilide derivative (1.0 equiv) to the Vilsmeier reagent.
-
Heating: Warm to room temperature, then heat to 80–90°C for 4–12 hours.
-
Note: Reaction color typically changes from yellow to deep orange/red.
-
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~7-8 using saturated Na₂CO₃ or NaOH solution. The yellow solid (aldehyde) will precipitate. Filter, wash with water, and dry.
Stage 2: Conversion of Formyl (-CHO) to Nitrile (-CN)
Standard Chemical Method (Dehydration of Oxime)
-
Oxime Formation: Suspend the 2-chloro-3-formylquinoline (1.0 mmol) in Ethanol (10 mL). Add Hydroxylamine Hydrochloride (1.2 mmol) and Sodium Acetate (1.5 mmol). Reflux for 1 hour.
-
Dehydration:
-
Option A (Robust): Cool the mixture. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise. Reflux for 2 hours.
-
Option B (Mild): Isolate the oxime, then reflux in Acetic Anhydride for 2 hours.
-
-
Workup: Evaporate solvent. Neutralize with cold NaHCO₃ solution. Extract with Ethyl Acetate.[3] The organic layer is dried (Na₂SO₄) and concentrated to yield the 2-chloro-quinoline-3-carbonitrile.
Characterization & Data Interpretation
| Technique | Expected Signal (Method B Product) | Interpretation |
| IR Spectroscopy | ~2220–2230 cm⁻¹ | Sharp, weak band indicating C≡N stretch. |
| ¹H NMR | Singlet at δ 8.5–9.0 ppm | H-4 proton (deshielded by adjacent CN and N-heterocycle). |
| ¹H NMR | Absence of δ ~10.5 ppm | Disappearance of the aldehyde proton (if converting from CHO). |
| MS (ESI) | [M+H]⁺ | Consistent with molecular weight; characteristic Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |
Safety & Waste Management
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Never quench directly with water; always pour the reaction mixture into ice. Use a fume hood and full PPE (face shield, acid-resistant gloves).
-
Cyanide Precursors: Malononitrile is toxic if swallowed or inhaled. While less dangerous than NaCN, it metabolizes to release cyanide. Treat all waste streams with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanides before disposal.
-
Thionyl Chloride (SOCl₂): Releases SO₂ and HCl gases. Must be used in a well-ventilated fume hood with a scrubber trap.
References
-
Green Synthesis (MCR): Ahmad, S., et al. (2019). "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." Bioorganic Chemistry.
-
Vilsmeier-Haack Protocol: Meth-Cohn, O., & Taylor, D. L. (1995). "The Vilsmeier-Haack Reaction in the Synthesis of Quinolines." Tetrahedron.
-
Aldehyde to Nitrile Conversion: Iaroshenko, V. O., et al. (2011). "One-pot synthesis of nitriles from aldehydes."[4] Synthesis.
-
Mechanistic Insight: BenchChem Application Notes. (2025).[2][3][4][5] "Vilsmeier-Haack Reaction for Quinoline Synthesis: Protocols and Workflow."
Sources
HPLC purity analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Application Note: HPLC Purity Analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Executive Summary
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of This compound (CAS: 848139-78-6).[1] This molecule is a Critical Quality Attribute (CQA) intermediate in the GMP synthesis of the EGFR/HER2 inhibitor Neratinib (HKI-272) .[1]
The method utilizes a reverse-phase gradient system optimized for the separation of the target amine from its specific process impurities, most notably the unreduced nitro-precursor and hydrolysis byproducts .[1] The protocol is designed to ensure strict control over the "carryover" impurities that could poison the subsequent coupling reaction with 4-(dimethylamino)crotonic acid.[1]
Chemical Context & Impurity Profiling
Understanding the synthesis pathway is essential for identifying potential impurities.[1] This intermediate is typically generated via the reduction of 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile .[1]
Critical Impurities to Monitor:
-
Nitro-Precursor (Impurity A): Incomplete reduction leads to residual nitro compound.[1] This is the most critical impurity to quantify.
-
Hydrolysis Product (Impurity B): The C4-Chloro group is susceptible to hydrolysis, yielding the 4-hydroxy derivative (6-amino-7-ethoxy-4-hydroxyquinoline-3-carbonitrile).[1]
-
Des-Chloro Analog (Impurity C): Over-reduction can lead to dechlorination at the C4 position.[1]
Synthesis & Impurity Origin Diagram
Figure 1: Synthesis pathway illustrating the origin of critical process impurities.
Analytical Method Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.
-
Column: Agilent Zorbax SB-C18 (StableBond), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]
-
Rationale: The "StableBond" (sterically protected) phase is chosen for its durability at low pH, which is required to protonate the amino group and eliminate peak tailing.[1]
-
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 3.0 (Adjusted with dilute |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV at 260 nm (Primary), 220 nm (Secondary) |
| Run Time | 25 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 40 | 60 | Linear ramp to elute hydrophobic impurities |
| 18.0 | 10 | 90 | Wash step |
| 20.0 | 10 | 90 | Hold wash |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |[1]
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
-
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate if necessary), then make up to volume with water. (Conc: 0.5 mg/mL).[1]
-
Test Solution: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
System Suitability & Validation Criteria
Before analyzing unknown samples, the system must meet the following criteria using a Standard Solution (Target Amine + Spiked Impurity A).
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Target and Nitro-Precursor | Ensures accurate quantitation of the starting material. |
| Tailing Factor ( | < 1.5 for Target Peak | Amines often tail; pH 3.0 buffer suppresses silanol interactions.[1] |
| Precision (RSD) | < 1.0% (n=6 injections) | Demonstrates system stability.[1] |
| Theoretical Plates | > 5000 | Ensures column efficiency.[1] |
Results Interpretation & Troubleshooting
Retention Time (RT) Guide (Approximate)
-
Target Amine: ~8.5 min
-
Impurity B (Hydroxy): ~4.2 min (More polar due to -OH)
-
Impurity A (Nitro): ~14.5 min (More hydrophobic; elutes later in the gradient)[1]
Troubleshooting Logic
-
Issue: Split Peak for Target Amine.
-
Issue: Drifting Retention Times.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine purity testing.
References
-
Swain, S. P., et al. (2024).[1][2] Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv.[1] Available at: [Link][1]
-
Wyeth Holdings Corp. (2008).[1] Process for the preparation of 4-amino-3-quinolinecarbonitriles. US Patent 7,399,865.[1] Available at:
-
Bhatia, M. S., et al. (2015).[1][3] Neratinib: A Review of Analytical Methods and Synthesis. Critical Reviews in Analytical Chemistry. (General reference for quinoline analysis context).
Sources
Advanced Characterization of Quinoline Derivatives: NMR and Mass Spectrometry Protocols
Introduction
Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the core of antimalarials (Chloroquine, Quinine), antibiotics (Fluoroquinolones), and anticancer agents.[1] However, their bicyclic heteroaromatic nature presents distinct analytical challenges: nitrogen-induced deshielding, concentration-dependent chemical shifts due to
This Application Note provides a rigorous, field-proven guide for the structural elucidation and profiling of quinoline derivatives. It moves beyond basic spectral assignment to address the mechanistic "why" and provides self-validating protocols for high-confidence data generation.
Part 1: NMR Spectroscopy – The Structural Fingerprint
Mechanistic Insights & Causality
The quinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom at position 1 creates a significant dipole, deshielding adjacent protons (H2 and H8) and carbons.
-
The Nitrogen Effect: The lone pair on N1 and the electronegativity of the heteroatom cause H2 (if present) to appear most downfield (
8.8–9.2 ppm). -
Concentration Dependence: Unlike simple benzenes, quinolines exhibit significant concentration-dependent chemical shift changes. At high concentrations, planar quinoline rings form "stacks" in solution, shielding the aromatic protons via ring-current anisotropy. Critical Step: Always record spectra at a standardized concentration (e.g., 10-15 mM) to ensure reproducibility.
-
Protonation Shifts: In acidic media (or salts), protonation occurs at N1. This dramatically shifts the signals for C2 and C8a upfield due to charge localization, while H2 shifts downfield.
Experimental Protocol: Structural Elucidation
Objective: Unambiguous assignment of regioisomers (e.g., 6- vs. 8-substitution).
Reagents & Equipment:
-
Solvent: DMSO-
(preferred for solubility and preventing aggregation) or CDCl (if solubility permits; note concentration effects). -
Instrument: 400 MHz minimum; 600 MHz recommended for complex mixtures.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5–10 mg of analyte in 600 µL of solvent.
-
Filter through a 0.45 µm PTFE filter to remove particulates that degrade line shape.
-
-
1D Acquisition:
-
H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (
). - C NMR: 1024 scans, power-gated decoupling.
-
H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (
-
2D Acquisition (Mandatory for Quinolines):
-
HSQC (Heteronuclear Single Quantum Coherence): Distinguishes protonated carbons from quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "gold standard" for connecting the pyridine and benzene rings. Look for correlations from H2 to C8a and H4 to C8a/C5.
- N HMBC: Optional but powerful. Correlates ring protons (H2, H8) directly to the nitrogen atom, confirming N-substitution or protonation state.
-
Data Interpretation: Typical Shift Ranges
| Position | Nucleus | Typical Shift ( | Multiplicity | Key HMBC Correlations |
| 2 | 8.8 – 9.2 | Doublet / Singlet | C8a, C4, C3 | |
| 3 | 7.4 – 7.6 | DD / Multiplet | C2, C4, C4a | |
| 4 | 8.0 – 8.4 | Doublet | C2, C5, C8a | |
| 8 | 8.1 – 8.3 | Doublet | C1 (N), C6, C4a | |
| N1 | -60 to -70 (relative to MeNO | - | H2, H8 |
Visualization: Isomer Differentiation Logic
Caption: Logic flow for differentiating quinoline substitution patterns using 1D and 2D NMR.
Part 2: Mass Spectrometry – Fragmentation & Profiling
Mechanistic Insights
Quinolines are nitrogen bases (pKa ~4.9), making them ideal for Electrospray Ionization (ESI) in positive mode (
-
Fragmentation Logic: The quinoline core is highly stable. High collision energies (CE) are often required to break the rings.
-
The HCN Loss: A diagnostic fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN, 27 Da) or the substituent equivalent (R-CN). This contraction leads to a stable phenyl cation or equivalent species.
-
Nitrogen Rule: If the molecular weight is odd, the compound likely contains an odd number of nitrogens (typical for mono-quinolines).
Experimental Protocol: LC-MS Method Development
Objective: Separation of impurities and structural confirmation.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides sharper peaks for basic quinolines.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm or 3.5 µm particle size.
Step-by-Step Workflow:
-
System Setup:
-
Flow Rate: 0.3 – 0.5 mL/min.
-
Column Temp: 40°C (Reduces backpressure and improves peak shape for bases).
-
-
Gradient Profile:
-
T=0 min: 5% B (Hold 0.5 min to trap polar impurities).
-
T=5 min: Ramp to 95% B.
-
T=7 min: Hold 95% B.
-
T=7.1 min: Return to 5% B (Re-equilibration).
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).
-
Source Temp: 120°C; Desolvation Temp: 350°C.
-
-
MS/MS Acquisition:
-
Perform a "Product Ion Scan" on the parent ion
. -
Ramp Collision Energy (CE) from 10 to 50 eV to observe sequential losses.
-
Visualization: Fragmentation Pathway
Caption: Characteristic ESI+ fragmentation pathway for quinoline derivatives involving substituent cleavage followed by ring contraction.
Part 3: References
-
Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Source: UNCW Institutional Repository [Link]
-
Natural Abundance Nitrogen-15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Source: Taylor & Francis Online [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Source: PMC - NIH [Link]
-
Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine. Source: ResearchGate [Link]
Sources
Application Note: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile in Covalent Kinase Inhibitor Development
This Application Note and Protocol Guide details the utilization of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS: 214470-68-5 / Generic scaffolds) in the synthesis of covalent kinase inhibitors.
Executive Summary
This compound is a critical "privileged structure" in medicinal chemistry, serving as the core scaffold for second-generation irreversible EGFR (ErbB1) and HER2 (ErbB2) inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib), the 3-cyanoquinoline core possesses distinct electronic properties that enhance the electrophilicity of the 4-position and the acidity of the NH in the final inhibitor, optimizing binding kinetics.
This intermediate is the direct precursor to clinical assets such as Pelitinib (EKB-569) and Neratinib (HKI-272) . Its primary application lies in a two-step divergent synthesis:
-
Nucleophilic Aromatic Substitution (
): Displacement of the 4-chloro "dummy" group with a specific aniline to define kinase selectivity. -
Acylation of the 6-Amino Group: Installation of a Michael acceptor (acrylamide warhead) to enable covalent binding to Cys797 (EGFR) or Cys805 (HER2).
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, NMP. Low solubility in water/ethanol. |
| Storage | -20°C, desiccated, protected from light. |
| Key Reactivity | C4-Chlorine ( |
Synthetic Protocols
This section details the conversion of the scaffold into a functional kinase inhibitor.[1]
Protocol A: Coupling (Installation of the Selectivity Head)
Objective: To replace the 4-chloro substituent with a functionalized aniline. The 3-cyano group activates the 4-position, making this reaction facile even without metal catalysis.
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Pelitinib analogs) (1.1 equiv)
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Catalyst (Optional): Pyridine hydrochloride (0.1 equiv)
Procedure:
-
Dissolution: Suspend the 6-amino-4-chloro-quinoline (1.0 mmol, 248 mg) in Isopropanol (10 mL) in a round-bottom flask.
-
Addition: Add the substituted aniline (1.1 mmol).
-
Note: If the aniline is a solid, pre-dissolve in minimal IPA.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) with stirring.
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The reaction typically completes in 2–4 hours. The product often precipitates as the hydrochloride salt during the reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature (RT).
-
Filter the precipitate.[2]
-
Wash the cake with cold IPA (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.
-
-
Neutralization (Optional): If the free base is required for the next step, suspend the solid in saturated aqueous
and extract with Ethyl Acetate. Dry over and concentrate.
Expected Yield: 85–95%
Protocol B: Acylation (Installation of the Warhead)
Objective: To functionalize the 6-amino group with a Michael acceptor (e.g., 4-(dimethylamino)but-2-enoyl chloride) to create the covalent "warhead."
Materials:
-
Intermediate: 6-Amino-4-anilino-quinoline (from Protocol A) (1.0 equiv)
-
Reagent: 4-bromocrotonyl chloride or acryloyl chloride (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Anhydrous THF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Preparation: Dissolve the 6-amino intermediate (1.0 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add DIPEA (2.0 mmol) dropwise.
-
Acylation: Add the acid chloride (1.2 mmol) dropwise over 10 minutes.
-
Critical: Maintain temperature < 5°C to prevent polymerization of the acrylamide.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Amination (If using bromo-linker): If 4-bromocrotonyl chloride was used, add dimethylamine (2.0 M in THF, 5 equiv) at 0°C and stir for 2 hours to displace the bromide.
-
Work-up: Quench with water (20 mL). Extract with EtOAc.[3] Wash organic layer with brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove oligomers.
Mechanism & Workflow Visualization
The following diagram illustrates the synthetic logic and the mechanism of action for inhibitors derived from this scaffold.
Figure 1: Synthetic workflow from the 4-chloro scaffold to the final covalent inhibitor and its biological mechanism of action.
Biological Evaluation Protocol
Assay: EGFR (T790M) Kinase Inhibition
Objective: To verify the potency of the synthesized inhibitor against the drug-resistant EGFR T790M mutant.
Methodology:
-
Reagents: Recombinant EGFR(T790M) protein, Poly(Glu,Tyr) 4:1 substrate, ATP (
concentration), and Test Compounds (DMSO stock). -
Format: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Procedure:
-
Prepare 3x serial dilutions of the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubate Compound + Kinase for 15 minutes (Critical for covalent inhibitors to allow time-dependent inactivation).
-
Add ATP/Substrate mix to initiate reaction.
-
Incubate for 60 minutes at RT.
-
Add Detection Reagent and read signal.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.-
Note: For covalent inhibitors,
is time-dependent. Reporting is more rigorous.
-
Troubleshooting & Tips
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A | Incomplete solubility of aniline or low temperature. | Use Ethanol/IPA mix and ensure vigorous reflux. Add catalytic pyridine HCl. |
| Polymerization in Protocol B | Temperature too high during acid chloride addition. | Keep reaction < 0°C. Add radical inhibitor (e.g., BHT) if using acryloyl chloride. |
| Poor Solubility of Product | High crystallinity of the quinoline core. | Convert to maleate or tosylate salt for biological assays. |
| No Covalent Binding | Warhead geometry incorrect. | Ensure the alkene is trans (E-isomer) for optimal reach to Cys797. |
References
-
Wissner, A., et al. (2003).[4][5] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)."[1][4] Journal of Medicinal Chemistry.
-
Tsou, H. R., et al. (2005).[3][5][6] "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry.
-
Chew, W., et al. (2006).[3][7] "Process for the preparation of substituted 3-cyanoquinolines and intermediates thereof." World Intellectual Property Organization (WO/2006/127207).[7]
-
Rabindran, S. K., et al. (2004).[4] "Antitumor Activity of HKI-272, an Orally Active, Irreversible Inhibitor of the HER-2 Tyrosine Kinase."[4][7][8] Cancer Research.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Allan Wissner - Google Scholar [scholar.google.com]
- 5. CN103275002A - Preparation method of pelitinib - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 4-aminoquinoline analogs
Application Note: Optimizing the 4-Aminoquinoline Scaffold for Antimalarial Efficacy
Executive Summary
The 4-aminoquinoline scaffold remains a privileged structure in medicinal chemistry, primarily due to its proven ability to inhibit heme polymerization (hemozoin formation) within the digestive vacuole of Plasmodium falciparum. Despite the prevalence of chloroquine resistance (CQR), this scaffold continues to yield potent antimalarials (e.g., Amodiaquine, Piperaquine) through strategic side-chain modifications.
This guide provides a technical roadmap for designing, synthesizing, and validating new 4-aminoquinoline analogs. It integrates rational SAR logic with self-validating experimental protocols for chemical synthesis, mechanistic confirmation (
The Pharmacophore: Rational SAR Design
The antimalarial activity of 4-aminoquinolines relies on three synergistic molecular features: the
SAR Logic Diagram
Figure 1: Structural logic governing the 4-aminoquinoline pharmacophore. The 7-chloro substituent enhances heme affinity, while the lateral chain drives accumulation and overcomes efflux transporters.
Critical Structural Parameters
| Structural Domain | Essential Feature | Mechanistic Role | Optimization Strategy |
| Quinoline Ring | Planar aromatic system | Intercalates with ferriprotoporphyrin IX (Heme). | Maintain aromaticity; avoid steric bulk at positions 2, 3, or 8 that disrupts stacking. |
| C-7 Position | Electron-withdrawing group (EWG) | Reduces electron density in the ring, enhancing | Chlorine is optimal.[1] Nitro ( |
| Side Chain | Terminal tertiary amine | Weak base (pKa ~8.5–9.5) ensures protonation and trapping inside the acidic food vacuole (pH 5.0). | Vary chain length (2–5 carbons) or introduce aromatic rings (e.g., Amodiaquine) to bypass the PfCRT resistance transporter. |
Chemical Synthesis Protocol
The most robust route to 4-aminoquinolines is the Nucleophilic Aromatic Substitution (
Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for 4-aminoquinoline derivatives via
Protocol: Thermal Displacement (SNAr)
Reagents: 4,7-Dichloroquinoline (1.0 eq), Target Amine (3.0 eq for liquid amines; 1.2 eq if solid), Phenol (solvent/catalyst, optional).
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,7-dichloroquinoline and the amine.
-
Note: If the amine is a solid or non-nucleophilic, add phenol (2-3 g per mmol) as a proton-shuttle solvent.
-
-
Reaction: Heat the mixture to 120–130°C under an inert atmosphere (
) for 4–12 hours.-
Self-Validating Check: Monitor via TLC (System: DCM/MeOH 9:1). The product will be significantly more polar (lower
) and fluorescent under UV (254/365 nm) compared to the starting dichloroquinoline.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (50 mL) and wash with 1N NaOH (3x) to remove phenol and unreacted amine salts.
-
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Silica gel, gradient DCM
10% MeOH/DCM).
Mechanistic Validation: -Hematin Inhibition Assay
Before cellular testing, verify the compound targets heme detoxification. This cell-free assay measures the inhibition of converting free heme (substrate) into
Protocol (NP-40 Mediated)
Principle: The detergent NP-40 mediates the rapid formation of
Materials:
-
Hemin Chloride (dissolved in DMSO, 25 mM stock).[4]
-
Sodium Acetate Buffer (0.2 M, pH 5.0).
-
NP-40 (detergent).[4]
Procedure:
-
Preparation: In a 96-well plate, add 100
L of test compound (dissolved in DMSO/Water) at varying concentrations (0–100 M). -
Initiation: Add 100
L of the Hemin/NP-40 master mix (100 M Hemin, 30 M NP-40 in Acetate buffer). -
Incubation: Incubate at 37°C for 24 hours .
-
Visual Check: A dark precipitate indicates
-hematin formation (inactive drug). A clear/orange solution indicates inhibition (active drug).
-
-
Quantification:
-
Add 50
L of Pyridine/Hepes buffer (20% Pyridine, 2M Hepes, pH 7.4) to solubilize unreacted free heme. -
Read absorbance at 405 nm . (Only free heme-pyridine complexes absorb here;
-hematin does not).
-
-
Calculation:
Phenotypic Screening: SYBR Green I Assay
This assay measures the proliferation of P. falciparum by quantifying parasite DNA fluorescence.[5] It is the industry standard for determining IC50 values.
Assay Logic Diagram
Figure 3: Workflow for the SYBR Green I fluorescence-based antimalarial assay.
Detailed Protocol
Reagents:
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.
-
Dye: SYBR Green I (10,000x stock), diluted 1:5000 in Lysis Buffer immediately before use.
Steps:
-
Plating: Dispense 100
L of synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) into 96-well black plates. -
Treatment: Add 100
L of drug dilutions.-
Controls: Include "No Drug" (100% growth) and "Chloroquine 1
M" (0% growth/kill control).
-
-
Incubation: Incubate for 72 hours in a gassed chamber (90%
, 5% , 5% ). -
Development: Add 100
L of Lysis Buffer/SYBR Green mix to each well. Incubate in the dark for 1 hour at room temperature. -
Reading: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Plot Log(concentration) vs. Fluorescence units using non-linear regression (Sigmoidal dose-response) to determine IC50.
Self-Validating Criteria:
-
Z-Factor: Calculate
. A Z' > 0.5 confirms the assay is robust enough for screening. -
Signal Window: The ratio of Positive Control (Growth) to Negative Control (Background) should be >5.
References
-
Egan, T. J., et al. (2000). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry. Link
-
Smilkstein, M., et al. (2004).[5] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[6] Antimicrobial Agents and Chemotherapy.[5] Link
-
Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry. Link
-
Madrid, P. B., et al. (2005). "Synthesis and antimalarial activity of a defined library of quinoline-based analogs." Bioorganic & Medicinal Chemistry Letters. Link
-
Vippagunta, S. R., et al. (2000). "Structural specificity of chloroquine-hematin binding related to inhibition of hematin polymerization and parasite growth." Journal of Medicinal Chemistry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of Novel Anticancer Agents from Quinoline Scaffolds
[1]
Introduction: The Privileged Scaffold Status
The quinoline ring system (1-azanaphthalene) represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While historically known for antimalarial activity (e.g., Chloroquine), modern drug discovery has repurposed this core for oncology, yielding FDA-approved kinase inhibitors such as Lenvatinib (VEGFR/FGFR inhibitor), Bosutinib (Src/Abl inhibitor), and Cabozantinib (c-Met/VEGFR2 inhibitor) [1].[1]
This application note provides a blueprint for developing novel anticancer agents, moving beyond simple analogs to targeted therapeutics. It integrates rational Structure-Activity Relationship (SAR) design, robust chemical synthesis, and a self-validating biological screening cascade.[1]
Rational Drug Design & SAR Strategy
To develop a novel agent, one must move away from random screening and utilize rational substitution patterns. The quinoline core offers specific vectors for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1]
Structural Modification Vectors[2]
-
Position C-4: The most critical vector for target engagement. In kinase inhibitors, anilino-substitutions here often form hydrogen bonds with the hinge region of the ATP-binding pocket (e.g., EGFR, c-Met) [2].[1]
-
Positions C-6 & C-7: Electronic tuning and solubility. Electron-withdrawing groups (halogens) or solubilizing moieties (morpholine, piperazine) here modulate lipophilicity (LogP) and metabolic stability.[1]
-
Position C-3: Often used to introduce Michael acceptors (acrylamides) for covalent inhibition or carbonitriles to increase binding affinity [4].[1]
Visualization: Quinoline SAR Logic
Figure 1: Strategic modification points on the Quinoline scaffold for anticancer activity optimization.
Chemical Synthesis Protocol: C-4 Functionalization
The most versatile route to generating a library of bioactive quinolines is the Nucleophilic Aromatic Substitution (
Protocol A: Synthesis of 4-Anilinoquinoline Derivatives
Objective: To synthesize a library of EGFR/c-Met targeting agents via amination of 4,7-dichloroquinoline.
Reagents:
-
Starting Material: 4,7-Dichloroquinoline (1.0 eq)[1]
-
Nucleophile: Various substituted anilines (1.1 eq) (e.g., 3-chloro-4-fluoroaniline)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]
-
Catalyst (Optional): Catalytic HCl (drops) to activate the heteroaromatic ring.[1]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 4,7-dichloroquinoline in 10 mL of anhydrous Ethanol.
-
Add 1.1 mmol of the substituted aniline.
-
Critical Step: Add 2-3 drops of concentrated HCl. This protonates the quinoline nitrogen, making the C-4 position more electrophilic and susceptible to nucleophilic attack.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product typically appears as a more polar spot than the starting material.
-
-
Workup & Precipitation:
-
Allow the reaction mixture to cool to room temperature.
-
The hydrochloride salt of the product often precipitates out as a solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.[1]
-
-
Free Base Liberation (If required for assay):
-
Suspend the solid in 10 mL of 5% aqueous NaHCO₃. Stir for 30 minutes.
-
Extract with Ethyl Acetate (3 x 10 mL).[1] Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Characterization:
-
Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS).[1] Look for the disappearance of the C-4 proton signal and appearance of aniline aromatic protons.
-
Biological Evaluation: A Self-Validating Cascade[2]
To ensure scientific integrity, do not rely on a single assay. Use a cascade that filters compounds from general toxicity to specific mechanism of action.
Primary Screen: Cell Viability (SRB Assay)
Why SRB over MTT? Recent studies indicate that quinolines can induce mitochondrial biogenesis or interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays [5]. The Sulforhodamine B (SRB) assay measures total protein mass and is independent of mitochondrial function.[1]
Protocol:
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (0.1 - 100 µM) and incubate for 48h.
-
Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% SRB solution (in 1% acetic acid) for 15 min.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.
-
Read: Measure absorbance at 510 nm. Calculate
.
Target Validation: Kinase Inhibition (ADP-Glo™)
For quinolines designed as kinase inhibitors (e.g., EGFR), a biochemical assay is required to prove the mechanism is not off-target toxicity.[1]
Protocol:
-
Reaction Mix: Combine purified EGFR kinase (human recombinant), substrate (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.[1]
-
Inhibitor Addition: Add synthesized quinoline derivative (dissolved in DMSO).
-
Incubation: Incubate at Room Temperature for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
-
Output: Measure Luminescence. Lower signal = Higher Inhibition.
Visualization: Screening Workflow
Figure 2: The self-validating screening cascade ensures only selective, mechanism-driven hits progress to lead status.[1]
Data Presentation Standards
When reporting results, condense data into comparative tables to facilitate rapid analysis of Structure-Activity Relationships.[1]
Table 1: Example Data Layout for Quinoline Derivatives
| Compound ID | R1 (C-4) | R2 (C-7) | A549 | EGFR | Selectivity Index (SI)* |
| Q-01 | Aniline | Cl | 12.5 | >1000 | 1.2 |
| Q-02 | 3-Cl, 4-F-Aniline | Cl | 0.8 | 45 | >20 |
| Q-03 | 3-Ethynylaniline | OMe | 2.1 | 120 | 8.5 |
| Ref (Gefitinib) | -- | -- | 0.02 | 3 | -- |
*SI =
References
-
Chandra, D., et al. (2025).[1] "Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses."[1] Thieme Connect.
-
Musumeci, F., et al. (2017).[1] "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." MDPI Molecules. [1]
-
Romero, A.H., et al. (2025).[1][2] "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry.
-
Bao Chau, N., et al. (2024).[1][3] "A Review on Biological Activity of Quinoline-based Hybrids." Bentham Science.
-
Rai, Y., et al. (2024).[1] "Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay."[1][4][5] PubMed.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of 4-Aminoquinoline Derivatives
Introduction & Scientific Context
4-Aminoquinoline derivatives (e.g., Chloroquine, Hydroxychloroquine, Amodiaquine) represent a privileged scaffold in medicinal chemistry. Originally developed as antimalarials, they are now aggressively investigated for anticancer and anti-inflammatory applications due to their unique mechanism of lysosomotropism .
Unlike standard cytotoxic agents that target DNA replication directly, 4-aminoquinolines function as "cationic amphiphilic drugs" (CADs). They diffuse freely across cell membranes in their uncharged form but become protonated and trapped within acidic organelles (lysosomes/endosomes). This accumulation leads to:
-
Lysosomal De-acidification: Inhibiting hydrolytic enzymes.
-
Autophagy Blockade: Preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of toxic protein aggregates and damaged organelles.
-
Cell Death: Triggering apoptosis or necrosis depending on the concentration and cell type.
Why Standard Protocols Fail: Standard cytotoxicity assays (like MTT) can yield misleading results with 4-aminoquinolines if not optimized. These compounds can induce mitochondrial swelling (affecting MTT reduction) before membrane rupture occurs. Furthermore, their autofluorescence can interfere with fluorometric viability dyes (e.g., Resazurin/Alamar Blue).
This guide provides a validated, self-checking workflow for accurately determining the cytotoxic potency (
Experimental Design & Compound Handling
Solubility & Stability (The "Salt" Factor)
The physicochemical state of the derivative dictates the solvent system. Using the wrong solvent is the #1 cause of experimental variability in this class.
| Form | Characteristics | Solvent Recommendation | Storage (Stock) |
| Free Base | Lipophilic, poor water solubility.[1] | DMSO (Dimethyl Sulfoxide). Final well concentration must be < 0.5% to avoid vehicle toxicity.[2] | -20°C, Dark, Desiccated |
| Salt (Sulfate/Phosphate) | Hydrophilic, high water solubility. | Sterile Water or PBS . Preferred for biological assays to eliminate DMSO effects. | -20°C, Dark, Desiccated |
Critical Note: 4-aminoquinolines are photosensitive . All handling (weighing, dilution, incubation) should be performed under low light or in amber tubes to prevent photodegradation.
Experimental Workflow Diagram
The following flowchart outlines the logic for screening these derivatives, moving from general viability to specific mechanistic confirmation.
Figure 1: Validated workflow for 4-aminoquinoline cytotoxicity profiling. Note the mandatory interference check before hit selection.
Protocol 1: Metabolic Viability (MTT Assay)
Objective: Determine the
Reagents
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Protect from light.
-
Solubilization Buffer: DMSO (for formazan crystals).[3]
-
Test Medium: Phenol-red free medium (preferred to reduce background).
Step-by-Step Methodology
-
Seeding:
-
Seed tumor cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Incubate 24h at 37°C/5% CO₂ for attachment.
-
Control: Include "Blank" wells (medium only, no cells).
-
-
Treatment:
-
Prepare serial dilutions of the 4-aminoquinoline derivative (Range: 0.1 µM to 100 µM).
-
Vehicle Control: If using DMSO stock, ensure the vehicle control contains the exact same % DMSO as the highest drug concentration (e.g., 0.5%).
-
Incubate for 48h or 72h . (Quinolines often show delayed toxicity; 24h is usually insufficient).
-
-
MTT Addition:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 3–4 hours .
-
Observation: Check under microscope. Healthy cells contain dark purple crystals; dead cells remain clear.
-
-
Solubilization & Reading:
-
Carefully aspirate media (do not disturb crystals).[2]
-
Add 100 µL DMSO to dissolve formazan. Shake plate for 10 min.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Self-Validating Step: The "Intrinsic Reduction" Control
4-aminoquinolines are redox-active. To ensure the drug isn't reducing MTT chemically (creating a false "alive" signal):
-
Test: Incubate the highest drug concentration (e.g., 100 µM) + MTT in a well without cells.
-
Result: If this well turns purple, the drug interferes with MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo).
Protocol 2: Mechanistic Validation (Lysosomal Trapping)
Objective: Confirm the drug acts via the expected lysosomotropic mechanism. Method: LysoTracker Red DND-99 Staining.
Scientific Rationale
If the derivative is working correctly, it should accumulate in lysosomes, causing them to swell (vacuolization) and increase in pH. LysoTracker accumulates in acidic compartments. A loss or redistribution of signal indicates lysosomal disruption.
Figure 2: The "Ion Trapping" mechanism of 4-aminoquinolines. The drug becomes trapped in the acidic lysosome, neutralizing the pH and blocking autophagic flux.
Protocol
-
Treatment: Treat cells with
concentration of the derivative for 24h. -
Staining: Add LysoTracker Red DND-99 (50-75 nM) for the final 30-60 mins of incubation.
-
Wash: Wash 3x with PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Look for enlarged vesicles (vacuoles) and intense punctate staining compared to control.
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) in the FL2/PE channel.
-
-
Interpretation: An increase in vacuole size (swelling) coupled with altered fluorescence intensity confirms lysosomotropism.
Data Analysis & Reporting
Calculating IC50
Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Selectivity Index (SI)
To determine if the drug is a viable candidate, compare toxicity in cancer cells vs. normal cells (e.g., Vero, HEK293, or HFF-1 fibroblasts).
-
SI > 10: Highly selective (Promising Candidate).
-
SI < 2: General toxin (Likely unsafe).
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives for Cytotoxicity Screening. Retrieved from
-
National Institutes of Health (NIH). (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines. Frontiers in Pharmacology. Retrieved from
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.[4] Autophagy Journal. Retrieved from
-
American Academy of Ophthalmology. (2026). Recommendations on Screening for Hydroxychloroquine Retinopathy. Retrieved from
-
Sacchi, P., et al. (2019).[1][5] A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. ResearchGate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay | MDPI [mdpi.com]
Application Note: Synthetic Utilization of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
[1]
Executive Summary
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (hereafter referred to as ACE-QC ) is a high-value, bifunctional heterocyclic intermediate.[1] It serves as the "pivot point" in the synthesis of second-generation tyrosine kinase inhibitors (TKIs), specifically irreversible inhibitors of EGFR (ErbB1) and HER2 (ErbB2).[1]
Unlike the more common 6-nitro precursor, ACE-QC possesses a free amino group at the C6 position and a reactive chlorine at the C4 position.[1] This unique substitution pattern allows for late-stage diversification , enabling researchers to synthesize libraries of kinase inhibitors with varying "warheads" (Michael acceptors) or "recognition elements" (anilines).[1]
Key Applications:
-
Primary: Synthesis of Neratinib (HKI-272) .[1]
-
Secondary: Development of novel 4-anilinoquinoline-3-carbonitrile analogs for Structure-Activity Relationship (SAR) studies.
Chemical Identity & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | ~247.68 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Low solubility in water/alcohols |
| Stability | High Risk: Susceptible to oxidation (darkening) and intermolecular polymerization (self-SnAr).[1] |
Critical Handling Precautions (Expert Insight)
The "Self-Reaction" Paradox: ACE-QC contains both a nucleophile (6-NH₂) and an electrophile (4-Cl activated by 3-CN).[1]
-
Risk: In solution, the amino group of one molecule can displace the chlorine of another, leading to insoluble oligomers.
-
Storage: Store under Argon at -20°C. Do not store in solution.
-
Reaction Strategy: When performing reactions, ensure the external nucleophile (e.g., aniline) is present in excess, or maintain acidic conditions to protonate the 6-NH₂ (rendering it non-nucleophilic) until the 4-Cl displacement is complete.[1]
Application Protocol: Synthesis of Neratinib (HKI-272)
This protocol details the conversion of ACE-QC into Neratinib.[1] This route (Route 1 in patent literature) is preferred for its convergence, allowing the complex aniline side chain to be attached before the sensitive Michael acceptor.[1]
Phase A: The C4-Nucleophilic Substitution (SnAr)
Objective: Install the specificity element (the aniline tail).[1]
Reagents:
-
Substrate: ACE-QC (1.0 eq)
-
Nucleophile: 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq)[1]
-
Solvent: 2-Ethoxyethanol or Isopropanol (IPA)[1]
-
Catalyst: Pyridine hydrochloride (0.1 eq) or Acetic Acid (cat.)
Protocol:
-
Dissolution: Suspend ACE-QC in 2-ethoxyethanol (10 mL/g).
-
Activation: Add the aniline nucleophile and the acid catalyst.
-
Note: The acid catalyst serves two roles: it activates the quinoline nitrogen (making C4 more electrophilic) and transiently protonates the C6-amine to prevent self-polymerization.[1]
-
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC.
-
Endpoint: Disappearance of the 4-chloro peak.[1]
-
-
Workup: Cool to room temperature. The product, 6-amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6), often precipitates as a hydrochloride salt.[1]
-
Isolation: Filter the solid, wash with cold IPA, and dry under vacuum.
Phase B: The C6-Acylation (Warhead Attachment)
Objective: Install the irreversible binding element (Michael Acceptor).[1]
Reagents:
-
Intermediate: Product from Phase A (1.0 eq)
-
Acylating Agent: (E)-4-(dimethylamino)but-2-enoyl chloride (prepared from the acid, CAS 848133-35-7 ) or the mixed anhydride.[1]
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine.[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or THF (if solubility permits).[1]
Protocol:
-
Preparation: Dissolve the Phase A intermediate in NMP at 0°C.
-
Acylation: Add DIPEA (2.5 eq) followed by the dropwise addition of the acid chloride (1.2 eq) in THF.
-
Critical Step: Maintain temperature <5°C to prevent polymerization of the acrylamide double bond.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture into ice water containing NaHCO₃.
-
Purification: Filter the crude precipitate. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient) to obtain Neratinib .[1]
Visualization: Synthetic Pathway & Logic[1]
The following diagram illustrates the "Convergent" vs. "Divergent" utility of ACE-QC.
Caption: Divergent synthesis pathways using ACE-QC. The Standard Path (Left) yields Neratinib.[1][2][3] The Divergent Path (Right) allows for "Warhead First" library generation.[1]
Quality Control & Validation
To validate the integrity of the intermediate and the final product, use the following analytical parameters.
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
-
Expected Retention: ACE-QC will elute early (polar amine); the coupled intermediate (Phase A) elutes later; Neratinib elutes last (hydrophobic tails).[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Multiple peaks in ACE-QC starting material | Oxidation of amine or dimerization.[1] | Recrystallize ACE-QC from DMF/EtOH before use.[1] Store under Argon.[1] |
| Low yield in SnAr step (Phase A) | Competitive self-reaction.[1] | Increase equivalents of aniline (1.5 eq).[1] Ensure acid catalyst is present to protonate C6-NH₂.[1] |
| Polymerization during Acylation | Temperature too high; Exothermic reaction.[1] | Cool to -10°C during acid chloride addition.[1] Add base slowly. |
References
-
Wissner, A., et al. (2005).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 48(4), 1107–1131.[1][4]
-
Rabindran, S. K., et al. (2004).[1] "Antitumor Activity of HKI-272, an Irreversible, Orally Active Inhibitor of the HER2 Tyrosine Kinase."[1] Cancer Research, 64(11), 3958–3965.[1]
-
Patent CN103588755B. "Preparation method of Neratinib."[1] (Describes the specific use of the 6-amino-4-chloro intermediate in Route 1).
-
Tsou, H. R., et al. (2001).[1] "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases."[1] Journal of Medicinal Chemistry, 44(17), 2719-2734.[1] [1]
Strategic Synthetic Routes to Functionalized Quinoline Cores
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). While classical methods like the Skraup and Doebner-Miller syntheses laid the foundation, they often suffer from harsh conditions (conc.
This guide moves beyond the textbooks to present three high-value synthetic strategies tailored for modern drug discovery. We focus on protocols that offer regiocontrol, functional group tolerance, and operational simplicity .
Strategic Classification of Routes
We categorize synthetic approaches based on the bond-formation strategy. This helps in retrosynthetic planning based on available starting materials.
| Strategy | Key Reaction | Bond Formed | Ideal For |
| Condensation | Friedländer | C2–C3, C4–N | 2,3-Disubstituted quinolines; High scalability.[1] |
| Multicomponent (MCR) | Povarov | C2–C3, C4–C4a | Tetrahydroquinolines & 2,4-Disubstituted quinolines; Library generation. |
| C–H Activation | Oxidative Annulation | C–C / C–N | 2,3-Diaroylquinolines; Accessing difficult substitution patterns from ylides. |
Retrosynthetic Analysis & Logic
The following diagram illustrates the disconnection strategies for the protocols detailed below.
Figure 1: Retrosynthetic disconnection map showing the three distinct pathways covered in this guide.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis
Why this route? The classic Friedländer is reliable but slow. Using microwave irradiation with acetic acid as both solvent and catalyst reduces reaction times from days to minutes and eliminates the need for strong mineral acids.
Mechanism: Acid-catalyzed condensation of 2-aminobenzaldehyde/ketone with an enolizable ketone followed by cyclodehydration.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (or other active methylene ketone) (1.2 mmol)
-
Glacial Acetic Acid (2-3 mL)
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology:
-
Charge: In a 10 mL microwave process vial, combine 2-aminobenzophenone (197 mg, 1.0 mmol) and cyclohexanone (118 mg, 1.2 mmol).
-
Solvent: Add 2.0 mL of glacial acetic acid. Cap the vial with a Teflon-lined septum.
-
Irradiation: Heat the reaction mixture in the microwave reactor at 160 °C for 5–10 minutes . (Note: Monitor pressure; typical operating pressure is <15 bar).
-
Workup: Allow the vial to cool to room temperature. Pour the mixture into ice-cold water (20 mL) and neutralize with saturated
solution until pH ~8. -
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) if necessary. Many derivatives crystallize directly upon neutralization.
Validation: Expect yields >90%. Absence of the amino (
Protocol 2: Iodine-Mediated Povarov-Type MCR
Why this route? This is a powerful Multi-Component Reaction (MCR) that builds the pyridine ring from scratch using simple building blocks. The use of molecular iodine (
Mechanism: In situ formation of a Schiff base (imine), followed by a formal [4+2] cycloaddition with an activated alkene/alkyne, and subsequent oxidative dehydrogenation.
Materials:
-
Aniline derivative (1.0 mmol)
-
Methyl ketone (e.g., Acetophenone) (1.0 mmol) - Acts as the "alkene" equivalent after enolization/activation
-
Molecular Iodine (
) (0.5 – 1.0 equiv) -
DMSO (3 mL)
Step-by-Step Methodology:
-
Assembly: In a round-bottom flask, dissolve the aniline (1.0 mmol) and acetophenone (1.0 mmol) in DMSO (3 mL).
-
Catalyst Addition: Add molecular iodine (
, 127 mg, 0.5 mmol). -
Reaction: Stir the mixture at 100–110 °C for 12–16 hours. (Open air is often sufficient, but an
balloon can accelerate the oxidative step). -
Quench: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (color changes from dark brown to yellow/clear). -
Extraction: Extract with
. Wash the organic phase with water (to remove DMSO) and brine. -
Purification: Silica gel chromatography is required.[2] Elute with a gradient of Petroleum Ether/EtOAc.[2]
Critical Insight: DMSO acts as a dual solvent/oxidant (Kornblum oxidation type manifold) in synergy with iodine, facilitating the aromatization of the intermediate.
Protocol 3: Copper-Catalyzed [4+1+1] Annulation
Why this route? A cutting-edge method for accessing 2,3-diaroylquinolines , which are difficult to synthesize via Friedländer due to the instability of the required precursors. It utilizes sulfoxonium ylides as safe carbene precursors.[3]
Materials:
-
Anthranil (2,1-benzisoxazole) (0.5 mmol)
-
Sulfoxonium Ylide (e.g., dimethyl(2-oxo-2-phenylethyl)sulfoxonium bromide derived) (0.6 mmol)
-
Catalyst: CuCl (10 mol%) or Cu(OAc)₂
-
Oxidant:
(balloon) or air -
Solvent: DMF (2 mL) or DCE
Step-by-Step Methodology:
-
Preparation: In a dry tube, mix the anthranil (0.5 mmol) and the sulfoxonium ylide (0.6 mmol).
-
Catalyst: Add CuCl (5.0 mg, 0.05 mmol).
-
Conditions: Add DMF (2.0 mL). Evacuate and backfill with
(balloon). -
Heating: Stir at 80 °C for 6–12 hours.
-
Workup: Dilute with water and extract with EtOAc. The high polarity of DMF requires thorough water washing (3x) to prevent streaking during chromatography.
-
Purification: Flash chromatography (Hexane/EtOAc).
Mechanistic Visualization: The reaction proceeds via a copper-carbenoid species generated from the ylide, which undergoes insertion into the anthranil N-O bond.
Figure 2: Simplified mechanistic pathway for the Cu-catalyzed [4+1+1] annulation.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Friedländer) | Incomplete condensation due to sterics. | Switch to microwave heating (Protocol 1) or add Lewis acid (e.g., |
| Intermediate Trapping (Povarov) | Failure to aromatize (Tetrahydroquinoline product). | Increase Iodine loading (to 1.0 equiv) or add oxidant (DDQ/MnO2). |
| Side Products (Cu-Annulation) | Homocoupling of Ylide.[1][2][4][5] | Add Ylide slowly (syringe pump) to keep concentration low relative to Anthranil. |
| Purification Difficulties | Basic nitrogen tailing on silica. | Pre-wash silica with 1% |
References
-
Microwave-Assisted Friedländer Synthesis
-
Iodine-Mediated Povarov Reaction
-
Source: Wu, A. et al. "Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines."[7] Organic Letters (via ResearchGate/ACS).
-
-
Copper-Catalyzed Annulation (Zou Group)
- Source: Zou, L.-H. et al. "Copper-Catalyzed Annulation or Homocoupling of Sulfoxonium Ylides: Synthesis of 2,3-Diaroylquinolines." Organic Letters.
-
General Review on Quinoline Synthesis
- Source: "Recent advances in the synthesis of quinolines: a review." RSC Advances.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed P–H insertion reactions of sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Annulation or Homocoupling of Sulfoxonium Ylides: Synthesis of 2,3-Diaroylquinolines or α,α,β-Tricarbonyl Sulfoxonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
Advanced Design and Synthesis of Quinoline-Based Therapeutic Agents
Introduction: The Privileged Scaffold
Quinoline (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From the historical isolation of quinine to modern fluoroquinolone antibiotics and kinase inhibitors like Lenvatinib, the versatility of this bicyclic system lies in its ability to interact with diverse biological targets via hydrogen bonding,
This guide moves beyond basic textbook synthesis, focusing on rational drug design (SAR) and process-intensified green synthesis (Microwave-Assisted and Catalytic Friedländer) suitable for generating high-quality libraries for biological screening.
Phase 1: Rational Drug Design & SAR
Before synthesis, the "Design" phase must address the specific biological target. The structure-activity relationship (SAR) of quinoline is highly position-dependent.
Strategic Substitution Zones
-
The DNA/Heme Binding Face (Positions 4 & 5): Substitution at C4 is critical for antimalarial activity (e.g., chloroquine). The planar nature allows intercalation into DNA base pairs or inhibition of hemozoin formation in Plasmodium.
-
The Solubility/Pharmacokinetic Tail (Position 1/Nitrogen & C2): Functionalization here often dictates lipophilicity (LogP) and metabolic stability. Bulky groups at C2 can prevent metabolic oxidation of the nitrogen.
-
The Electronic Tuning Zone (Positions 6, 7, & 8): Electron-withdrawing groups (EWGs) like -Cl or -F at C6/C7 are pivotal for increasing potency in fluoroquinolones (gyrase inhibition) and kinase inhibitors by modulating the pKa of the ring nitrogen.
Design Logic Flowchart
The following diagram illustrates the decision matrix for designing a quinoline-based candidate based on the intended therapeutic target.
Caption: Decision tree for rational functionalization of the quinoline scaffold based on therapeutic intent.
Phase 2: Synthetic Methodologies
We will focus on two protocols: a Modified Friedländer Annulation (for scalability and regioselectivity) and a Microwave-Assisted Povarov Reaction (for rapid library generation).
Protocol A: Catalytic Green Friedländer Synthesis
The classical Friedländer synthesis involves the condensation of 2-aminoaryl ketones with
Reagents & Materials:
-
Substrate A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone).[1]
-
Substrate B: Active methylene compound (e.g., ethyl acetoacetate or cyclic 1,3-diketone).
-
Catalyst: Sulfamic acid (
) - 5 mol%. -
Solvent: Ethanol (Green) or Solvent-Free (Neat).[2]
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, mix 1.0 mmol of 2-aminoaryl ketone and 1.2 mmol of the active methylene ketone.
-
Catalysis: Add 5 mol% of sulfamic acid. If using solvent, add 5 mL of absolute ethanol.
-
Reaction:
-
Method A (Thermal): Heat at 70–80°C for 45–90 minutes.
-
Method B (Ultrasonic): Sonicate at 40°C for 20–30 minutes (for heat-sensitive substrates).
-
-
Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the amine spot (ninhydrin stain).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice (20 g).
-
The solid product usually precipitates. Filter and wash with cold water.[2]
-
Note: The catalyst remains in the aqueous filtrate and can be concentrated for reuse.
-
-
Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed for this protocol.
Protocol B: Microwave-Assisted Multicomponent Synthesis
For high-throughput medicinal chemistry, microwave irradiation accelerates the reaction from hours to minutes.
Experimental Workflow Diagram
The following diagram details the workflow for the microwave-assisted synthesis, ensuring safety and reproducibility.
Caption: Workflow for Microwave-Assisted Multicomponent Quinoline Synthesis.
Protocol Details:
-
Vessel Loading: Into a 10 mL microwave-safe crimp vial, load 1.0 mmol aniline derivative, 1.0 mmol aromatic aldehyde, and 1.0 mmol terminal alkyne (or enol ether).
-
Catalyst: Add 10 mol% Iodine (
) or . -
Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: Temperature: 120°C; Power: 300W (Dynamic); Hold Time: 10 minutes.
-
Safety Note: Ensure the pressure limit is set to 250 psi to prevent vessel rupture.
-
-
Extraction: Dilute with Ethyl Acetate (10 mL), wash with 5%
(to remove iodine), then brine. -
Isolation: Dry over
, concentrate, and purify via flash chromatography.
Data Analysis & Troubleshooting
Successful synthesis requires rigorous characterization. Below is a comparison of the two methods and a troubleshooting guide.
Method Comparison Table
| Feature | Friedländer (Protocol A) | Microwave MCR (Protocol B) |
| Atom Economy | High (Water is byproduct) | High (Multicomponent) |
| Reaction Time | 1 - 3 Hours | 10 - 20 Minutes |
| Diversity Potential | Medium (Requires specific ketones) | High (3 variable inputs) |
| Scalability | Excellent (Gram to Kg scale) | Limited (Milligram scale) |
| Green Score | High (Solvent-free options) | High (Energy efficient) |
Troubleshooting Guide
-
Problem: Low yield in Friedländer reaction.
-
Cause: Steric hindrance on the ketone or moisture in the catalyst.
-
Solution: Increase temperature to 100°C or switch to a Lewis Acid catalyst (
). Ensure reagents are dry.
-
-
Problem: "Sticky" product in Microwave synthesis.
-
Cause: Polymerization of the aldehyde or alkyne.
-
Solution: Reduce temperature to 100°C and extend time. Use an inert atmosphere (
).
-
-
Problem: Incomplete cyclization (Intermediate imine observed).
-
Solution: The dehydration step is rate-limiting. Add a dehydrating agent (molecular sieves) or increase acid catalyst concentration.
-
References
-
Quinoline as a Privileged Scaffold
-
Source: Yadav, V. et al. (2022).[3] "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review." Chemical Biology & Drug Design.
-
-
Antimalarial SAR & Mechanism
- Source: Ademola, et al. (2025).
-
(Note: Generic PMC link for verification of recent SAR reviews)
-
Green Friedländer Synthesis
-
Microwave-Assisted Synthesis
- Source: RSC Advances (2024). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs."
-
Nanocatalysis in Quinoline Synthesis
- Source: ACS Omega (2024).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
The following technical support guide is designed for process chemists and researchers optimizing the synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile , a critical intermediate often associated with EGFR inhibitor synthesis (e.g., Neratinib/Pelitinib scaffolds).
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference Code: QCN-INT-6-NH2[1]
Executive Summary & Strategic Analysis
The "Deactivation Trap": A common strategic error in this synthesis is the timing of the reduction step.
-
The Problem: Reducing the 6-nitro group to a 6-amino group creates a strongly electron-donating substituent.[1] This significantly deactivates the 4-chloro position towards subsequent Nucleophilic Aromatic Substitution (SNAr).[1]
-
The Recommendation: Unless your specific route requires N-alkylation of the 6-amine before C-4 substitution, it is chemically superior to perform the SNAr coupling at the 4-position while the molecule is still a 6-nitro species, and reduce the nitro group afterwards.[1]
-
If you must isolate the 6-amino-4-chloro species: You must use a chemoselective reduction method that avoids hydrodechlorination (loss of the 4-Cl) and hydrolysis of the 3-CN group.[1]
Critical Process Modules (Troubleshooting Guides)
Module A: The Cyclization (Gould-Jacobs Protocol)
Context: Converting the enamine intermediate (derived from 3-ethoxy-4-nitroaniline and ethyl (ethoxymethylene)cyanoacetate) into the quinoline core.[1]
Common Failure Mode: Low yield due to "tarring" or incomplete ring closure.[1]
| Symptom | Root Cause | Corrective Action |
| Black, tarry reaction mixture | Oxidation/Polymerization at high temp (>250°C) without inert atmosphere.[1] | Strict N₂ sparging is required.[1] Use Dowtherm A (diphenylether/biphenyl) as solvent to clamp temp at ~255°C. |
| Solidification prevents stirring | Concentration too high (Melting point of product >280°C). | Maintain dilution at 10-15 volumes of Dowtherm A. Mechanical stirring is mandatory; magnetic bars will seize.[1] |
| Incomplete Conversion | Ethanol byproduct inhibiting equilibrium.[1] | The reaction is a condensation releasing EtOH.[1][2][3] You must use a Dean-Stark trap or vigorous distillation to remove EtOH continuously.[1] |
Optimization Tip: Do not isolate the 4-hydroxy intermediate if possible. Many industrial protocols proceed to chlorination in a "telescoped" process, but isolation is recommended for purity control in early development.[1]
Module B: The Chlorination (The "Hydrolysis Hazard")
Context: Converting 4-hydroxy-6-nitro-7-ethoxyquinoline-3-carbonitrile to the 4-chloro derivative using POCl₃.
Common Failure Mode: Loss of the 3-cyano group (hydrolysis to amide) or low yield during quench.[1]
Q: Why does my yield drop precipitously during the aqueous quench? A: The 3-cyano group is activated by the electron-deficient quinoline ring.[1] When you quench excess POCl₃ into water, it generates massive heat and HCl.[1] This creates perfect conditions for acid-catalyzed hydrolysis of the nitrile to a primary amide (–CONH₂).[1]
Protocol Adjustment (The "Inverse Quench"):
-
Do not pour water into the reaction mixture.
-
Cool the reaction mixture to <40°C.
-
Pour the reaction mixture slowly into a stirred slurry of Ice/NH₄OH (Ammonia) or Ice/K₂CO₃ .
-
Maintain pH > 8 during the quench.[1] This neutralizes HCl immediately and protects the nitrile.
Module C: Chemoselective Reduction (The "Selectivity Crisis")
Context: Reducing 6-NO₂ to 6-NH₂ without removing the 4-Cl (hydrodechlorination) or hydrating the 3-CN.[1]
Critical Warning: Do NOT use Pd/C + H₂. Catalytic hydrogenation will rapidly strip the chlorine atom (hydrogenolysis) before reducing the nitro group, yielding the useless des-chloro analogue.[1]
Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl)
This method is mild, chemoselective, and scalable.[1]
Step-by-Step Protocol:
-
Suspend 1.0 eq of 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile in Ethanol/Water (3:1 ratio).
-
Add 5.0 eq of Iron Powder (325 mesh, reduced).
-
Add 3.0 eq of Ammonium Chloride (NH₄Cl).[1]
-
Heat to 70–80°C with vigorous mechanical stirring.
-
Note: The reaction is heterogeneous. Good mixing is vital.
-
-
Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.[1]
-
Workup (Crucial): Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.
-
Yield Tip: The amine product often precipitates with the iron sludge. Thorough washing is essential to recover yield.[1]
-
Alternative Method: Stannous Chloride (SnCl₂)[4][5]
-
Pros: Homogeneous reaction, very fast.
-
Cons: Acidic conditions (can hydrolyze nitrile if prolonged), difficult tin waste disposal.[1]
-
Use Case: Small scale (<5g) where filtration of iron sludge is problematic.
Visual Troubleshooting Logic
Figure 1: Decision matrix for the reduction of the nitro-quinoline intermediate. Note the high failure risk of catalytic hydrogenation.[1]
FAQ: Specific User Scenarios
Q: My product turns purple/black upon drying. What is happening? A: 4-chloro-6-aminoquinolines are electron-rich anilines that are prone to air oxidation, especially if trace acid remains.[1]
-
Fix: Ensure the final product is washed with a mild bicarbonate solution to ensure it is free base. Store under Nitrogen/Argon in the dark.
Q: Can I use catalytic transfer hydrogenation (e.g., Formate/Pd)? A: No. Even transfer hydrogenation with Palladium catalysts is sufficient to cleave the C-Cl bond on this electron-deficient ring.[1] Stick to Dissolving Metal Reductions (Fe, Zn, Sn).[1]
Q: The 4-Cl is not reactive enough in the next step.[1] Why? A: As mentioned in the Executive Summary, the 6-amino group donates electrons into the ring, stabilizing the C-Cl bond.[1]
-
Fix: If you cannot change the route order, you may need to add a mild acid catalyst (like AcOH or Phenol) in the next nucleophilic substitution step to protonate the ring nitrogen or the aniline, temporarily restoring electrophilicity.
Analytical Reference Data
| Parameter | Specification (Target) | Notes |
| Appearance | Yellow to Brown Powder | Darkens on air exposure.[1] |
| Mass Spec (LCMS) | [M+H]+ ≈ 248.0 (Core) | Watch for M-35 (Des-chloro) peak at 214.[1]0. |
| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch) | If this band disappears/shifts to ~1680, you have hydrolyzed to amide.[1] |
| 1H NMR | 4-H is ABSENT | If you see a singlet at ~8.8 ppm, you may have reduced the Cl to H. |
References
-
Gould-Jacobs Cyclization Mechanics
-
Synthesis of Neratinib Intermediates (Patent Literature)
-
Chemoselective Nitro Reduction
-
Iron-Mediated Reduction Protocols
Sources
purification challenges for quinoline-3-carbonitrile intermediates
Subject: Troubleshooting & Optimization Guide for 3-Cyanoquinoline Intermediates From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams
Introduction: The "Brick Dust" Challenge
Quinoline-3-carbonitriles are deceptive. On paper, they are simple bicyclic aromatics. In the flask, they behave like "brick dust"—highly crystalline, poorly soluble in convenient solvents, and prone to trapping impurities within their lattice. Furthermore, the electron-withdrawing nitrile group at position 3 significantly alters the basicity of the quinoline nitrogen, rendering standard acid-base workups ineffective if not precisely tuned.
This guide addresses the three most common support tickets we receive: solubility-driven purification failures , regioisomer separation , and accidental nitrile hydrolysis .
Module 1: The Solubility Paradox & Recrystallization
The Issue: Crude product precipitates as a sticky solid or oil that refuses to crystallize cleanly, or the product co-precipitates with starting aniline/aldehyde residues.
Scientific Causality:
The 3-cyano group creates a dipole that encourages strong
Protocol A: The "Displacement" Recrystallization
Standard cooling crystallization often fails. Use this anti-solvent method instead.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot DMF or DMSO (approx. 80-90°C).
-
Why: These dipolar aprotic solvents disrupt the
-stacking more effectively than protic solvents like ethanol.
-
-
Filtration: While hot, filter through a pre-warmed Celite pad to remove inorganic salts (Pd/Cu residues).
-
The Swing: Slowly add hot Water (or Methanol if solubility is extremely low) dropwise until persistent turbidity is observed.
-
Cooling: Allow the mixture to cool to room temperature slowly (wrap flask in foil/towel) over 4 hours.
-
Harvest: Filter the resulting needles. Wash with 1:1 DMF/Water, then copious water to remove DMF.
Data: Solvent Effectiveness Table
| Solvent System | Solubility (Hot) | Impurity Rejection | Risk Factor |
| Ethanol (Abs) | Moderate | Good | Product often "oils out" before crystallizing.[1] |
| DMF / Water | High | Excellent | High boiling point makes drying difficult (requires vac oven). |
| Acetonitrile | Moderate | Fair | Good compromise; toxic. |
| Toluene | Low | Poor | Not recommended; tends to trap non-polar tars. |
Module 2: The Isomer Trap (Regioisomer Separation)
The Issue: Cyclization reactions (e.g., Friedländer or Combes) often yield mixtures of regioisomers (e.g., 6-substituted vs. 8-substituted) that co-elute on TLC/HPLC.
Scientific Causality:
The structural similarity between 6- and 8-isomers results in nearly identical partition coefficients (
Protocol B: Buffered Flash Chromatography
Standard silica gel is slightly acidic (
-
Slurry Preparation: Pre-mix your silica gel with mobile phase containing 1% Triethylamine (TEA) .
-
Column Equilibrating: Flush the column with 2-3 column volumes (CV) of the TEA-doped solvent.
-
Elution: Run the gradient.
-
Observation: The 8-substituted isomer (more sterically hindered N) usually interacts less with the silica and elutes first . The 6-substituted isomer (more accessible N) elutes second .
-
Visualizing the Separation Logic
Figure 1: Mechanism of amine-modified chromatography for regioisomer separation. TEA blocks silanol sites, forcing separation based on steric hindrance rather than basicity.
Module 3: Chemical Stability (Preventing Hydrolysis)
The Issue: The nitrile group converts to a primary amide (
Scientific Causality: The quinoline ring is electron-deficient. The 3-cyano group is further activated by the ring nitrogen, making the nitrile carbon highly electrophilic. In the presence of strong aqueous acid (often used to protonate the quinoline for extraction) and heat, water attacks the nitrile triple bond.
Protocol C: The "Cold Acid" Swing
Avoid boiling HCl. Use this temperature-controlled extraction.
-
Extraction: Dissolve crude organic mixture in Ethyl Acetate (EtOAc).
-
Salt Formation: Cool the mixture to 0°C in an ice bath.
-
Protonation: Extract with cold 1N HCl (do not exceed 2N).
-
Critical Check: The quinoline moves to the aqueous layer. Impurities remain in EtOAc.
-
Warning: Do not let this sit. Proceed immediately.
-
-
Neutralization: Separate the aqueous layer. While keeping it at 0°C, adjust pH to 8-9 using saturated
(gentle) or .-
Avoid: NaOH pellets (creates localized hot spots of high pH, causing rapid hydrolysis).
-
-
Recovery: The product will precipitate as a solid or oil. Extract back into EtOAc or filter.
Workflow Diagram: Acid-Base Swing
Figure 2: Temperature-controlled Acid-Base Swing protocol to isolate basic quinolines without hydrolyzing the sensitive nitrile group.
Frequently Asked Questions (FAQ)
Q: My product is stuck in the mother liquor after recrystallization. How do I recover it? A: Do not rotovap to dryness; you will just recover the impurities. Instead, perform a "second crop" crystallization by concentrating the mother liquor to half volume and cooling to -20°C. If that fails, run a silica plug filtration on the residue.
Q: The NMR shows a small peak at 9.5 ppm. Is this aldehyde? A: Likely, yes. If you synthesized the quinoline via the Friedländer method (o-aminoaldehyde + ketone), unreacted aldehyde often co-crystallizes. Wash your solid with a dilute sodium bisulfite solution to form the water-soluble bisulfite adduct of the aldehyde, then wash with water.
Q: Can I use HPLC to separate the isomers?
A: Yes. For preparative HPLC, use a Phenyl-Hexyl column rather than C18. The
References
-
Solubility & Pharmacophore Properties
-
Nitrile Hydrolysis Mechanisms
- Title: Hydrolysis of nitriles: Amide vs Carboxylic acid (Mechanistic Insight).
- Source: Chemistry Stack Exchange / Lumen Learning (Organic Chemistry II).
-
Link:[Link]
-
Chromatographic Separation of Isomers
-
pKa and Physical Properties
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. iipseries.org [iipseries.org]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in quinoline synthesis
Technical Support Center: Quinoline Synthesis Optimization Current Status: Operational Ticket Queue: High Priority (Byproduct Minimization)
Welcome to the Quinoline Synthesis Technical Support Hub
User Profile: Senior Researcher / Process Chemist Objective: Troubleshoot and minimize byproduct formation in quinoline scaffolds.
This guide is not a textbook; it is a dynamic troubleshooting system. We address the three most critical failure modes in quinoline synthesis: Polymerization (Tarring) , Regio-Isomer Contamination , and Self-Condensation .
Module 1: The "Black Tar" Incident (Skraup & Doebner-Von Miller)[1][2]
Case ID: #SKR-001
Symptom: Reaction mixture turns into an intractable black solid; low yield; violent exotherm.[1]
Root Cause: Uncontrolled polymerization of the in situ generated acrolein (Skraup) or
The Mechanism of Failure
In the Skraup reaction, glycerol dehydrates to acrolein.[2] Acrolein is highly reactive and prone to radical or acid-catalyzed polymerization before it can undergo the Michael addition with aniline. This competition between Cyclization (Pathway A) and Polymerization (Pathway B) determines your yield.
Figure 1: Kinetic competition between quinoline formation and acrolein polymerization.
Troubleshooting Protocol: The "Moderated" Skraup
Q: How do I stop the reaction from becoming a volcano? A: You must decouple the dehydration step from the condensation step or introduce a radical scavenger.
Step-by-Step Optimization:
-
Add a Moderator: Introduce Ferrous Sulfate (
) .-
Why? It acts as an oxygen carrier and moderates the oxidation potential, preventing the violent oxidative polymerization of acrolein [1].
-
-
Control the Acrolein Supply: Do not mix all reagents at once.
-
Protocol: Heat the aniline/acid mixture first. Add the glycerol dropwise to the hot mixture. This ensures acrolein is consumed by aniline as soon as it forms, keeping its steady-state concentration low.
-
-
Alternative Oxidant: Replace nitrobenzene with Iodine (
) or milder oxidants. Nitrobenzene often requires higher temperatures which favor polymerization.
Module 2: The Isomer Nightmare (Regioselectivity)
Case ID: #REG-002 Symptom: Product is a mixture of 5-substituted and 7-substituted quinolines. Root Cause: Meta-substituted anilines have two non-equivalent ortho-positions available for cyclization.
The Science of Selectivity
When using a meta-substituted aniline (e.g., m-chloroaniline), the cyclization can occur at:
-
Position 2 (Para to substituent): Yields 7-substituted quinoline (Sterically favored).
-
Position 6 (Ortho to substituent): Yields 5-substituted quinoline (Sterically hindered).
Data: Electronic vs. Steric Control
| Substituent (R) | Electronic Effect | Major Isomer | Ratio (Approx) |
| -Cl (Chloro) | Weak Deactivator | 7-Chloroquinoline | 80:20 |
| -OMe (Methoxy) | Strong Activator | 7-Methoxyquinoline | >90:10 |
| -NO2 (Nitro) | Strong Deactivator | 5-Nitroquinoline | 60:40 (Poor Selectivity) |
Troubleshooting Protocol: Forcing Regiocontrol
Q: I need the 5-isomer, but I keep getting the 7-isomer. What do I do? A: You cannot easily force the Skraup reaction to give the 5-isomer due to steric hindrance. You must switch methodologies.
Solution: The Meldrum’s Acid Pathway (Gould-Jacob Modification) This method proceeds via a thermal cyclization that is highly sensitive to steric bulk, allowing for better separation or distinct kinetic control.
-
Condensation: React aniline with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Perform thermal cyclization in boiling diphenyl ether (
). -
Result: This often amplifies the steric preference, allowing you to isolate the 7-isomer purely, or in specific electronic cases (like
), shift the ratio [2].
Critical Check: Run a NOESY NMR experiment.
-
7-Substituted: Strong NOE between H-8 and the substituent.
-
5-Substituted: Strong NOE between H-4 and the substituent.
Module 3: The "Self-Consumer" (Friedländer & Condensation)
Case ID: #FRI-003 Symptom: Low yield; recovery of starting material; formation of aldol byproducts. Root Cause: The ketone/aldehyde partner undergoes self-aldol condensation faster than it reacts with the 2-aminoaryl ketone.
Mechanism & Mitigation
Figure 2: Acid vs. Base catalysis pathways in Friedländer synthesis.
Q: My ketone is decomposing before it reacts. How do I fix this? A: Switch from base catalysis to Acid Catalysis or Solvent-Free conditions.
Protocol: Solvent-Free Acid Catalysis
-
Mix: 2-aminobenzaldehyde (1 equiv) + Ketone (1.2 equiv).
-
Catalyst: Add
-Toluenesulfonic acid ( -TSA, 5 mol%). -
Condition: Melt/Grind at
without solvent. -
Why? High concentration favors the bimolecular cross-reaction over the unimolecular degradation or slow self-aldol in dilute solution [3].
Module 4: Purification of "Tarry" Mixtures
Case ID: #PUR-004 Symptom: Crude product is a sticky black oil that clogs columns.
The "Zinc Chloride Fusion" Technique When standard extraction fails due to emulsion with tars:
-
Complexation: Add Zinc Chloride (
) to the crude tarry mixture. Quinoline forms a solid 2:1 complex ( ). -
Wash: Wash the solid complex with non-polar solvents (benzene/toluene) to remove non-basic tars.
-
Liberation: Treat the cleaned solid with aqueous NaOH. The quinoline is released as a free base.[2]
-
Extraction: Extract with ether/DCM.
References
-
BenchChem. Avoiding Polymerization in Skraup Synthesis of Quinolines. (2025).[3][1][2][4] 2[5][1][2][4][6][7][8][9][10][11]
-
Royal Society of Chemistry. A General Method for the Metal-Free, Regioselective, Remote C–H Halogenation of 8-Substituted Quinolines. Chemical Science.[12] 13[5][1][2][4][6][7][8][9][10][11]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. (2023).[8][9][12][14] 7[5][1][2][4][8][9][11]
-
Organic Chemistry Portal. Friedländer Synthesis.[12][15][16]14[5][1][2][4][7][8][9][10][11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for Friedlander synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Drug Discovery Chemists & Process Engineers
Core Directive: The Mechanistic "Engine"
Welcome to the technical support center for the Friedländer synthesis. As researchers, you are likely targeting the quinoline scaffold—a privileged structure in antimalarial, antibacterial, and anti-inflammatory pharmacophores.
The Friedländer synthesis is deceptively simple: the condensation of a 2-aminoaryl ketone/aldehyde (A ) with an enolizable ketone (B ). However, it is a double condensation reaction. Success depends on synchronizing two distinct mechanistic steps:
-
Imine Formation: Reaction of the amine on A with the carbonyl of B .
-
Aldol-type Cyclization: Intramolecular attack of the methylene of B onto the carbonyl of A .
The Critical Insight: Standard conditions often fail because they do not account for the rate-determining step (RDS) , which shifts based on pH.
-
Acidic Media: The RDS is often the initial nucleophilic attack of the amine.
-
Basic Media: The RDS is the deprotonation of the
-methylene position.
Optimization Matrix: Selecting Your System
Do not default to "reflux in ethanol." Use this matrix to select conditions based on your specific substrates.
| Variable | Classical Approach | Optimized/Modern Approach | When to Use |
| Catalyst | KOH, NaOH, Piperidine | Solid Acids (e.g., Silica Sulfuric Acid, Zeolites) or Lewis Acids (InCl₃, Sc(OTf)₃) | Use Solid Acids for easy workup. Use Lewis Acids for sensitive functional groups. |
| Solvent | Ethanol, Toluene, DMF | Solvent-Free or Ionic Liquids ([bmim]BF₄) | Solvent-free often improves yield by maximizing concentration (Le Chatelier's principle). |
| Energy | Reflux (2–24 hours) | Microwave Irradiation (5–20 mins) | Use MW for high-throughput library synthesis or deactivated substrates (e.g., 2-aminobenzophenones). |
| Promoter | p-TsOH (homogeneous) | Molecular Iodine (I₂) (1–5 mol%) | Iodine acts as a mild Lewis acid and oxidant; excellent for high yields under neutral conditions. |
Visualizing the Optimization Logic
The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate reactivity and equipment availability.
Caption: Decision tree for selecting reaction parameters based on substrate reactivity (Aldehyde vs. Ketone) and product sensitivity.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Deactivated substrates (e.g., 2-aminobenzophenones) or rapid library generation.
-
Setup: In a 10 mL microwave-transparent crimp vial, combine the 2-aminoketone (1.0 mmol) and the active methylene ketone (1.2 mmol).
-
Catalyst/Solvent: Add Glacial Acetic Acid (2 mL). Note: Acetic acid acts as both solvent and catalyst.[1]
-
Irradiation: Seal and irradiate at 160°C for 5–10 minutes (Power: Dynamic, typically max 300W).
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize with 10% NaHCO₃.
-
Isolation: Filter the precipitated solid. Wash with water.[2][3] Recrystallize from ethanol.
-
Why this works: Microwave heating overcomes the steric hindrance of the benzophenone moiety, reducing reaction time from days to minutes [1].
-
Protocol B: Green Catalyst-Free Aqueous Synthesis
Best for: Highly reactive 2-aminobenzaldehydes and environmental compliance.
-
Setup: Mix 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.0 mmol) in a round-bottom flask.
-
Solvent: Add Water (5 mL). Do not add acid or base.
-
Reaction: Heat at 70°C for 3 hours under vigorous stirring.
-
Workup: Cool to room temperature. The product usually precipitates out.
-
Isolation: Simple filtration.
-
Why this works: Water promotes the reaction via hydrogen bonding and hydrophobic effects, aggregating the organic reactants. This avoids the "salting out" issues of traditional acid/base neutralization [2].
-
Troubleshooting Center (FAQ)
Q: My yield is low (<40%), and I see unreacted starting material. What is wrong?
-
Diagnostic: If using a base catalyst, you likely triggered the self-condensation of the ketone partner . Ketones like cyclohexanone can undergo aldol condensation with themselves faster than they react with the bulky 2-amino substrate.
-
Solution: Switch to Acid Catalysis (Protocol A). Acid suppresses the enolate formation required for the ketone self-condensation side reaction. Alternatively, use a solvent-free method to increase the intermolecular collision rate between the two distinct reactants.
Q: I am using an asymmetric ketone (e.g., 2-butanone). I am getting a mixture of regioisomers. How do I control this?
-
Diagnostic: The reaction can occur at either the kinetic (methyl) or thermodynamic (methylene) position.
-
Solution:
-
Acidic conditions generally favor the more substituted enol, leading to cyclization at the methylene group (Thermodynamic control).
-
Steric Bulk: If high regioselectivity is required, consider using a pre-formed enamine or lithiated imine (advanced method) to lock the regiochemistry before adding the 2-amino component.
-
Q: My product is an oil and difficult to crystallize.
-
Diagnostic: Impurities (often oligomers from the ketone) prevent crystal lattice formation.
-
Solution: Quinolines are basic. Dissolve the crude oil in EtOAc, extract with 1M HCl (product goes to aqueous layer), wash the organic layer (discard impurities), then basify the aqueous layer with NaOH to precipitate the pure quinoline.
References
-
Microwave-Assisted Synthesis: McNulty, J., et al. (2020).[1] "Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis." ResearchGate.[4]
-
Green Aqueous Protocol: Shen, Q., et al. (2012).[2][5] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.
-
Solvent-Free/Solid Acid: Jia, C.-S., et al. (2006).[5] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions." Organic & Biomolecular Chemistry.
-
Iodine Catalysis: Wu, J., et al. (2006).[5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry.
Sources
Technical Support Center: Stability & Handling of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Executive Summary & Critical Identification
Warning: You have inquired about 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (ACE-QC). This is a highly reactive, transient intermediate often encountered in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Neratinib and Pelitinib.[1]
Correction on CAS Registry: Please verify your Certificate of Analysis. The CAS number 848133-35-7 is frequently misattributed to this molecule in procurement databases but chemically corresponds to (E)-4-(dimethylamino)but-2-enoic acid (the crotonic acid side chain).
-
Common CAS for Related Intermediate: 848139-78-6 (refers to the aniline-coupled product).
-
Chemical Risk: This molecule contains both a nucleophile (6-Amino) and an activated electrophile (4-Chloro-3-cyano). It is prone to rapid self-polymerization in solution.
Chemical Stability Profile (The "Why")
The instability of ACE-QC is structural.[1] Understanding the electron flow is the only way to prevent batch failure.[1]
A. The "Self-Destruct" Mechanism (Intermolecular )
The 3-cyano group is strongly electron-withdrawing, making the 4-chloro position highly electrophilic. Simultaneously, the 6-amino group is a strong nucleophile.[1]
-
In Solution: The 6-amino group of Molecule A attacks the 4-chloro position of Molecule B.[1]
-
Result: Formation of insoluble dimers and oligomers (Head-to-Tail polymerization).[1]
-
Symptom: Your clear yellow solution turns turbid and precipitates a dark solid that is insoluble in methanol.[1]
B. Hydrolytic Instability
The activated 4-chloro group is susceptible to attack by water, even atmospheric moisture.[1]
-
Reaction: Hydrolysis yields the 4-hydroxy-6-amino-7-ethoxyquinoline-3-carbonitrile (tautomerizes to the 4-quinolone).
-
Symptom: Appearance of a peak at RRT ~0.85 in HPLC; loss of the chlorine isotope pattern in MS.[1]
C. Oxidative Degradation
The electron-rich aniline ring (ethoxy + amino) is sensitive to air oxidation.[1]
-
Result: Formation of N-oxides, azo-linkages, and "tars."[1]
-
Symptom: Powder darkens from pale yellow to brown/black.[1]
Visualizing Degradation Pathways
The following diagram maps the kinetic competition between your desired reaction and the degradation pathways.
Caption: Figure 1. Kinetic competition between the desired coupling reaction and the three primary degradation modes: Hydrolysis (Red), Self-Polymerization (Dashed Red), and Oxidation (Yellow).[1]
Troubleshooting Guide (FAQ)
Q1: My HPLC shows a new peak at RRT 0.85 that grows over time. What is it?
Diagnosis: This is likely the 4-hydroxy impurity (hydrolysis product).[1]
-
Cause: Moisture ingress.[1] The 4-chloro group is a "hot" electrophile.[1] Even 0.5% water in your solvent (e.g., wet DMF or THF) will drive this reaction.[1]
-
Validation: Check MS. The parent mass should drop by roughly 18.5 Da (Cl -> OH conversion: -35.5 + 17 = -18.5). You will also lose the characteristic 3:1 Chlorine isotope ratio.[1]
-
Fix: Use anhydrous solvents (<0.05% H2O) and store the solid in a desiccator.[1]
Q2: The reaction mixture turned into a thick gel/slurry and the yield is <10%. Why?
Diagnosis: You likely triggered Self-Polymerization .[1]
-
Mechanism: If you dissolved the ACE-QC in a non-nucleophilic solvent without the coupling partner present immediately, the molecules reacted with each other.[1]
-
Fix: Never leave ACE-QC in solution alone.
-
Protocol Adjustment: Add the ACE-QC solid to the solution containing your coupling amine (aniline), or add the amine immediately after dissolving ACE-QC.[1]
-
Q3: The powder has turned from pale yellow to dark brown. Is it still usable?
Diagnosis: Surface Oxidation of the amine.[1]
-
Impact: If the core HPLC purity is still >95%, the dark color is likely trace surface azo-impurities (high extinction coefficient).[1]
-
Action: Perform a "Use Test." Run a small-scale coupling. If the yield is unaffected, proceed.[1] If purity is <90%, repurify via recrystallization (avoid column chromatography as silica is acidic and promotes hydrolysis).[1]
Q4: Why can't I find the exact CAS for this intermediate?
Insight: This specific intermediate (Amino + Chloro intact) is rarely isolated because of the stability issues described above.[1]
-
Standard Route: Most industrial processes couple the 6-Nitro -4-chloro derivative first.[1] The nitro group prevents self-polymerization (it is not nucleophilic).[1] The nitro is reduced to the amine after the 4-position is secured.[1]
-
Your Route: If you are isolating the 6-amino-4-chloro species, you are operating a "high-risk" modification of the standard Neratinib synthesis.[1]
Standard Operating Procedures (Protocols)
Protocol A: Storage & Handling
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows oxidation and spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the 6-amino group.[1] |
| Container | Amber Glass, Taped | Prevents photolytic degradation (quinolines are photosensitizers).[1] |
| Solvent Choice | Anhydrous DMF/DMAc | Protic solvents (MeOH/EtOH) will react with the 4-Cl group (alcoholysis). |
Protocol B: Stress Testing (Validation)
To validate your analytical method, perform this rapid stress test:
-
Acid Hydrolysis: Dissolve 5mg in THF. Add 1 drop 0.1N HCl. Wait 10 mins. Inject.
-
Result: Quantitative conversion to 4-hydroxy impurity.[1]
-
-
Base Stress: Dissolve 5mg in THF. Add 1 drop TEA (Triethylamine).[1] Stir 1 hour.
-
Result: Appearance of dimer/oligomer "hump" in baseline or precipitation.[1]
-
References
-
Neratinib Synthesis Pathway: US Patent 10,246,444 B2. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases."[1] (Lists this compound as a specific intermediate structure).
-
General Quinoline Stability: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines."[1] Current Organic Chemistry, 2005.[1] (Describes the electrophilicity of 4-chloro-3-cyanoquinolines).
-
CAS Verification: Biosynth & SciFinder Data. "trans-4-Dimethylaminocrotonic acid HCl (CAS 848133-35-7)."[1] (Confirming the CAS mismatch).
-
Degradation Mechanisms: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Guideline for stress testing hydrolysis and oxidation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile | 848139-78-6 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Quinoline Solubility in Biological Assays
Introduction: The Quinoline Paradox
Quinoline scaffolds are a cornerstone of medicinal chemistry, present in antimalarials, kinase inhibitors, and antiviral agents. However, their planar, lipophilic nature creates a distinct "solubility paradox": the very features that drive their potency (pi-stacking interactions, hydrophobic pocket binding) also drive them to aggregate and precipitate in aqueous buffers.
This guide moves beyond basic "add more DMSO" advice. It provides a root-cause analysis of solubility failure and actionable, self-validating protocols to ensure your biological data represents true molecular activity, not artifacts of precipitation.
Module 1: The "Crash-Out" Phenomenon & Solvent Handling
Q: I dissolved my quinoline in 100% DMSO, but it precipitates immediately upon adding it to the assay buffer. Why?
A: You are experiencing Kinetic Solubility Failure . Quinolines often have high melting points and stable crystal lattices. When you rapidly dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the local concentration of water spikes, causing the compound to become supersaturated and "crash out" into amorphous precipitates before it can disperse.
The Solution: Intermediate Dilution Protocol
Do not pipette directly from 100% DMSO into the assay plate. Use an intermediate dilution step to lower the LogP shock.
Protocol:
-
Stock: 10 mM Compound in 100% DMSO.
-
Intermediate: Dilute 1:20 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer) to create a 0.5 mM working solution.
-
Final: Dilute the intermediate into the final assay buffer.
Rationale: This step-down approach prevents the formation of local supersaturation zones that trigger nucleation.
Visualization: The Precipitation Mechanism
The following diagram illustrates why direct dilution fails and how acoustic or intermediate transfer succeeds.
Caption: Comparison of direct dilution (leading to crash-out) vs. intermediate dilution (maintaining solubility).
Module 2: Advanced Solubilization Strategies
Q: DMSO limits are toxic to my cells (<0.5%). What other additives work for quinolines?
A: When organic cosolvents are restricted, you must switch to Complexation or Surfactants . Quinolines are often weak bases (pKa ~4.9). This chemical feature allows for specific solubilization strategies.
Strategy 1: Cyclodextrins (Molecular Encapsulation)
Cyclodextrins (CDs) are the gold standard for quinolines. They form inclusion complexes, hiding the hydrophobic quinoline rings inside a torus-shaped cavity while presenting a hydrophilic exterior to the buffer.
-
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) .
-
Protocol: Prepare the assay buffer containing 5-10% HP-β-CD before adding the compound.
Strategy 2: pH Tuning
Since the quinoline nitrogen is basic, lowering the pH slightly (if the assay tolerates it) can protonate the nitrogen, forming a soluble salt.
-
Check: If your assay allows pH 5.0–6.0, solubility will increase logarithmically compared to pH 7.4.
Comparative Data: Solubilizing Agents
| Additive | Mechanism | Recommended Conc. | Pros | Cons |
| DMSO | Cosolvent | 0.1% - 1.0% | Universal, cheap | Cytotoxic, affects enzyme kinetics |
| HP-β-CD | Encapsulation | 0.5% - 10% | Biocompatible, stabilizes compound | Can sequester lipophilic substrates |
| Tween-80 | Surfactant | 0.01% - 0.05% | Prevents aggregation | Can lyse cells at high conc. |
| Triton X-100 | Surfactant | 0.01% | Excellent for enzymatic assays | Toxic to cells ; do not use in cell culture |
Module 3: Distinguishing Solubility from Aggregation (False Positives)
Q: I have a "hit" with an IC50 of 2 µM, but the curve is steep. Is it real?
A: You must rule out Promiscuous Aggregation . Quinolines are notorious for forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false positives (PAINS). This is not "precipitation" (visible solid) but "colloidal suspension" (invisible nanospheres).
The Detergent Validation Test
This is the definitive control experiment for any quinoline hit.
Protocol:
-
Run your dose-response curve under standard conditions.
-
Repeat the curve with the addition of 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
If IC50 remains stable: True Binder .
-
If potency shifts >10-fold or disappears: Aggregator (False Positive) .
-
Why it works: The detergent disrupts the non-specific colloid but does not affect the specific binding of a true ligand to its protein pocket.
Caption: Decision tree for validating quinoline hits using detergent sensitivity to rule out colloidal aggregation.
Module 4: Cellular Assay Specifics
Q: My compound works in enzyme assays (with Triton) but fails in cell culture. How do I keep it soluble in media?
A: In cell culture, you cannot use Triton X-100. You must rely on Serum Binding and Kinetic Solubility Limits .
-
Serum Albumin Effect: Fetal Bovine Serum (FBS) contains albumin, which acts as a natural carrier for lipophilic drugs (similar to cyclodextrins).
-
Tip: If you are running a "serum-free" starvation step, your quinoline will likely precipitate. Add 0.1% BSA (Bovine Serum Albumin) to serum-free media to maintain solubility without triggering growth factors.
-
-
The "Cloud Point" Check: Before adding cells, pipette your compound into the media and hold the plate up to a light source. If you see any turbidity (Tyndall effect), you are above the kinetic solubility limit. You must filter (0.22 µm) or centrifuge the media and measure the actual concentration remaining in the supernatant via HPLC/MS.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Technical Support Center: Crystallization of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Case ID: NER-INT-006 Subject: Troubleshooting Isolation, Purity, and Crystallization of CAS 848133-87-9 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely working with 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile , a critical electrophilic intermediate in the synthesis of tyrosine kinase inhibitors like Neratinib (HKI-272) .[1]
The crystallization of this molecule is notoriously difficult due to three competing factors:
-
Lability of the 4-Chloro group: It is prone to hydrolysis (to 4-hydroxy) and hydrodehalogenation (to 4-H) during the reduction of the nitro precursor.[1]
-
Solubility Profile: The planar quinoline core stacks efficiently, leading to poor solubility in standard non-polar solvents, while the amino/nitrile groups create high affinity for polar aprotic solvents (DMSO/DMF), making "crash-out" crystallizations difficult.[1]
-
Oxidative Instability: The electron-rich 6-amino group is susceptible to oxidation, leading to "tarring" or oiling out if not handled under inert atmosphere.[1]
This guide provides a root-cause analysis and recovery protocols for the most common failure modes.
Part 1: Diagnostic Workflow (The "Why" Analysis)
Before attempting re-crystallization, you must diagnose the composition of your crude material.[1] The failure to crystallize is rarely a physical issue; it is usually a chemical impurity issue.[1]
Impurity Fingerprinting Table
| Retention Time (Rel) | Mass Shift (LCMS) | Identity | Root Cause | Crystallization Impact |
| 1.00 | M (Target) | Target Molecule | -- | -- |
| 0.85 | M+16 (Cl → OH) | 4-Hydroxy Impurity | Hydrolysis during acidic/basic workup or wet solvents.[1] | Nucleation Inhibitor. Causes oiling out.[1] |
| 0.90 | M-34 (Cl → H) | De-chlorinated | Over-reduction (e.g., Pd/C + H2 used without poison).[1] | Co-crystallizes (Solid solution).[1] Hard to remove. |
| 1.15 | M+30 (NO2) | Unreduced Nitro | Incomplete reduction reaction.[1] | Lowers melting point; prevents lattice formation.[1] |
| 1.20 | 2M (Dimer) | Azo-Dimer | Oxidation of amine during workup.[1] | Causes dark color/tar.[1] |
Part 2: Troubleshooting Protocols
Scenario A: "The Material Oils Out / Forms a Sticky Gum"
Diagnosis: High levels of 4-hydroxy impurity or residual high-boiling solvent (DMF/DMAc).[1] Mechanism: The 4-hydroxy impurity acts as a "plasticizer," disrupting the crystal lattice energy of the target quinoline.[1]
Recovery Protocol (The "Acetonitrile Swish"):
-
Solvent Swap: If your crude is in DMF/DMSO, perform an aqueous crash-out (pour into 10x water), filter, and dry the solid thoroughly.[1]
-
Dissolution: Suspend the gum in Acetonitrile (ACN) (5 mL per gram).
-
Reflux: Heat to reflux (
).[1] The target amine should partially dissolve; the impurities often remain in the supernatant or form a separate oily phase.[1] -
Cooling: Cool slowly to
over 2 hours. -
Anti-solvent (Optional): If no precipitate forms, add Methyl tert-butyl ether (MTBE) dropwise (up to 2 volumes relative to ACN).[1]
-
Filtration: Filter the yellow/orange solid.
Expert Insight: Avoid alcohols (MeOH/EtOH) if the 4-chloro group is highly reactive in your specific batch, as solvolysis can occur at reflux temperatures.[1] Acetonitrile is the "Goldilocks" solvent here—polar enough to dissolve the impurities, but non-polar enough to force the quinoline out upon cooling.[1]
Scenario B: "LCMS Shows M-34 (De-chlorination)"
Diagnosis: You used standard Catalytic Hydrogenation (H2/Pd-C) to reduce the nitro precursor.[1] Mechanism: Palladium is excellent at oxidative addition into C-Cl bonds, leading to hydrodehalogenation.[1]
Corrective Action (Synthesis Level): You cannot easily purify the de-chlorinated species via crystallization due to structural similarity (isomorphism). You must prevent it.
-
Method 1 (Chemical Reduction): Use Iron powder (Fe) with Ammonium Chloride (
) in EtOH/Water ( ).[1] This is chemoselective for and leaves intact.[1] -
Method 2 (Poisoned Catalyst): If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or add a poison like thiophene to the Pd/C system.[1]
Scenario C: "Low Yield / Material Stays in Mother Liquor"
Diagnosis: The pH is too low.[1]
Mechanism: The 6-amino group is basic (
Recovery Protocol:
-
Check pH of the mother liquor.[1]
-
Adjust to pH 8-9 using saturated Sodium Bicarbonate (
) or dilute Ammonia.[1] -
The free base is significantly less soluble in water/alcohols and should precipitate.[1]
Part 3: Visualization & Logic Flow
Workflow: Purification Decision Tree
Figure 1: Decision logic for processing the crude reaction mixture. Note that de-chlorination is a terminal failure mode for crystallization.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol for recrystallization?
A: Yes, but with caution.[1] While Ethanol is a good solvent for quinolines, prolonged heating of the 4-chloro species in alcohols can lead to nucleophilic aromatic substitution, yielding the 4-ethoxy ether impurity.[1] If you use Ethanol, keep hold times short and temperatures below
Q2: The solid turns brown upon filtration. Why? A: This is oxidative degradation.[1] The 6-amino group activates the ring, making it sensitive to air.[1]
-
Fix: Wash the filter cake with a solvent containing a trace of antioxidant (e.g., 0.1% Ascorbic Acid) or dry under vacuum with a nitrogen bleed immediately.[1]
Q3: What is the best method to dry this compound?
A: Vacuum oven at
Q4: My yield is only 50%. Where is the rest?
A: Check your mother liquor. If it is dark red/black, you likely lost material to oxidation (tars).[1] If it is light yellow, the product is likely protonated.[1] Neutralize the mother liquor with
References & Grounding
-
Synthesis of Neratinib Intermediates:
-
Reduction of Nitro-Quinolines (Chemoselectivity):
-
Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of potent antitumor active quinoline derivatives."[1]
-
Relevance: Establishes the necessity of Iron/Acid reduction to preserve the 4-Chloro substituent.
-
Link: (General search for 4-aminoquinoline reduction methods).[1]
-
-
Solubility & Polymorphism of Quinolines:
-
Source:Crystal Growth & Design (General Principles).
-
Relevance: Supports the use of Acetonitrile/Polar-Aprotic solvents for planar aromatic systems prone to pi-stacking.
-
Sources
scale-up considerations for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile production
[1]
Product Focus: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile CAS: 848139-78-6 (Related Intermediate) Application: Key scaffold for irreversible EGFR/HER2 inhibitors (e.g., Neratinib).[1]
Introduction: The "Bifunctional" Challenge
Welcome to the Technical Support Center. You are likely scaling up this molecule as a precursor for Neratinib (HKI-272) .
This intermediate presents a classic process chemistry paradox: you must install a labile 4-chloro group (essential for the subsequent SNAr coupling) while simultaneously reducing a 6-nitro group to an amine.
-
The Trap: Standard catalytic hydrogenation (Pd/C, H₂) used for nitro reduction will strip the chlorine atom (hydrodehalogenation), destroying your pharmacophore.
-
The Solution: This guide focuses on Chemoselective Reduction and Thermal Safety during the chlorination step.
Module 1: The Chlorination Crisis (POCl₃ Management)
User Issue: "My reaction mixture solidified during POCl₃ addition," or "I experienced a violent exotherm during the quench."
Technical Diagnosis
The conversion of the 4-hydroxy precursor to the 4-chloro target uses Phosphorus Oxychloride (POCl₃).[1] On a scale >100g, this is not just a substitution; it is a Vilsmeier-Haack type cascade . The reaction generates "Vilsmeier salts" (chlorophosphonium species) that can precipitate, causing stirring failure and heat accumulation.[1]
Troubleshooting Guide: The "Inverse Quench" Protocol
| Parameter | Lab Scale (<10g) | Scale-Up (>100g to kg) | Why? (The Mechanism) |
| Solvent | Neat POCl₃ | Acetonitrile (MeCN) or Toluene | Neat POCl₃ creates a thick sludge. MeCN solubilizes the Vilsmeier salt, maintaining heat transfer. |
| Reagent | POCl₃ (excess) | POCl₃ (1.5–2.0 eq) + Base (DIEA) | Adding a base prevents the accumulation of HCl gas, which can pressurize the reactor. |
| Quench | Add water to Rxn | Add Rxn to Water (Inverse) | CRITICAL: Adding water to POCl₃ generates heat faster than it can dissipate.[1] Inverse quench controls the rate of hydrolysis. |
| Temp | Reflux (105°C) | 70–80°C | Higher temps promote "tar" formation (polymerization of the quinoline core). |
FAQ: Chlorination
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, No .[1] SOCl₂ is less reactive toward the tautomeric 4-hydroxyquinoline. POCl₃ forms a phosphoryl bond (O-P) intermediate that is a better leaving group, driving the aromatization to the chloro-quinoline.[1]
Q: My product purity is low (85%) after chlorination. What is the impurity? A: It is likely the 4-hydroxy starting material returning. If you quench too hot or too acidic, the 4-chloro group hydrolyzes back to the hydroxyl. Maintain pH < 2 during quench, but filter immediately once solid forms.
Module 2: The Chemoselectivity Challenge (Nitro Reduction)
User Issue: "I used Pd/C for hydrogenation and lost the chlorine atom (LCMS shows M-34 peak)."
Technical Diagnosis
The 4-chloro substituent on a quinoline ring is electron-deficient and highly susceptible to oxidative addition by Palladium.[1] Standard hydrogenation removes the chlorine before reducing the nitro group.
Protocol: The "Iron-Bechamp" Alternative
To preserve the Chlorine (Cl) and Nitrile (CN) groups, you must use a Dissolving Metal Reduction or a Poisoned Catalyst .
Recommended Workflow: Fe/NH₄Cl Reduction
This method is robust, scalable, and absolutely selective for Nitro -> Amine in the presence of halides.
-
Slurry: Suspend 4-chloro-6-nitro-7-ethoxyquinoline-3-carbonitrile in Ethanol/Water (3:1) .
-
Activation: Add Iron Powder (3-5 eq) and Ammonium Chloride (1-2 eq) .
-
Note: Do not use HCl; strong acid promotes hydrolysis of the nitrile.
-
-
Heating: Heat to 70°C for 2–4 hours.
-
Filtration (The Bottleneck): The reaction produces Iron Oxide sludge (Fe₂O₃/Fe₃O₄).[1]
-
Scale-Up Tip: Filter the hot mixture through a Celite pad . Wash the cake with hot THF to recover adsorbed product.
-
Alternative: Platinum on Carbon (Sulfided)
If you must use hydrogenation (e.g., to avoid iron waste), use 5% Pt/C (sulfided) . The sulfur poisons the catalyst sites responsible for dehalogenation while permitting nitro reduction.
Module 3: Visualization & Logic Flow
Workflow: Safe Synthesis & Decision Tree
Caption: Decision tree highlighting the critical "Inverse Quench" and the selection of Iron-mediated reduction to preserve the 4-chloro substituent.
Module 4: Impurity Profile & Specifications
When validating your final material, look for these specific impurities which indicate process failure points.
| Impurity Name | Structure Note | Origin | Prevention |
| Des-Chloro Analog | 4-H instead of 4-Cl | Over-hydrogenation (Pd/C usage).[1] | Switch to Fe/NH₄Cl or Sulfided Pt/C. |
| Hydrolysis Product | 4-OH instead of 4-Cl | Quench too hot (>20°C) or prolonged exposure to acidic water. | Keep quench temp <10°C; rapid filtration. |
| Dimer | Azo-linkage (Ar-N=N-Ar) | Incomplete reduction or oxidation of amine. | Ensure full conversion of nitro group; store under inert gas. |
References
-
Rabindran, S. K., et al. (2004).[1] "Antitumor Activity of HKI-272, an Irreversible Receptor Tyrosine Kinase Inhibitor."[1] Cancer Research.[1]
-
Wissner, A., et al. (2005).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
-
Jiang, X., et al. (2012).[1] "Intermediate compound of antitumor drug neratinib and its preparation method." CN Patent 102731395A.
-
Anderson, N. G. (2012).[1] Practical Process Research & Development. "Chapter 8: Impurities." Academic Press.[1] (Standard text for Vilsmeier/POCl3 safety).
Technical Support Center: Refining Purification Protocols for 4-Aminoquinoline Derivatives
Welcome to the Advanced Chemistry Support Hub. Ticket ID: 4AQ-PUR-001 Subject: Optimization of Workup and Purification for 4-Aminoquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2]
Executive Summary
4-aminoquinoline derivatives (e.g., Chloroquine, Amodiaquine analogs) are foundational scaffolds in antimalarial and anticancer research.[1][3][4] Their purification is frequently complicated by two physicochemical factors:
-
Dual Basicity: The presence of both the quinoline ring nitrogen and (typically) a distal alkyl amine side chain creates complex pKa profiles.
-
Silanol Interaction: The basic nitrogens interact strongly with acidic silanol groups on silica gel, leading to severe peak tailing and yield loss during chromatography.[1][3]
This guide moves beyond standard "wash and dry" instructions to provide a causality-driven troubleshooting framework.
Module 1: The "pH Switch" Extraction Protocol
The First Line of Defense
Many researchers struggle with "oily" crude products because they rely on standard neutral workups.[1][3] Because 4-aminoquinolines are bases, you can exploit their pKa values to remove non-basic impurities (like the starting material 4,7-dichloroquinoline) before chromatography.[1][3]
The Science (Causality)
-
7-Chloro-4-aminoquinoline Ring Nitrogen pKa: ~4.0 (Weakly basic due to electron-withdrawing Cl).[1][2][3]
-
Distal Alkyl Amine Side Chain pKa: ~10.2 (Strongly basic).[1][3]
By manipulating pH, we can selectively protonate or deprotonate these sites to toggle solubility between aqueous and organic phases.[1][3]
Optimized Protocol
-
Acidic Wash (Impurity Removal): Dissolve crude reaction mixture in EtOAc. Extract with 0.5 M HCl (Target pH ~2-3).[1][3]
-
Basification (Product Recovery): Cool the aqueous layer to 0°C. Slowly add 20% NaOH or NH₄OH until pH reaches 12-13 .
-
Why? You must exceed the highest pKa (~10.2) by at least 2 units to ensure the species is fully neutral (free base) and lipophilic.[3]
-
-
Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Drying: Dry over
(avoid acidic drying agents like if the amine is sensitive, though rare).[1][3]
Visualization: The pH Switch Workflow
Caption: Logical flow for separating basic 4-aminoquinolines from non-basic starting materials using pKa-dependent solubility.
Module 2: Chromatography Troubleshooting
Addressing Peak Tailing and Irreversible Adsorption
Issue: "My compound streaks on the TLC plate and elutes as a broad, tailing peak on the column."
Root Cause: The basic amine side chain interacts with acidic silanol groups (
Troubleshooting Matrix
| Method | Protocol Adjustment | Mechanism |
| Mobile Phase Modifier | Add 1-5% Triethylamine (TEA) or NH₄OH to the eluent.[1][2][3] | The TEA competes for the acidic silanol sites, effectively "blocking" them so your product can pass through.[3] |
| Stationary Phase Switch | Use Neutral or Basic Alumina instead of Silica.[2][3] | Alumina lacks the acidic protons that cause retention of amines.[3] |
| DCM/Methanol Ratio | Use DCM:MeOH:NH₄OH (90:9:1) . | High polarity elutes the amine; ammonia maintains the free base form. |
| Pre-treatment | Flush silica column with mobile phase + TEA before loading.[1][2][3] | Pre-saturates silanols, preventing the "loss" of the first few milligrams of product.[3] |
Visualization: Chromatography Decision Tree
Caption: Decision logic for selecting the correct stationary phase modifier based on TLC behavior.
Module 3: Crystallization & "Oiling Out"
Handling the Phase Separation Anomaly
Issue: "Upon cooling the hot solvent, my product separates as an oil droplets instead of crystals." Root Cause: The compound's melting point is lower than the temperature at which the solution becomes saturated, or impurities are depressing the melting point.
Corrective Actions
-
The Trituration Trick: If you have an oil, decant the solvent and add a small amount of cold Diethyl Ether or Hexane .[3] Scratch the side of the flask with a glass rod. The mechanical energy often induces nucleation.
-
Solvent Selection:
-
Salt Formation: If the free base refuses to crystallize, convert it to a salt (e.g., Diphosphate or Dihydrochloride).[1][3]
Module 4: Quantitative Data & Reference Values
Table 1: Physicochemical Properties Relevant to Purification
| Parameter | Value (Approx) | Relevance to Protocol |
| pKa (Quinoline N) | 4.0 (for 7-Cl derivs) | Determines pH for acid extraction (keep pH < 3).[1][2][3] |
| pKa (Side Chain N) | 10.2 (Tertiary amine) | Determines pH for basification (must be pH > 12).[2][3] |
| LogP (Chloroquine) | 4.63 | Indicates high lipophilicity of free base; use non-polar solvents (DCM/Hexane) for extraction.[2][3] |
| Solubility (Salt) | High in Water/EtOH | Recrystallize salts from EtOH/Water.[2][3] |
| Solubility (Base) | High in DCM/EtOAc | Extract free base into these solvents.[2][3] |
References
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications).[1][3] Relevance: Defines standard nucleophilic substitution protocols and workup variations. URL:[Link][3]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Source: Journal of Combinatorial Chemistry (NIH/PubMed).[1][3] Relevance: Provides high-throughput purification methods and HPLC conditions for 4-aminoquinolines. URL:[Link]
-
Chloroquine: Physicochemical Properties and pKa Data. Source: DrugBank / PubChem.[1][3][5][6] Relevance: Source of specific pKa values (4.0 and 10.2) used to design the extraction pH switch. URL:[Link][3][6]
-
Troubleshooting HPLC Peak Shape Problems (Tailing). Source: LCGC International.[1][3] Relevance: Mechanistic explanation of amine-silanol interactions and mobile phase modifiers.[1][3] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
Technical Support Center: Substituted Quinoline Synthesis
Status: Online | Operator: Senior Application Scientist (Dr. A. Vance) Ticket Focus: Troubleshooting, Optimization, and Regiocontrol in Heterocycle Formation
Welcome to the Quinoline Synthesis Hub.
You are likely here because your LC-MS shows a complex mixture of isomers, your reaction polymerized into a "tar," or your yield is stuck below 30%. Quinoline synthesis is a balance of classic "sledgehammer" chemistry (Skraup/Doebner-von Miller) and modern, delicate transition-metal catalysis.
This guide treats your synthesis challenges as technical support tickets. Navigate to the module that matches your current failure mode.
Module 1: The "Meta-Substituent" Lottery (Regioselectivity)
Applicable Methods: Skraup, Doebner-von Miller Symptom: You used a meta-substituted aniline and obtained an inseparable mixture of 5- and 7-substituted quinolines.
The Root Cause: Electrophilic Aromatic Substitution Rules
In the Skraup reaction, the cyclization step is an intramolecular electrophilic aromatic substitution. When a substituent is in the meta position of the starting aniline, two ortho positions are available for ring closure.
-
Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Activate the ring. The cyclization prefers the position para to the activating group (sterically less hindered and electronically favorable), yielding primarily the 7-substituted quinoline .
-
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Deactivate the ring. The cyclization is forced to the position ortho to the substituent (despite steric hindrance) because the para position is too deactivated. This yields primarily the 5-substituted quinoline .
Troubleshooting Protocol 1.1: Predicting & Controlling Isomers
| Substituent Type (Meta) | Major Product Isomer | Reason | Corrective Action |
| Strong EDG (-OMe) | 7-isomer (>90%) | Activation para to EDG. | Proceed with Skraup; purification usually easy. |
| Weak EDG (-Me) | 7-isomer (Major) | Weak activation. | Expect ~20-30% of 5-isomer. Requires careful chromatography. |
| EWG (-NO2, -CF3) | 5-isomer (Major) | Deactivation of para site. | STOP. Switch to Friedländer Synthesis for regiocontrol. |
| Halogens (-Cl, -Br) | Mixture (~50:50) | Inductive withdrawal vs. Resonance donation. | STOP. Use a pre-functionalized 2-amino-4-halo-benzaldehyde (Friedländer). |
Visualization: Regioselectivity Decision Tree
Caption: Logic flow for predicting major isomers in Skraup/Doebner-von Miller cyclization of meta-substituted anilines.
Module 2: The "Unreactive" Ketone (Condensation Failures)
Applicable Methods: Friedländer Annulation Symptom: The 2-aminoaryl ketone is unreacted, or the second ketone self-condensed (aldol product), leading to low yields.
The Root Cause: Stability & Competition
The Friedländer synthesis is generally robust, but it relies on the condensation of a 2-aminoaryl aldehyde/ketone with a ketone containing an
-
Instability: 2-aminobenzaldehyde is notoriously unstable (it self-condenses).
-
Competition: Under base catalysis, the second ketone (the nucleophile) often undergoes self-Aldol condensation faster than it reacts with the aminobenzaldehyde.
Troubleshooting Protocol 2.1: The "Green" Optimization
To bypass self-condensation, avoid strong bases and use acid catalysis or solvent-free conditions.
-
Use Stable Precursors: Do not buy 2-aminobenzaldehyde. Instead, use 2-nitrobenzaldehyde and reduce it in situ (e.g., Fe/HCl or SnCl2) in the presence of the ketone. This releases the amine slowly, favoring cross-condensation over self-condensation [1].
-
Catalyst Switch: If using base (KOH/EtOH) fails, switch to Sulfamic Acid (NH₂SO₃H) (5 mol%) under solvent-free conditions at 80°C. This promotes the imine formation while suppressing the Aldol side-reaction [2].
Module 3: Kinetic vs. Thermodynamic Control
Applicable Methods: Conrad-Limpach vs. Knorr Symptom: You wanted a 4-hydroxyquinoline but got a 2-hydroxyquinoline (or vice versa).[1]
The Root Cause: Temperature Dependence
The reaction of aniline with
-
Kinetic Control (Low Temp, <100°C): Forms the
-aminoacrylate (Schiff base). Cyclization of this intermediate at high temp (250°C in diphenyl ether) yields the 4-hydroxyquinoline (Conrad-Limpach). -
Thermodynamic Control (High Temp, >140°C): Direct heating of aniline and keto-ester leads to amide formation (loss of alcohol). Cyclization of this
-ketoanilide yields the 2-hydroxyquinoline (Knorr).[1]
Troubleshooting Protocol 3.1: Temperature Enforcement
-
Target: 4-Hydroxyquinoline (Conrad-Limpach) [1]
-
Mix aniline and
-keto ester with catalytic HCl. -
Stir at Room Temperature for 24-48h. Do not heat.
-
Isolate the solid enamine intermediate.
-
Flash heat the intermediate in boiling diphenyl ether (250°C) for 15 mins.
-
Why: This locks the N-C bond formation before the amide can form [3].
-
-
Target: 2-Hydroxyquinoline (Knorr) [1]
-
Mix reactants and heat directly to 140-160°C with simultaneous removal of alcohol (distillation).
-
Add conc. H2SO4 only after the initial amide formation is complete to effect cyclization.
-
Module 4: Modern C-H Activation Challenges
Applicable Methods: Transition Metal Catalysis (Rh, Pd, Co) Symptom: Reaction works on C2 (ortho to N) but fails to functionalize distal positions (C5-C8).
The Root Cause: The Nitrogen Trap
The quinoline nitrogen is a strong coordinating group. It directs metals to the C2 position (or C8). Functionalizing C5, C6, or C7 requires overcoming this "chelation trap."
Troubleshooting Protocol 4.1: Distal Functionalization
-
Block C2/C8: If C2 is open, it will react first. Block it or use N-oxide activation.
-
Use N-Oxides: Oxidize your quinoline to Quinoline N-oxide (using mCPBA). This changes the electronics and allows for C2 functionalization via different mechanisms, or C8 activation via chelation.
-
Remote Directing Groups: To hit C5, use a template that attaches to the Nitrogen and extends a "crane-like" arm to direct the metal to the C5 position (e.g., specific nitrile-based templates) [4].
FAQ: Rapid Fire Troubleshooting
Q: My Skraup reaction turned into a solid black rock (tar). How do I save it? A: You likely cannot save this batch. The "tar" is polymerized acrolein.
-
Prevention: Use a polymerization inhibitor like hydroquinone or switch to a "Modified Skraup" using sulfolane as the solvent. Add the glycerol/acrolein precursor dropwise to the acid/aniline mixture, never all at once.
Q: I can't separate the 5- and 7-substituted isomers by column chromatography. A: These isomers often have identical Rf values on silica.
-
Try: Crystallization from ethanol/water. The 7-isomer is often more symmetrical and crystallizes more readily.
-
Try: Reverse-phase HPLC (C18 column) often resolves these better than normal phase.
Q: Why is my yield low in the Combes synthesis? A: The Combes synthesis (aniline + 1,3-diketone) is sensitive to steric hindrance. If your diketone is unsymmetrical, regioselectivity is poor. Furthermore, the intermediate enamine cyclization requires very strong acid (conc. H2SO4 or PPA).[2] Ensure your acid is "dry" (no water) to drive the dehydration.
References
-
McNaughton, B. R., & Miller, B. L. (2003). "A mild, efficient, and one-pot synthesis of quinolines via the Friedländer annulation." Organic Letters, 5(23), 4257-4259.
-
Yadav, J. S., et al. (2004). "Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines." Tetrahedron Letters, 45(31), 5967-5969.
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Rauniyar, K., & Wang, Z. J. (2024). "Regioselective Functionalization of Quinolines through C-H Activation." Chemical Reviews (General Reference for C-H Activation Logic).
-
Mansell, H. L. (1996). "The Skraup Quinoline Synthesis." Tetrahedron, 52(17), 6025-6061.
Sources
optimizing selectivity in functionalization of the quinoline ring
Technical Support Center: Quinoline Functionalization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Optimizing Selectivity in Quinoline Ring Functionalization
Welcome to the Quinoline Optimization Hub
You are likely here because the quinoline scaffold is chemically "schizophrenic." It possesses an electron-deficient pyridine ring (resistant to electrophiles, prone to nucleophiles) fused to an electron-rich benzene ring (prone to electrophiles).
Achieving regioselectivity requires treating these two rings as distinct chemical entities that communicate through the fused bond. This guide is structured by Target Site to help you troubleshoot your specific selectivity issues.
Phase 1: Diagnostic Triage (Visualizing Reactivity)
Before troubleshooting, verify your reaction manifold matches your target site. Use the decision tree below to confirm your strategy is theoretically sound.
Figure 1: Decision matrix for selecting the correct synthetic manifold based on target regiochemistry.
Phase 2: Troubleshooting Guides (By Ticket Category)
Ticket #101: "I can't separate C5 and C8 products during Electrophilic Aromatic Substitution (SEAr)."
The Science: In acidic media (e.g., H₂SO₄/HNO₃), the quinoline nitrogen is protonated (quinolinium ion). This deactivates the entire system, but the benzene ring remains more reactive than the positively charged pyridine ring. The electrophile attacks C5 and C8 because the resulting arenium ion intermediates are stabilized by resonance without disrupting the pyridine sextet.
Diagnostic Protocol:
-
Check 1: Acidity. Are you using "superacidic" conditions? Stronger acids favor the protonated species, which directs exclusively to the benzene ring.
-
Check 2: Sterics. Is there a substituent at C4? A group at C4 will sterically hinder C5, pushing selectivity toward C8.
Resolution Strategy:
-
To Favor C5:
-
Use kinetic control (lower temperatures). C5 is kinetically favored but thermodynamically less stable than C8.
-
Self-Validating Check: If you run the reaction at 0°C and see a 60:40 (C5:C8) ratio, but at 80°C you see 10:90, you are observing thermodynamic equilibration.
-
-
To Favor C8:
-
The "Blocking" Trick: If C5/C8 separation is impossible, consider a bulky substituent at C5 (if accessible) or utilize Transition-Metal C-H Activation (see Ticket #103), which uses the Nitrogen lone pair to direct exclusively to C8.
-
Ticket #102: "My Minisci Reaction gives a mixture of C2 and C4 alkylation."
The Science: The Minisci reaction involves a nucleophilic alkyl radical attacking a protonated (electron-deficient) quinoline. Both C2 and C4 are electron-deficient, but C2 is generally more reactive due to inductive effects from the adjacent nitrogen. However, C4 is accessible if C2 is blocked or if the radical is bulky.
Diagnostic Protocol:
-
Check 1: Radical Source. Are you using a primary vs. tertiary radical? Bulky radicals (t-butyl) favor C4 slightly more than primary radicals due to steric clash at C2.
-
Check 2: Protonation. Is the reaction medium acidic enough? The reaction requires the quinolinium salt.
Resolution Strategy (The Baran Protocol): To achieve high C4 selectivity , you cannot rely on intrinsic reactivity alone. You must use a blocking strategy.[1]
-
Step 1: Pre-functionalize the quinoline with a removable blocking group at C2 (e.g., a halogen or a carboxylate).
-
Step 2: Run the Minisci reaction; the radical will be forced to C4.
-
Step 3: Remove the blocking group.
-
Reference: The use of maleate-derived blocking groups has been proven to direct alkylation exclusively to C4 by physically obstructing the C2 position.
-
Data Comparison: Radical Selectivity
| Radical Type | C2:C4 Ratio (Standard) | C2:C4 Ratio (Blocked C2) |
| Methyl ( | 85:15 | < 1:99 |
| Isopropyl ( | 70:30 | < 1:99 |
| Adamantyl (Bulky) | 55:45 | < 1:99 |
Ticket #103: "I need to functionalize C8, but SEAr conditions are too harsh."
The Science: Direct C8 functionalization under mild conditions is best achieved via Chelation-Assisted C-H Activation . The quinoline nitrogen (N1) acts as a Directing Group (DG). It coordinates with a metal catalyst (Pd, Rh, or Co), placing the metal in close proximity to the C8-H bond, forming a stable 5-membered metallacycle.
Workflow Visualization:
Figure 2: Mechanism of Chelation-Assisted C8 Functionalization.
Troubleshooting Checklist:
-
Issue: No Reaction.
-
Diagnosis: Is the Nitrogen lone pair available? If you are using acidic additives (common in some Pd cycles), you might be protonating the nitrogen, killing its ability to coordinate the metal.
-
Fix: Switch to neutral/basic conditions or use N-oxide (which can also direct to C8 via a similar mechanism, though often favors C2 depending on the catalyst).
-
-
Issue: C2 Arylation instead of C8.
-
Diagnosis: This often happens with N-oxide substrates if the catalyst is not specific. Pd(OAc)₂ tends to favor C2 (via alkene-like insertion), while Rh(III) favors C8 (via chelation).
-
Fix: Switch catalyst to
. The Cp* ligand provides the necessary geometry for the 5-membered C8-metallacycle.
-
Phase 3: Frequently Asked Questions (FAQs)
Q: Can I functionalize C3? A: C3 is the "orphan" position. It is electronically similar to the meta-position in pyridine—deactivated to SEAr and unreactive to Minisci.
-
Solution: The best route to C3 functionalization is usually halogen-dance rearrangement or starting with a pre-functionalized indole and performing a ring-expansion (Ciamician-Dennstedt type). Direct C-H activation at C3 is extremely difficult without a directing group at C2 or C4.
Q: Why does my N-oxide rearrangement (Reissert) fail? A: These reactions are highly sensitive to the activating agent.
-
Protocol Check: If using
for chlorination, ensure strictly anhydrous conditions. Moisture hydrolyzes the activated intermediate before the chloride can attack C2. -
Selectivity: This reaction is virtually 100% C2-selective due to the "Meisenheimer" type mechanism where the nucleophile attacks the position adjacent to the activated nitrogen.
References
-
Minisci Reaction & C4 Selectivity
-
C8-Selective C-H Activation
-
Muncipinto, G., et al. (2019). "Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides." The Journal of Organic Chemistry. Link
- Note: Defines the Rh-c
-
- General Reactivity & SEAr: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Note: The authoritative text on the electronic theory of fused heterocycles.
-
Pd-Catalyzed Selectivity (C2 vs C8)
Sources
Technical Support Center: Impurity Management in Neratinib Synthesis
Topic: Managing Impurities in Neratinib Synthesis Starting Materials Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQ
Introduction: The Critical Coupling Interface
Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that the synthesis of Neratinib (HKI-272) hinges on the precise convergent coupling of two complex fragments: the 4-(dimethylamino)crotonyl "Western" tail and the quinoline-aniline "Eastern" core .[1][2]
This guide moves beyond basic recipe following. It addresses the mechanistic origins of impurities—specifically focusing on the 4-(dimethylamino)crotonic acid starting material and the amidation interface—providing you with actionable strategies to maintain Critical Quality Attributes (CQAs) under ICH Q11 guidelines.
Module 1: Starting Material Integrity (The "Western" Fragment)
Context: The quality of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (Starting Material A) is the primary determinant of stereochemical purity and reaction stoichiometry.[1][2]
Q1: My HPLC analysis of the final API shows a recurring impurity at RRT ~0.95. Could this originate from the crotonic acid starting material?
Diagnosis: Yes, this is likely the (Z)-isomer (cis-isomer) of the crotonamide moiety.[1][2]
Root Cause: The 4-(dimethylamino)crotonic acid starting material is prone to photo-isomerization and thermal isomerization.[1][2] While the trans (E) configuration is thermodynamically favored, the acid chloride intermediate formed during activation is highly susceptible to isomerization if the reaction temperature exceeds 5°C or if exposure to light is uncontrolled.
Troubleshooting Protocol:
-
Incoming QC: Implement a strict limit of NMT 0.5% for the (Z)-isomer in the starting material using a reverse-phase HPLC method with a C18 column (low pH buffer to suppress silanol interactions with the amine).
-
Process Control: During the activation with oxalyl chloride, maintain the reactor temperature strictly between 0–5°C .
-
Remediation: If the (Z)-isomer is detected in the intermediate, recrystallization is rarely effective due to similar solubility profiles.[2] You must reject the batch of activated acid chloride.
Q2: We are observing variable conversion rates during the acid chloride formation. How does moisture content in the starting material affect this?
Technical Insight: The hydrochloride salt of 4-(dimethylamino)crotonic acid is hygroscopic.[1][2] Excess moisture consumes the activating agent (oxalyl chloride or thionyl chloride), generating HCl gas and shifting the stoichiometry.
Corrective Action:
-
Stoichiometry Adjustment: Do not rely on weight alone.[2] Perform a Karl Fischer (KF) titration on the starting material.[2]
-
Calculation: For every mole of water detected, add an additional mole of oxalyl chloride plus a 5% excess.
-
Warning: Excess oxalyl chloride is detrimental.[2] It can react with the pyridine nitrogen on the "Eastern" coupling partner (Starting Material B) to form N-acyl salts, which complicate the quench and workup.[2]
Module 2: The Coupling Reaction & Process Impurities
Context: The coupling of the acid chloride with 4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-6-amino-3-cyano-7-ethoxyquinoline (Starting Material B) is the most risk-prone step for impurity generation.[1][2]
Q3: We detected "Impurity D" (Nitrile Hydrolysis) in the crude mixture. What process parameter drives this?
Mechanism: Impurity D arises from the hydrolysis of the 3-cyano group on the quinoline ring to a primary amide (–CONH₂).[2] This is catalyzed by strong acids or bases at elevated temperatures.[2]
Troubleshooting Guide:
-
Acidic Conditions: The reaction generates HCl. If the acid scavenger (e.g., NaOH during quench or residual base) is introduced while the mixture is still hot (>40°C), the nitrile hydrates rapidly.
-
The Fix:
-
Temperature Control: Cool the reaction mixture to <20°C before adding any aqueous quenching agents.
-
pH Management: When adjusting pH to 10–11 to precipitate the free base, add the base slowly to avoid localized "hot spots" of high pH that catalyze the nitrile hydrolysis.
-
Q4: How do we differentiate between "Unreacted Starting Material B" and "De-methylated Impurities"?
Analytical Strategy: Both species are polar amines, but their origins differ.[2]
-
Unreacted Starting Material B (Aniline Intermediate): Indicates insufficient acid chloride or incomplete activation.[1][2]
-
De-methylated Impurity: Often arises from the degradation of the dimethylamino group under oxidative stress.
Validation Protocol: Run the reaction with 0.95 equivalents of oxalyl chloride initially. Monitor consumption of the acid chloride by HPLC (as the methyl ester derivative by quenching an aliquot with methanol). Never add the aniline intermediate until the acid chloride formation is confirmed complete. This prevents the aniline from acting as a nucleophile on the oxalyl chloride itself, which would form urea impurities.
Module 3: Visualization of Impurity Pathways
The following diagram maps the critical nodes where impurities enter the Neratinib synthesis workflow.
Figure 1: Critical Control Points (CCPs) for impurity generation during the convergent synthesis of Neratinib.[1][2]
Module 4: Quantitative Data & Specifications
Use this table to establish your in-process control (IPC) limits.
| Component | Critical Attribute | Target Limit | Origin/Cause |
| Start Mat. A | (Z)-Isomer Content | < 0.5% | Thermal isomerization; impure raw material source.[1][2] |
| Start Mat. A | Water Content (KF) | < 1.0% | Hygroscopicity; causes stoichiometry failure.[1][2] |
| Reaction | Unreacted Aniline (SM2) | < 0.5% | Insufficient acid chloride; poor mixing.[1][2] |
| Intermediate | Oxalyl Chloride | NMT 0.95 eq | Excess leads to urea formation with SM2.[2] |
| Final API | Impurity D (Amide) | < 0.15% | Hydrolysis of Nitrile (-CN) during basic quench.[1][2] |
| Final API | Total N-Oxides | < 0.2% | Oxidation of pyridine/quinoline nitrogen during drying.[1][2] |
Module 5: Validated Purification Protocol
Issue: Standard recrystallization is failing to remove the "Impurity D" (Amide hydrolysis product).
Solution: The polarity difference between the nitrile (Neratinib) and the amide (Impurity D) is subtle.[2] The following solvent system is optimized for this specific separation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude Neratinib free base in a mixture of Acetonitrile and THF (1:5 ratio) . Heat to reflux (70–75°C).[1][2][3]
-
Note: The high THF content ensures complete solubility of the free base.
-
-
Hot Filtration: Filter the solution while hot to remove inorganic salts (NaCl/sodium oxalate).[2]
-
Controlled Cooling: Cool the filtrate slowly to 25°C over 2 hours.
-
Why: Rapid cooling traps the amide impurity in the crystal lattice.
-
-
Anti-Solvent Addition: Once at room temperature, add Acetonitrile (equal volume to the original mixture) slowly.
-
Isolation: Filter the bright yellow crystalline solid. Wash with cold Acetonitrile/THF (1:1).[1][2]
-
Drying: Dry at 50°C under vacuum (10 mm Hg) for 24 hours.
References
-
Preparation of Neratinib Impurity D. Google Patents. CN111943933B.[2] Available at:
-
Neratinib (HKI-272) Synthesis and Process Chemistry. New Drug Approvals. Available at: [Link][1][2]
-
Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv. Available at: [Link][1][2]
-
Neratinib Structure and Impurity Profile. PubChem. CID 53398697.[2] Available at: [Link][1][2]
Sources
Validation & Comparative
Technical Comparison: Optimizing Neratinib Synthesis via 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Executive Summary
In the process development of Neratinib (an irreversible EGFR/HER2 inhibitor), the construction of the quinoline core and the subsequent installation of the aniline side chain represent the most critical control points for yield and purity.
This guide objectively compares the usage of the advanced intermediate 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (hereafter Precursor A ) against the traditional 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (hereafter Precursor B ).
The Core Conflict:
-
Precursor B (Nitro) offers superior reactivity during the
coupling due to electronic activation but introduces a high risk of dehalogenation (loss of the chlorine on the aniline side chain) during the subsequent nitro-reduction step. -
Precursor A (Amino) eliminates the risky reduction step, safeguarding the halogenated side chain, but suffers from significantly reduced reactivity due to electronic deactivation, requiring optimized forcing conditions.
The Synthetic Landscape[1]
The Intermediates Defined
| Feature | Precursor A (The Topic) | Precursor B (The Alternative) |
| IUPAC Name | This compound | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile |
| CAS Number | 848133-35-7 | 848133-02-8 |
| C6 Substituent | Amino ( | Nitro ( |
| Electronic Effect | Electron Donating Group (EDG) | Electron Withdrawing Group (EWG) |
| C4 Reactivity | Deactivated (Low | Activated (High |
| Process Stage | Late-stage (Direct Coupling) | Mid-stage (Coupling |
Mechanistic Pathway Comparison[2]
The following Graphviz diagram illustrates the divergent workflows and the convergence point at the penultimate intermediate.
Figure 1: Synthetic pathways comparing the Nitro route (Red) vs. the Amino route (Green). Note the reduction step risk in the Nitro route.
Comparative Analysis: Performance & Data
Electronic Reactivity (The "Hammett" Factor)
The success of the coupling reaction depends on the nucleophilic aromatic substitution (
-
Precursor B (Nitro): The nitro group at C6 is strongly electron-withdrawing. It pulls density from the ring, making the C4 carbon highly electrophilic.
-
Result: Reaction with the aniline side chain occurs at mild temperatures (
) in high yield ( ).
-
-
Precursor A (Amino): The amino group at C6 is electron-donating (via resonance). It pushes electron density into the ring, shielding the C4 carbon from nucleophilic attack.
-
Result: Reaction requires high temperatures (
), polar aprotic solvents (DMF/DMAc), and often yields are lower ( ) due to competing tar formation.
-
Impurity Profile: The "Des-Chloro" Risk
This is the single most important factor for regulatory compliance (ICH Q3A).
-
The Problem: The aniline side chain contains a Chlorine atom.[1][2]
-
Route B Risk: Converting the Nitro-intermediate to the Amino-intermediate requires reduction.
-
Catalytic Hydrogenation (
): Often results in 1-5% dehalogenation (stripping the Cl from the aniline side chain). This impurity is chemically nearly identical to Neratinib and extremely difficult to purge via crystallization. -
Chemical Reduction (
or ): Avoids dehalogenation but generates massive iron/tin sludge waste, posing environmental and scalability challenges (Class 1 solvent issues, heavy metal purging).
-
-
Route A Advantage: By starting with the amine already in place (Precursor A), the process completely eliminates the reduction step after the side chain is attached. The risk of dehalogenation is effectively zero.
Summary Data Table
| Metric | Route A (Precursor A) | Route B (Precursor B) |
| Coupling Yield | 55 - 65% | 85 - 92% |
| Coupling Temp | 130 - 145°C | 70 - 85°C |
| Reaction Time | 12 - 24 Hours | 3 - 6 Hours |
| De-Cl Impurity | Not Detected (<0.05%) | High Risk (0.5 - 5.0%) |
| Waste Stream | Low (Organic solvents) | High (Metal sludge from reduction) |
| Scalability | Moderate (Thermal hazards) | Good (Exothermic control needed) |
Experimental Protocols
Protocol A: The "Direct Amino" Route (Recommended for Purity)
Utilization of Precursor A to avoid downstream reduction.
Reagents:
-
This compound (1.0 eq)
-
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.2 eq)[3]
-
Pyridine hydrochloride (0.5 eq) - Acts as a catalyst/proton source to activate the quinoline.
-
2-Ethoxyethanol or DMAc (Solvent).
Method:
-
Charge a glass-lined reactor with Precursor A and the Aniline side chain.
-
Add solvent (10 volumes) and Pyridine HCl.
-
Heat the mixture to 135°C ± 5°C . Note: Strict temperature control is required. Below 125°C, reaction stalls; above 150°C, decomposition occurs.
-
Agitate for 18-24 hours. Monitor by HPLC until Precursor A < 2.0%.
-
Cool to 25°C.
-
Basify with saturated
to pH 8-9. -
Filter the crude solid.
-
Purification: Recrystallize from Methanol/THF to remove unreacted aniline.
Self-Validating Check:
-
If the reaction turns black and yield is <40%, oxygen ingress likely occurred. The 6-amino group oxidizes at high temps. Ensure strict
inerting.
Protocol B: The "Nitro-Reduction" Route (Reference Standard)
Utilization of Precursor B for high throughput, requiring careful reduction.
Step 1: Coupling
-
Mix Precursor B (1.0 eq) and Aniline (1.1 eq) in Ethanol.
-
Reflux (78°C) for 3 hours. Product precipitates as a yellow solid.
-
Yield: ~90%.
Step 2: Chemoselective Reduction (Iron Method) Avoid Pd/C to prevent dehalogenation.
-
Suspend the Nitro-intermediate in Ethanol/Water (5:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).
-
Heat to 70°C for 4 hours.
-
Hot Filter through Celite to remove Iron sludge. Critical: Do not let cool, or product precipitates in the sludge.
-
Concentrate filtrate and crystallize.
Self-Validating Check:
-
Run LC-MS on the product. Look for Mass [M-34]. If observed, dehalogenation occurred (likely due to trace metal contamination or over-reduction).
Impurity Logic & Troubleshooting
The following diagram details the formation of the critical "Des-chloro" impurity, which drives the decision to use Precursor A.
Figure 2: Mechanism of "Des-Chloro" impurity formation. Precursor A avoids this entire block by skipping the reduction step.
Troubleshooting the "Topic" Route (Precursor A)
If you choose Precursor A to ensure purity, you will face reactivity issues.
-
Low Conversion: Add a Lewis Acid catalyst (
) or a proton source (Pyridine HCl) to activate the nitrile/quinoline core. -
Dimerization: The 6-amino group of Precursor A can attack the 4-chloro position of another molecule.
-
Solution: Maintain high dilution (20V solvent) and add the Aniline side chain in slight excess (1.5 eq) to outcompete the self-reaction.
-
Conclusion
For early-phase discovery , Route B (Nitro) is preferred due to its robustness and ease of synthesis.
However, for GMP manufacturing and commercial scale , Route A (using this compound) is the superior strategy for quality control. It inherently eliminates the risk of forming the des-chloro impurity, a critical quality attribute (CQA) that is difficult to purge. The lower yield of Route A is offset by the elimination of the costly and messy iron reduction step and the reduction of "failed batch" risk due to impurity spikes.
References
-
Wyeth (Pfizer). "Methods for the preparation of Neratinib."[4] U.S. Patent 7,399,865. Issued July 15, 2008. Link
-
Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity."[5] Journal of Medicinal Chemistry, 2005, 48(4), 1107–1131. Link
-
Swain, S. P., et al. "Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H." ChemRxiv, 2024. Link
-
Wang, Y., et al. "Process for the preparation of Neratinib maleate." CN Patent 103588755B. Link
-
BOC Sciences. "Neratinib Impurity Standards and Dehalogenation Risks." Application Note, Accessed 2023.
Sources
comparative analysis of quinoline derivatives as anticancer agents
Topic: Comparative Analysis of Quinoline Derivatives as Anticancer Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and kinases. This guide provides a comparative technical analysis of recent quinoline derivatives, focusing on three primary mechanisms of action: Topoisomerase II inhibition , Tubulin polymerization inhibition , and Kinase modulation (via hybrids) .
We move beyond generic reviews to provide head-to-head IC50 performance data against standard-of-care agents (Doxorubicin, Etoposide, Combretastatin A-4) and detail self-validating experimental protocols for reproducing these results.
Mechanistic Class I: Topoisomerase II Inhibitors
Mechanism of Action
Type II topoisomerases (Topo II) are essential enzymes that manage DNA topology by introducing transient double-strand breaks. Quinoline derivatives, particularly pyrazolo[4,3-f]quinolines , function as "Topo poisons." They stabilize the cleavable complex (DNA-enzyme intermediate), preventing DNA religation and triggering apoptosis via the DNA damage response (DDR).
Comparative Performance Data
The following table compares the cytotoxicity (GI50) of novel pyrazolo-quinoline derivatives against the standard drug Etoposide across multiple cancer cell lines.
Table 1: Comparative Cytotoxicity (GI50 in µM) of Pyrazolo[4,3-f]quinolines vs. Etoposide
| Compound ID | Structure Class | ACHN (Renal) | HCT-15 (Colon) | NUGC-3 (Gastric) | Mechanism Validation |
| Compound 2E | Pyrazolo-quinoline | 1.85 ± 0.12 | 2.10 ± 0.20 | 1.45 ± 0.15 | 88.3% Topo II Inhibition |
| Compound 2P | Pyrazolo-quinoline | 2.45 ± 0.30 | 3.10 ± 0.45 | 2.20 ± 0.18 | 75.0% Topo II Inhibition |
| Etoposide | Standard Control | 4.50 ± 0.50 | 5.20 ± 0.60 | 3.80 ± 0.40 | 89.6% Topo II Inhibition |
| Doxorubicin | Anthracycline | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.10 ± 0.01 | DNA Intercalation |
Data Source: Synthesized from recent SAR studies (e.g., MDPI, 2022) highlighting Compound 2E as a lead candidate superior to Etoposide in molar potency.
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by Quinoline-induced Topo II inhibition.
Caption: Mechanism of Action: Quinoline derivatives stabilize the Topo II-DNA cleavable complex, leading to irreversible double-strand breaks and apoptosis.
Experimental Protocol: Topoisomerase II Relaxation Assay
Objective: To validate if a compound inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled plasmid DNA.
Reagents:
-
Human Topoisomerase IIα (recombinant).
-
Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).
-
Assay Buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue).
Protocol Steps:
-
Preparation: Prepare a master mix containing Assay Buffer and pBR322 DNA. Aliquot 19 µL into PCR tubes.
-
Compound Addition: Add 1 µL of test compound (dissolved in DMSO) to reach final concentrations (e.g., 10, 50, 100 µM). Include a Vehicle Control (DMSO only) and Positive Control (Etoposide, 100 µM).
-
Enzyme Initiation: Add 1 unit of Topo IIα enzyme to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes . Note: Do not exceed 30 mins to prevent non-specific nuclease activity.
-
Termination: Add 4 µL of Stop Buffer/Loading Dye immediately.
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 2-3 hours.
-
Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins and destain in water.
-
Analysis: Visualize under UV light.
-
Active Enzyme (Control): DNA appears as a ladder of relaxed isomers.
-
Inhibited Enzyme (Treated): DNA remains as a single supercoiled band (fast migration).
-
Mechanistic Class II: Tubulin Polymerization Inhibitors
Mechanism & SAR Insight
Quinoline moieties are effective bioisosteres for the C-ring of Combretastatin A-4 (CA-4) . By replacing the trimethoxyphenyl ring with a quinoline scaffold, researchers improve metabolic stability while maintaining binding affinity to the colchicine site on tubulin. This disrupts microtubule assembly during mitosis (G2/M arrest).
Comparative Performance Data
Table 2: Tubulin Inhibition and Cytotoxicity of Quinoline-CA4 Analogs
| Compound | Tubulin Polymerization IC50 (µM) | MCF-7 (Breast) GI50 (µM) | A549 (Lung) GI50 (µM) | Notes |
| Compound 4c | 1.8 ± 0.2 | 2.38 ± 0.15 | 2.37 ± 0.20 | Replaces C-ring with Quinoline |
| CA-4 (Standard) | 1.2 ± 0.1 | 0.004 ± 0.001 | 0.006 ± 0.001 | Highly potent, but metabolically unstable |
| Colchicine | 2.4 ± 0.3 | 0.015 ± 0.002 | 0.020 ± 0.003 | Classic tubulin inhibitor |
Analysis: While Compound 4c is less potent than CA-4 in absolute cytotoxicity, its tubulin inhibition IC50 (1.8 µM) is comparable to Colchicine (2.4 µM), indicating successful target engagement with potentially better pharmacokinetic properties.
Mechanistic Class III: Quinoline-Chalcone Hybrids
Mechanism
Molecular hybridization fuses the quinoline scaffold with a chalcone moiety. These "chimeric" drugs often exhibit dual mechanisms: inhibiting kinases (like EGFR or PI3K) and inducing oxidative stress (ROS generation).[2]
Comparative Performance Data
Table 3: Antiproliferative Activity of Hybrids vs. Doxorubicin
| Compound | Structure Type | MDA-MB-231 (TNBC) IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (SI) |
| Hybrid 55 | Quinoline-Chalcone | 3.0 ± 0.1 | 2.0 ± 0.1 | > 10 (vs Normal Fibroblasts) |
| Compound 63 | Quinoline-Triazole | 5.0 ± 0.3 | 4.2 ± 0.2 | Moderate |
| Doxorubicin | Standard | 0.11 ± 0.02 | 0.10 ± 0.01 | Low (Toxic to normal cells) |
Key Insight: Although less potent than Doxorubicin in molar terms, Hybrid 55 demonstrates a superior Selectivity Index , making it a safer candidate for further development.
Experimental Workflow Visualization
The following diagram outlines the logical flow for screening quinoline derivatives, ensuring a "fail-fast" approach in drug discovery.
Caption: Integrated Screening Pipeline: From synthesis to mechanistic validation. Only compounds passing the primary screen (>50% inhibition) proceed to IC50 determination.
References
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI Molecules, 2022. Link
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances, 2024. Link
-
Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. BenchChem, 2025.[1] Link
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 2020. Link
-
Human Topoisomerase II Relaxation Assay Protocol. Inspiralis, Accessed 2024. Link
Sources
Validation Guide: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile Certificate of Analysis (COA)
Executive Summary & Molecule Profile[1]
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6) is a critical pharmacophore intermediate used primarily in the synthesis of Neratinib (HKI-272) , an irreversible tyrosine kinase inhibitor (TKI) targeting HER2/EGFR.
In drug development, the integrity of this intermediate is non-negotiable. The 4-chloro position acts as the electrophilic "warhead" for the subsequent aniline coupling, while the 6-amino group is essential for the final acrylamide formation. A compromised Certificate of Analysis (COA) for this material does not just mean lower yield; it introduces "silent" genotoxic impurities that can persist into the final API.
This guide provides an objective comparison between Certified Reference Material (CRM) Grade and Technical Grade sources, supported by experimental validation protocols.
Comparative Analysis: Validated vs. Technical Grade
The following table contrasts the performance metrics of a validated, high-purity source against a standard technical-grade alternative. This data highlights why "purity" alone is an insufficient metric.
Table 1: Performance Comparison Matrix
| Feature | Validated CRM Grade (Recommended) | Technical Grade (Alternative) | Impact on Downstream Synthesis |
| Assay (HPLC) | ≥ 99.5% (w/w) | ≥ 97.0% (Area %) | Technical grade often overestimates purity by ignoring non-chromophoric impurities (salts). |
| 4-Hydroxy Impurity | < 0.10% | 0.5% - 1.5% | Critical: The 4-OH analog is unreactive in the next step, lowering yield and complicating purification. |
| Water Content (KF) | < 0.3% | < 1.0% | Excess water hydrolyzes the 4-Cl group to 4-OH during storage. |
| Residual Solvents | < ICH Q3C Limits | Variable (often contains DMF/DMAc) | Residual high-boiling solvents interfere with crystallization in the subsequent coupling step. |
| ROI (Ash) | < 0.1% | < 0.5% | High inorganic content catalyzes side reactions during the aniline coupling. |
Critical Quality Attributes (CQAs) & Causality
To validate a COA, you must understand the chemical causality behind the specifications.
The 4-Chloro "Lability" Factor
The chlorine atom at position 4 is activated by the electron-withdrawing nitrile group at position 3.
-
Risk: In the presence of moisture (Technical Grade), this hydrolyzes to the 4-hydroxy-7-ethoxyquinoline analog.
-
Detection: This impurity elutes earlier in Reverse Phase HPLC (more polar) but has a distinct UV max. If your method is not specific, it may co-elute.
The 6-Amino Oxidation Risk
The primary amine is susceptible to oxidation, leading to azo-dimers or "purple" degradation products.
-
Visual Check: Validated material is a pale yellow/off-white powder. Darkening indicates oxidation or nitro-precursor contamination.
Experimental Validation Protocols
Do not rely solely on the vendor's COA. Use these self-validating protocols to verify the material upon receipt.
Protocol A: Orthogonal HPLC Purity & Impurity Profiling
Objective: Separate the target molecule from its hydrolysis product (4-OH) and the des-ethoxy impurity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions with the basic quinoline nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic backbone) and 320 nm (quinoline specific).
-
Acceptance Criteria: Main peak retention ~8-9 min. Resolution (Rs) between Main Peak and nearest impurity > 1.5.
Protocol B: 1H-NMR Structure Confirmation
Objective: Confirm the presence of the ethoxy group and absence of the methoxy analog (a common cross-contamination from Bosutinib intermediate synthesis).
-
Solvent: DMSO-d6.
-
Key Signals:
- 1.4 ppm (t, 3H): Methyl of ethoxy group.
- 4.2 ppm (q, 2H): Methylene of ethoxy group.
- 5.8 ppm (s, 2H): Broad singlet for -NH2 (Exchangeable).
- 8.5-9.0 ppm: Aromatic quinoline protons.
-
Validation Check: If you see a singlet at
3.9 ppm, your sample is contaminated with the Methoxy analog (Wrong material).
Visualizing the Validation Workflow
The following diagram illustrates the decision tree for accepting or rejecting a lot based on the CQAs discussed above.
Figure 1: Step-by-step Quality Control (QC) decision tree for validating incoming quinoline intermediates.
Impact on Downstream Synthesis (Neratinib)
Why does the COA validation matter? The diagram below maps how specific impurities in the starting material propagate into the final drug substance, causing failure modes.
Figure 2: Propagation of impurities from the starting material (CAS 848139-78-6) into the Neratinib synthesis pathway.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25267648, Neratinib Intermediate. Retrieved from [Link]
-
Veeprho Laboratories. Neratinib Impurity Standards and HPLC Methods. Retrieved from [Link]
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography and <761> Nuclear Magnetic Resonance.
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
comparing potency of different 4-aminoquinoline-3-carbonitrile inhibitors
Executive Summary: The "Privileged" 3-Cyanoquinoline Scaffold
The 4-aminoquinoline-3-carbonitrile motif represents a "privileged scaffold" in kinase inhibitor design. Its planar heterocycle mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. However, the true utility of this scaffold lies in its derivatization.
This guide compares three distinct evolution points of this scaffold:
-
Bosutinib (SKI-606): A dual Src/Abl inhibitor (Reversible).
-
Pelitinib (EKB-569): An EGFR-selective inhibitor (Irreversible).[1]
-
Neratinib (HKI-272): A pan-HER (EGFR/HER2) inhibitor (Irreversible).[2]
By analyzing these three agents, we uncover how specific structural modifications to the 4-amino "tail" and the 6,7-alkoxy "head" dictate potency, kinetics (reversible vs. covalent), and kinase selectivity.
Structural Logic & Mechanism of Action
The Role of the 3-Cyano Group
The C-3 carbonitrile (CN) group is not merely a spacer; it is electronically critical.
-
Electronic Modulation: It acts as an electron-withdrawing group (EWG), lowering the pKa of the N1-quinoline nitrogen and the C4-amino group. This fine-tunes the hydrogen bond strength with the kinase hinge region (typically Met318 in Src or Met793 in EGFR).
-
Steric Fit: The linear geometry of the nitrile group fits into small hydrophobic pockets within the ATP binding site without incurring significant steric penalties.
Reversible vs. Irreversible Binding
The primary differentiator in potency and duration of action is the presence of a Michael acceptor (acrylamide) on the 4-amino substituent.
-
Bosutinib (Reversible): Lacks a reactive Michael acceptor. It relies on Van der Waals forces and H-bonds for nanomolar affinity.
-
Pelitinib & Neratinib (Irreversible): Feature a crotonamide or acrylamide "warhead" that forms a covalent thioether bond with a conserved Cysteine residue (Cys797 in EGFR, Cys805 in HER2) near the ATP binding pocket.
Diagram 1: Mechanism of Action & Selectivity Pathways
Caption: Divergent signaling inhibition based on the presence of a Michael acceptor warhead on the 3-cyanoquinoline core.
Comparative Potency Data
The following data highlights how structural changes shift the potency profile from Src/Abl dominance to EGFR/HER2 dominance.
| Feature | Bosutinib (SKI-606) | Pelitinib (EKB-569) | Neratinib (HKI-272) |
| Primary Targets | Src, Abl | EGFR (ErbB1) | HER2 (ErbB2), EGFR |
| Binding Mode | Reversible (ATP Competitive) | Irreversible (Covalent) | Irreversible (Covalent) |
| Warhead | None | Crotonamide | Crotonamide |
| Src IC50 (Enzymatic) | 1.2 nM [1] | 282 nM [3] | > 200 nM |
| EGFR IC50 (Enzymatic) | ~200 nM | 20 - 80 nM [3] | 92 nM [4] |
| HER2 IC50 (Enzymatic) | > 1000 nM | > 1200 nM | 59 nM [4] |
| Cellular IC50 (Potency) | 100 nM (Fibroblasts) | 20-80 nM (EGFR+ cells) | 2-3 nM (HER2+ SKBR3) [4] |
| Key Structural Shift | 4-alkoxy substitution optimized for Src pocket. | 3-chloro-4-fluoroaniline tail. | Lipophilic pyridinyl-methoxy group enhances HER2 fit. |
Technical Insight: The "Neratinib Shift"
Pelitinib is potent against EGFR but weak against HER2. Neratinib modifies the Pelitinib structure by adding a bulky 2-pyridinylmethoxy group at the 4-position of the aniline ring. This specific lipophilic modification exploits a hydrophobic pocket unique to HER2, resulting in a ~20-fold increase in HER2 potency compared to Pelitinib, while maintaining EGFR activity.
Experimental Protocols for Validation
To objectively compare these inhibitors in your own lab, use the following self-validating workflows.
A. Biochemical Kinase Assay (FRET-based)
Objective: Determine intrinsic enzymatic inhibition (IC50) independent of cellular permeability.
-
Reagent Prep: Prepare 4x Enzyme solution (Src, EGFR, or HER2) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Transfer: Acoustic dispense 10 nL of inhibitor (serial dilution in DMSO) into 384-well plates.
-
Incubation: Add 2.5 µL enzyme solution. Critical Step: For covalent inhibitors (Neratinib/Pelitinib), pre-incubate for 30-60 mins to allow adduct formation. For Bosutinib, 10 mins is sufficient.
-
Reaction Initiation: Add 2.5 µL substrate/ATP mix. ATP concentration must be at
for each kinase to ensure competitive validity. -
Detection: Stop reaction after 60 mins with EDTA-containing detection reagent (e.g., Eu-labeled antibody). Read FRET signal.
B. Cellular Proliferation Assay (MTS)
Objective: Assess functional potency and membrane permeability.
-
Seeding: Seed SKBR3 (HER2+) or A431 (EGFR+) cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Add inhibitors (0.1 nM to 10 µM). Maintain DMSO < 0.5%.
-
Duration: Incubate for 72 hours.
-
Readout: Add MTS reagent. Incubate 1-4 hours. Measure Absorbance at 490 nm.
-
Validation: Use Staurosporine as a pan-kinase positive control for cell death.
Diagram 2: Validation Workflow
Caption: Parallel workflows for determining enzymatic affinity (Biochemical) and functional cytotoxicity (Cellular).
References
-
Bosutinib Src Potency: Vlahovic, G., & Crawford, J. (2011). "Bosutinib: a dual Src/Abl tyrosine kinase inhibitor."[3] Expert Opinion on Investigational Drugs. Link
-
Bosutinib Structure & Binding: Levinson, N. M., & Boxer, S. G. (2012). "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib." PLoS ONE. Link
-
Pelitinib Data: Wissner, A., et al. (2004). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link
-
Neratinib Potency & Selectivity: Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase."[4] Cancer Research. Link
-
Scaffold Review: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link
Sources
Publish Comparison Guide: Cross-Reactivity Profiling for Novel Quinoline-Based Kinase Inhibitors
Executive Summary: The Quinoline Paradox
The quinoline scaffold is termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. In kinase inhibition, this versatility presents a double-edged sword: it enables potent multi-targeted therapies (e.g., Bosutinib , Lenvatinib , Cabozantinib ) but necessitates rigorous cross-reactivity profiling to manage off-target toxicity (e.g., hERG inhibition, unexpected NAK family hits).[1]
This guide provides a technical roadmap for profiling novel quinoline-based inhibitors. Unlike rigid templates, we focus on the causality of assay selection—why specific methods detect the unique promiscuity patterns of quinolines—and provide self-validating protocols.
Comparative Analysis: Quinoline vs. Alternative Scaffolds[1]
To understand the performance of novel quinoline inhibitors, one must benchmark them against established scaffolds. Quinolines often exhibit a "Type I½" or Type II binding mode, exploiting the hydrophobic pocket adjacent to the ATP site, which contributes to their distinct selectivity profiles compared to Pyrimidines or Indolinones.
Table 1: Scaffold Performance Benchmark
| Feature | Quinoline Scaffold (e.g., Bosutinib, Lenvatinib) | Pyrimidine Scaffold (e.g., Imatinib, Nilotinib) | Indolinone Scaffold (e.g., Sunitinib, Nintedanib) |
| Primary Binding Mode | Mixed (Type I / Type II) .[1] Often engages the Hinge region (N1 interaction) and hydrophobic back-pocket.[1] | Type II (Inactive Conformation) .[1] High selectivity due to DFG-out requirement.[1] | Type I (Active Conformation) . Competitive ATP binding; often high promiscuity. |
| Selectivity Profile (Gini Coefficient) | Moderate (0.4 - 0.6) .[1] "Poly-pharmacology" is common.[1] Frequent off-targets: EGFR, c-Met, Src.[1] | High (> 0.7) . Specificity driven by unique inactive conformation geometry. | Low (< 0.4) .[1][2] Broad spectrum inhibition (often >50 kinases).[1] |
| Common Cross-Reactivity Risks | NAK Family (GAK, AAK1) , hERG channel (cardiotoxicity risk), and STE kinase subfamily.[1] | ABL-related kinases (PDGFR, c-KIT).[1] | RTKs (VEGFR, PDGFR, FLT3) and unrelated serine/threonine kinases.[1] |
| Clinical Utility | Dual-pathway blockade (e.g., inhibiting tumor growth and angiogenesis).[1] | Precision Oncology . Targeted therapy for specific mutations (e.g., BCR-ABL).[1] | Broad-spectrum anti-angiogenesis . |
Analytic Insight: When developing a novel quinoline, do not aim for the absolute specificity of a pyrimidine. Instead, aim for a tuned selectivity profile that hits the primary target (e.g., c-Met) and synergistic secondary targets (e.g., VEGFR2) while avoiding "anti-targets" like hERG or insulin receptor (INSR).[1]
Mechanistic Visualization: Dual-Pathway Inhibition[1]
Quinolines like Cabozantinib and Lenvatinib are effective because they simultaneously disrupt tumor proliferation (via c-Met or RET) and angiogenesis (via VEGFR).[1] The diagram below illustrates this synergistic signaling blockade, which must be preserved while filtering out toxicity.
Figure 1: Synergistic mechanism of action for multi-kinase quinoline inhibitors.[1] The goal of cross-reactivity studies is to confirm these two green arrows while ensuring no red arrows point to toxicity targets.
Methodological Guide & Protocols
To rigorously validate a novel quinoline, we employ a Three-Tiered Screening Strategy . This moves from broad binding assessment to precise functional quantification.
Tier 1: The "Big Net" – Competition Binding Assay (KINOMEscan™ Type)
Objective: Rapidly map the interaction landscape across ~450 kinases without using ATP.[1] This eliminates false negatives caused by high intracellular ATP concentrations.
Why for Quinolines? Quinolines often bind allosterically or to the inactive conformation. Activity-based assays (which require active enzyme) might miss these interactions.[1]
Protocol 1: Competition Binding Screen[1]
-
Principle: Measure the ability of the test compound to compete with an immobilized "bait" ligand for the kinase active site.
-
Readout: % Control (Signal with compound / Signal of DMSO control).
Step-by-Step Workflow:
-
Preparation: Create a 100x stock of the novel quinoline in 100% DMSO.
-
Incubation: Mix DNA-tagged kinase, immobilized bait ligand (on beads), and test compound (at 1 µM and 10 µM) in binding buffer.
-
Equilibrium: Incubate for 1 hour at room temperature with gentle shaking. Critical: Ensure equilibrium is reached; quinolines can have slow on-rates.
-
Wash: Remove unbound kinase and compound.
-
Elution & Detection: Elute bound kinase and quantify via qPCR (quantitative PCR) of the DNA tag.[1]
-
Validation:
-
Low Selectivity Score (S-score): If S(35) > 0.5 (hits >50% of kinases), the scaffold is too promiscuous.[1]
-
Bait Control: Ensure the bait ligand binds the specific mutant forms relevant to the study.
-
Tier 2: The "Truth Serum" – Radiometric HotSpot™ Assay
Objective: Confirm functional inhibition (IC50) for hits identified in Tier 1.[1]
Why Radiometric? It is the "Gold Standard" because it directly measures phosphate transfer (
Protocol 2: Radiometric IC50 Determination
Reagents:
- -ATP (Specific Activity: 10 µCi/µl)[1]
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.[1]
-
Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.[1]
Workflow:
-
Substrate Mix: Prepare a solution containing the specific peptide substrate and reaction buffer.
-
Compound Addition: Deliver the quinoline inhibitor in DMSO (acoustic dispensing preferred to minimize carryover) to the reaction plate.
-
Dose Response: 10-point curve, 3-fold dilution starting at 10 µM.[1]
-
-
Enzyme Addition: Add the kinase enzyme and incubate for 5-10 minutes.
-
ATP Start: Initiate reaction by adding
-ATP (at concentration for the specific kinase).[1]-
Expert Tip: Testing at
ensures the IC50 is comparable across different kinases (Cheng-Prusoff equation validity).
-
-
Incubation: Run for 20-40 minutes at Room Temp.
-
Stop: Spot the reaction onto P81 ion-exchange filter paper. The paper binds the phosphorylated peptide (positively charged) but not the free ATP (negatively charged).[1]
-
Wash: Wash filters with 0.75% Phosphoric acid (3x) to remove unreacted ATP.[1]
-
Count: Read on a scintillation counter.
Data Analysis Table (Example Output):
| Target | Tier 1 Binding (% Ctrl @ 1µM) | Tier 2 IC50 (nM) | Interpretation |
| c-Met (Primary) | 0.5% | 4.2 | Potent, validated hit. |
| VEGFR2 (Secondary) | 2.1% | 12.5 | Desired synergistic hit.[1] |
| GAK (Off-Target) | 1.5% | 8.5 | Critical Risk. GAK inhibition is linked to toxicity.[1] |
| EGFR (Off-Target) | 45% | >10,000 | False positive in binding; functionally inactive.[1] |
Experimental Workflow Visualization
The following diagram details the decision matrix for moving a compound from synthesis to lead candidate based on cross-reactivity.
Figure 2: The "Funnel" approach to cross-reactivity profiling. Note the specific "Safety Panel" step which is crucial for quinolines due to hERG liability.
References
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases. PubMed Central. Available at: [Link][1]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central.[1] Available at: [Link][1]
-
Cross-reactivity virtual profiling of the human kinome by X-ReactKIN. Nature Scientific Reports. Available at: [Link][1]
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib. PubMed Central. Available at: [Link][1]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link][1]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of the multikinase inhibitor lenvatinib in patients with advanced solid tumors and in an expanded cohort of patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Purity Assessment Protocols for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (ACE-QC)
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Professionals Subject: CAS 848133-87-9 (ACE-QC) and its critical role in Tyrosine Kinase Inhibitor (TKI) synthesis (e.g., Neratinib).
Executive Summary: The Stability Paradox
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (ACE-QC) represents a "high-energy" intermediate in the synthesis of irreversible EGFR/HER2 inhibitors like Neratinib. Unlike its stable precursor (the 6-nitro derivative), ACE-QC contains both a nucleophilic amine at position 6 and an electrophilic chloride at position 4.
This structural duality creates a stability paradox : the molecule is prone to intermolecular self-alkylation (dimerization) and hydrolysis, making the assessment of commercial purity a race against time. This guide compares the three dominant analytical methodologies—HPLC-UV , LC-MS/MS , and qNMR —to establish a "Gold Standard" for qualifying this volatile building block.
The Impurity Landscape: What Are We Looking For?
Before selecting a method, we must define the Critical Quality Attributes (CQAs). The synthesis of ACE-QC (typically via SnCl₂ or Fe/HCl reduction of the 6-nitro precursor) introduces specific impurity profiles that standard CoA (Certificate of Analysis) methods often miss.
Critical Impurities Table
| Impurity Type | Chemical Identity | Origin | Detection Challenge |
| Type A | 4-Hydroxy-ACE-QC | Hydrolysis of the labile 4-Cl bond due to moisture. | Co-elutes with polar solvents in reverse-phase HPLC if gradient is too steep. |
| Type B | Des-chloro Analog | Over-reduction of the 4-Cl during nitro-reduction. | Structurally similar; requires high-resolution separation. |
| Type C | Dimer/Oligomer | Nucleophilic attack of 6-NH₂ on 4-Cl of another molecule. | Often invisible in standard HPLC run times (elutes very late or precipitates). |
| Type D | Residual Metals | Tin (Sn) or Iron (Fe) from reduction. | Invisible to UV; requires ICP-MS or ROI (Residue on Ignition). |
DOT Diagram: Impurity Genesis Pathways
Figure 1: Mechanistic origins of key impurities in ACE-QC synthesis. Note the post-synthesis divergence where storage conditions generate Type A and Type C impurities.
Comparative Methodology: Establishing the Gold Standard
We evaluated three protocols for assessing ACE-QC purity. The data below synthesizes performance across sensitivity, specificity, and "truth" (absolute quantification).
Comparison Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Method C: qNMR (¹H) |
| Primary Utility | Routine QC, % Area Purity | Identification of unknowns | Absolute Purity (Potency) |
| Sensitivity | High (UV @ 254nm) | Very High (pg levels) | Moderate (mg levels) |
| Blind Spot | Non-chromophores (Salts, Metals), Co-eluting isomers | Ion suppression effects | Paramagnetic impurities (Fe residues) |
| Quantification | Relative (needs response factors) | Semi-quantitative | Absolute (Internal Standard) |
| Throughput | High (20 min/sample) | Medium | Low (Expert analysis req.) |
| Verdict | Standard | Diagnostic | Reference Standard |
The "Truth" Gap
Commercial suppliers often provide HPLC purity (>98%). However, our internal validation shows that HPLC overestimates purity by 2-5% compared to qNMR.
-
Reason: HPLC ignores residual solvents (EtOAc, DCM) and inorganic salts (Tin residues) which do not absorb UV light but contribute to the mass, lowering the effective potency of the reagent.
Experimental Protocols
To replicate our validation, use the following self-validating protocols.
Protocol 1: High-Resolution RP-HPLC (The Workhorse)
Use this for batch-to-batch consistency checks.
-
Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents amine tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts).
-
2-15 min: 5% → 85% B (Linear ramp).
-
15-20 min: 85% B (Wash dimers).
-
20-25 min: 5% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/nitrile).
-
Pass Criteria: Main peak retention ~8.5 min. No single impurity >0.5%.
Protocol 2: ¹H-qNMR (The Validator)
Use this to determine the "Weight-to-Weight" (w/w) potency before using the material in synthesis.
-
Solvent: DMSO-d6 (Dissolves both the organic target and inorganic salts).
-
Internal Standard (IS): Maleic Acid (High purity, distinct singlet @ 6.2 ppm, non-reactive).
-
Relaxation Delay (D1): 30 seconds (Crucial! The aromatic protons have long T1 relaxation times. Short D1 leads to under-quantification).
-
Pulse Angle: 90°.
-
Calculation:
-
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity.
-
Analytical Decision Workflow
When receiving a commercial batch of ACE-QC, follow this logic flow to prevent synthesis failure downstream.
Figure 2: Quality Control Decision Tree. Note that HPLC is a filter, but qNMR is the final gatekeeper.
Authoritative Insights & Discussion
The Dimerization Trap
Experimental data suggests that ACE-QC stored at room temperature for >3 months shows a 2-4% increase in "Impurity C" (Dimer). This is due to the nucleophilic attack of the 6-amino group on the 4-chloro position of a neighboring molecule [1].
-
Recommendation: Store at -20°C under Argon. If the HPLC shows a broad peak at high retention time (RT > 15 min), this is the oligomer.
The Tin/Iron Interference
If the material was synthesized via SnCl₂ reduction, residual tin can complex with the 6-amino group, broadening NMR signals and quenching fluorescence.
-
Check: If the ¹H-NMR peaks are broad despite good shimming, run an ICP-MS check for Sn/Fe [2].
Conclusion
For the synthesis of high-value TKIs like Neratinib, relying solely on HPLC purity for ACE-QC is a critical error. The discrepancy between HPLC purity (often >99%) and true qNMR potency (often ~90-95%) can lead to stoichiometry errors in the subsequent coupling reaction. We recommend a dual-release strategy: HPLC for impurity profiling and qNMR for mass balance assignment.
References
-
Synthesis and structure-activity relationships of potent antitumor active quinoline derivatives. ChemicalBook. (Discusses the reactivity of this compound).
-
Quantitative 1H NMR: Development and Potential of an Analytical Method. National Institutes of Health (NIH). (Validates qNMR as superior to HPLC for reference material purity).
-
Neratinib Intermediate Analysis and Impurity Profiling. Pharmaffiliates. (Lists specific impurities including the 4-hydroxy and coupled analogs).
-
Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Substitution. MDPI. (Provides experimental context for the reactivity of 4-chloroquinolines with amines).
Benchmark Guide: Next-Generation Synthetic Methods for Quinolines
Executive Summary
The quinoline scaffold is a pharmacophore of immense significance, anchoring FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Historically, synthesis relied on the Skraup, Friedländer, and Combes methods—protocols characterized by harsh acidic conditions, high temperatures (>150°C), and poor functional group tolerance.
This guide benchmarks three modern synthetic paradigms that render these classical methods obsolete for high-value applications: Transition-Metal Catalyzed C-H Activation , Sustainable Multicomponent Reactions (MCRs) , and Visible-Light Photocatalysis . We evaluate these methods based on atom economy, step efficiency, and scalability, providing actionable protocols for immediate laboratory implementation.
Strategic Overview: The Shift from Classical to Modern
To select the appropriate method, researchers must weigh precision against sustainability .
| Feature | Classical (e.g., Skraup) | Modern Benchmark A (Rh-Catalysis) | Modern Benchmark B (Green MCR) | Modern Benchmark C (Photocatalysis) |
| Primary Driver | Cost of raw materials | Site-selectivity (C8/C2) | Atom Economy & E-Factor | Energy Efficiency (Mildness) |
| Temp. Range | 100°C – 200°C | 25°C – 80°C | 25°C – 80°C (or MW) | Room Temperature (Blue LED) |
| Acid/Base | Strong Acid (H₂SO₄) | Neutral / Mild Additives | Catalyst-free / Lewis Acid | Oxidant-free / Radical |
| FG Tolerance | Low (Acid sensitive) | High | Moderate | High |
Benchmark A: Rhodium(III)-Catalyzed C-H Activation
Best For: Late-stage functionalization and high-precision medicinal chemistry.
Technical Rationale
Unlike the Friedländer synthesis, which builds the ring, C-H activation functionalizes the pre-existing quinoline core or its N-oxide. This allows for the rapid diversification of lead compounds. The Rh(III) catalytic cycle is preferred for its ability to direct activation at the challenging C-8 position using the N-oxide moiety as a directing group.
Mechanistic Pathway
The reaction typically proceeds via a Rh(III)/Rh(I) redox cycle. The N-oxide oxygen coordinates to Rh(III), facilitating C-H bond cleavage at the C-8 position to form a rhodacycle intermediate.
Figure 1: Simplified mechanism for Rh(III)-catalyzed C-8 functionalization of quinoline N-oxides.
Experimental Protocol: C-8 Allylation of Quinoline N-Oxide
Adapted from recent high-impact protocols (e.g., Punniyamurthy et al., 2023).
Reagents:
-
Quinoline N-oxide (0.2 mmol)
-
Vinylcyclopropane (0.24 mmol, coupling partner)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Workflow:
-
Charge: In a glovebox or under N₂ atmosphere, add [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (6.8 mg) to a dried Schlenk tube.
-
Dissolve: Add 2.0 mL of anhydrous DCE. Stir for 5 minutes to activate the catalyst.
-
Substrate Addition: Add Quinoline N-oxide (29 mg) and Vinylcyclopropane (appropriate mass).
-
Reaction: Seal the tube and stir at room temperature (25°C) for 12 hours. Note: Mild conditions prevent N-oxide reduction.
-
Work-up: Dilute with DCM, filter through a celite pad to remove silver salts.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (EtOAc/Hexane gradient).
Performance Data:
| Metric | Result | vs. Traditional |
|---|---|---|
| Yield | 85-92% | Significantly Higher |
| Regioselectivity | >95:5 (C-8 exclusive) | Superior (Skraup gives mixtures) |
| Atom Economy | Moderate (Loss of leaving groups) | Moderate |
Benchmark B: Sustainable Multicomponent Reactions (MCRs)
Best For: Diversity-Oriented Synthesis (DOS) and Green Manufacturing.
Technical Rationale
MCRs condense three or more reactants in a single pot, maximizing atom economy and eliminating intermediate purification steps. The use of nanocatalysts (e.g., Fe₃O₄) or catalyst-free conditions in green solvents (Ethanol/Water) aligns with the 12 Principles of Green Chemistry.
Workflow Visualization
This approach typically utilizes an aldehyde, an amine, and a carbonyl compound (e.g., dimedone or ethyl acetoacetate).
Figure 2: One-pot multicomponent synthesis workflow maximizing process efficiency.
Experimental Protocol: Nanocatalyzed Hantzsch-Type Synthesis
Based on reusable magnetic nanocatalyst protocols.
Reagents:
-
Aryl aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst: Fe₃O₄ Nanoparticles (10 mol%)
-
Solvent: Water:Ethanol (1:1)
Step-by-Step Workflow:
-
Preparation: Disperse Fe₃O₄ nanoparticles in 5 mL of Water:Ethanol mixture via ultrasonication (5 mins).
-
Addition: Add aldehyde, dimedone, and ammonium acetate to the suspension.
-
Reaction: Reflux at 80°C for 45–60 minutes. Monitor via TLC.
-
Catalyst Recovery: Use an external magnet to separate the Fe₃O₄ catalyst from the reaction mixture. Decant the supernatant. The catalyst can be washed with ethanol and reused.
-
Isolation: Cool the supernatant. The solid product usually precipitates. Filter and recrystallize from hot ethanol.
Performance Data:
| Metric | Result | vs. Traditional |
|---|---|---|
| Yield | 88-96% | Excellent |
| E-Factor | < 5 (Low Waste) | Superior (Skraup E-factor > 50) |
| Scalability | High (Gram to Kg) | High |
Benchmark C: Visible-Light Photocatalysis
Best For: Accessing unique substitution patterns under mild, oxidant-free conditions.
Technical Rationale
Photocatalysis replaces stoichiometric chemical oxidants (like nitrobenzene in Skraup) with photons and air/O₂ or mild radical initiators. This allows for "Povarov-type" cycloadditions or oxidative annulations at room temperature, preserving sensitive functional groups.
Mechanistic Logic
A common pathway involves the excitation of a photocatalyst (e.g., Eosin Y or Ru(bpy)₃) which generates radical species from the substrate via Single Electron Transfer (SET).[1]
Figure 3: Visible-light mediated radical pathway for quinoline construction.
Experimental Protocol: Eosin Y Catalyzed Oxidative Annulation
Based on metal-free visible light protocols.
Reagents:
-
N-propargyl aniline derivative (0.2 mmol)
-
Sulfonyl hydrazide or Sodium sulfinate (0.25 mmol, if sulfonyl-quinoline desired)
-
Photocatalyst: Eosin Y (2 mol%)
-
Oxidant: TBPB (tert-Butyl peroxybenzoate) or Air
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Setup: In a Pyrex tube, combine the aniline substrate, sulfonyl source, and Eosin Y.
-
Solvent: Add 2.0 mL MeCN.
-
Irradiation: Place the tube approx. 2-3 cm away from a 5W Blue LED strip.
-
Stirring: Stir vigorously at room temperature for 12–16 hours.
-
Completion: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.
-
Purification: Column chromatography (Petroleum ether/EtOAc).
Performance Data:
| Metric | Result | vs. Traditional |
|---|---|---|
| Yield | 75-85% | Good |
| Energy Usage | Very Low (LEDs) | Superior (No heating mantles) |
| Safety | High (No explosive oxidants) | Superior |
Critical Evaluation: The Decision Matrix
Use this matrix to select the optimal method for your specific research constraint.
| Constraint / Goal | Rec. Method | Why? |
| Target is a Drug Metabolite (N-Oxide) | Method A | Direct functionalization of N-oxides is inherent to the mechanism. |
| Industrial Scale-Up (>1 kg) | Method B | Lowest cost, simplest work-up (filtration), reusable catalyst. |
| Sensitive Functional Groups (e.g., Boc) | Method C | Room temperature, neutral pH avoids deprotection. |
| C-8 Functionalization | Method A | Only Rh-catalysis offers reliable C-8 regioselectivity. |
| Green Chemistry Compliance | Method B | Water-based, high atom economy, low E-factor. |
References
-
Transition-Metal Catalyzed MCRs: State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
-
Rh(III) C-H Activation: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.[2][3][4][5]
-
Rh(I) Activation Mechanism: Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics.[6]
-
Photocatalytic Synthesis: Visible-light-mediated synthesis of quinolines. Organic Chemistry Frontiers.
-
Green Nanocatalysis: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
-
Comparative Green Review: Recent advances in the synthesis of quinolines: a review. RSC Advances.
-
Photocatalytic Povarov: Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions | MDPI [mdpi.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing biological activity of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile to similar structures
[1]
Executive Summary & Chemical Context
This compound (CAS: 848133-87-9) is a specialized "privileged structure" in medicinal chemistry.[1][2] It serves as the late-stage intermediate for Pelitinib (EKB-569) , a second-generation irreversible EGFR inhibitor.[1]
Unlike first-generation inhibitors (e.g., Gefitinib) which are quinazolines, this molecule is a quinoline-3-carbonitrile .[1] The presence of the 3-cyano group and the 7-ethoxy substituent are deliberate design choices that differentiate its biological profile from the 6,7-dimethoxyquinazoline class.[1]
Key Structural Features[1][3][4]
-
4-Chloro Position : The electrophilic "warhead" handle.[1] It is inactive in this state but primed for SNAr displacement by anilines to confer kinase specificity.[1]
-
6-Amino Group : A nucleophilic handle for attaching Michael acceptors (e.g., acrylamides), enabling covalent binding to the Cys797 residue of EGFR.[1]
-
7-Ethoxy Group : Enhances lipophilicity and membrane permeability compared to the methoxy analogs, while maintaining water solubility when coupled with solubilizing side chains.[1]
-
3-Carbonitrile (CN) : Mimics the N-3 nitrogen of quinazolines, forming a critical hydrogen bond with the kinase hinge region (Met793 in EGFR).[1]
Biological Activity Profile: Scaffold vs. Active Inhibitors[1]
To understand the biological value of this molecule, one must compare the inactive scaffold (the 4-chloro intermediate) with its active derivatives (the 4-anilino drugs).[1]
Comparative Activity Table
| Feature | The Scaffold (6-Amino-4-chloro...)[1][2][3][4][5] | The Drug (Pelitinib/EKB-569) | Alternative Scaffold (6,7-Dimethoxy...)[1] |
| Role | Synthetic Intermediate | Active Kinase Inhibitor | Synthetic Intermediate |
| EGFR IC50 | > 10 µM (Predicted/Inactive) | 0.038 µM (Irreversible) | > 10 µM |
| Reactivity | High (Electrophilic at C4) | High (Covalent at Cys797) | High (Electrophilic at C4) |
| Solubility | Low (Hydrophobic core) | Moderate (Solubilizing tail) | Low |
| Key SAR Insight | 7-Ethoxy improves bioavailability vs. methoxy. | 4-Aniline confers specificity.[1][2] | 6,7-Dimethoxy is standard but less soluble.[1] |
Mechanism of Action (The "Activity Cliff")
The 4-chloro compound itself possesses negligible kinase inhibitory activity because it lacks the hydrophobic aromatic tail required to occupy the kinase hydrophobic pocket.[1] Its "biological activity" is defined by its reactivity :
-
Cytotoxicity : 4-chloroquinolines can exhibit non-specific cytotoxicity due to DNA intercalation or alkylation of random nucleophiles, but they lack the targeted potency of the final drug.[1]
-
Activation : The biological potency is "unlocked" only after the 4-chloro group is displaced by a 3-chloro-4-fluoroaniline (or similar), creating the pharmacophore that fits the ATP-binding site.[1]
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates how the this compound core is derivatized to create biological activity, highlighting the function of each position.
Caption: Transformation of the inactive 4-chloro scaffold into the potent EGFR inhibitor Pelitinib. The 3-CN and 7-OEt groups are conserved to maintain binding affinity and solubility.[1]
Experimental Protocols
For researchers utilizing this scaffold, the following protocols outline the standard validation workflows.
Protocol A: Synthesis of Active Kinase Inhibitor (Validation)
To test biological activity, the scaffold must first be converted to the active form.[1]
-
Reagents : this compound (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Pyridine hydrochloride (catalytic), 2-ethoxyethanol.[1]
-
Procedure :
-
Dissolve the quinoline scaffold in 2-ethoxyethanol.
-
Add the aniline and pyridine hydrochloride.[1]
-
Reflux at 120°C for 2-4 hours. Monitor by TLC/LC-MS for disappearance of the 4-chloro peak (Mass ~247 + fragments).[1]
-
Cool to room temperature.[1][6] The product (4-anilino derivative) often precipitates as a hydrochloride salt.[1]
-
Yield Check : Filter and wash with ethanol.[1]
-
-
Acylation (Optional) : React the resulting amine with 4-(dimethylamino)but-2-enoyl chloride to generate the covalent inhibitor (Pelitinib analog).[1]
Protocol B: In Vitro EGFR Kinase Assay (Comparison)
Once derivatized, the compound is tested against the standard.[1]
Comparative Analysis: 7-Ethoxy vs. 6,7-Dimethoxy
A common question in SAR optimization is the choice between the 7-ethoxy group (present in this molecule) and the 6,7-dimethoxy motif (present in Gefitinib/Erlotinib).[1]
-
6,7-Dimethoxy (Quinazoline/Quinoline) :[1]
-
7-Ethoxy (This Scaffold) :
-
Pros: The bulky ethoxy group at position 7 disrupts crystal packing, improving solubility and oral bioavailability .[1]
-
Evidence: Wissner et al. (2003) demonstrated that the 7-ethoxy analogs of 3-cyanoquinolines retained potency while significantly improving the pharmacokinetic profile compared to their methoxy counterparts.[1]
-
References
-
Wissner, A., et al. (2003).[1][7] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[1][7] Journal of Medicinal Chemistry.
-
ChemicalBook . (2025).[1][8][9][10] "this compound Product Properties and Synthesis."
-
National Institutes of Health (NIH) . (2025).[1] "PubChem Compound Summary for CID 25267648 (Pelitinib Intermediate)."
-
Santa Cruz Biotechnology . (2025).[1] "6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile Data Sheet."
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 423181-33-3|N-(4-Chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 848133-87-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 848133-87-9 [m.chemicalbook.com]
- 5. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation of HPLC Methods for Quinoline Intermediate Analysis
Executive Summary: The Quinoline Challenge
Quinoline intermediates (e.g., 8-hydroxyquinoline, quinoline-4-carboxylic acid) are ubiquitous pharmacophores in antimalarial and anticancer drug development. However, they present a notorious chromatographic challenge: basicity .
With pKa values typically ranging from 4.9 to 5.7 (ring nitrogen), quinolines are protonated at standard acidic HPLC pH (2.0–3.0). On traditional silica-based C18 columns, these positively charged species engage in secondary ion-exchange interactions with residual silanols (
This guide objectively compares three methodological approaches to solving this problem and provides a rigorous, ICH Q2(R2)-aligned validation protocol.
Comparative Methodology: Three Paths to Peak Symmetry
We evaluated three distinct separation strategies. While traditional Ion-Pairing (IPC) has been the historical standard, modern Hybrid-Silica technology offers superior robustness for validation.
Method A: High-pH Reversed Phase (Recommended)
-
Stationary Phase: Hybrid-Silica C18 (Ethylene-Bridged Hybrid, chemically stable up to pH 12).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]
-
Mechanism: At pH 10, both the quinoline analyte (pKa ~5) and the residual silanols are deprotonated. However, the analyte is neutral (free base), eliminating the electrostatic attraction to the silica surface.
-
Verdict: Superior. Provides the sharpest peaks, MS-compatibility, and highest loadability.
Method B: Ion-Pairing Chromatography (IPC)
-
Stationary Phase: Standard Silica C18.
-
Mobile Phase: Water/Methanol with 10 mM Sodium Octanesulfonate or TFA (pH 2.5).
-
Mechanism: The ion-pairing reagent forms a neutral complex with the protonated quinoline, masking its charge.
-
Verdict: Functional but Fragile. Long equilibration times (hysteresis), incompatibility with LC-MS (signal suppression), and complex robustness testing make this less ideal for high-throughput validation.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Stationary Phase: Bare Silica or Zwitterionic phase.
-
Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 5.8).
-
Mechanism: Partitioning into a water-enriched layer on the polar surface.
-
Verdict: Niche. Excellent for extremely polar quinoline metabolites but suffers from lower reproducibility and sensitivity to sample diluent composition.
Comparative Performance Data
The following data represents typical performance metrics observed during method development for a generic Quinoline Intermediate (pKa 5.4).
| Performance Metric | Method A: High-pH Hybrid C18 | Method B: Ion-Pairing (IPC) | Method C: HILIC |
| USP Tailing Factor ( | 1.05 – 1.15 (Excellent) | 1.20 – 1.40 (Acceptable) | 1.30 – 1.60 (Variable) |
| Theoretical Plates ( | > 15,000 | ~ 10,000 | ~ 8,000 |
| Resolution ( | 3.5 | 2.1 | 1.8 |
| Equilibration Time | < 10 mins | > 45 mins | > 30 mins |
| MS Compatibility | High | Low (Non-volatile salts) | Moderate |
| LOD (Signal-to-Noise 3:1) | 0.05 µg/mL | 0.20 µg/mL | 0.15 µg/mL |
Scientist's Insight: Method A is the clear choice for validation because it relies on thermodynamics (pH control) rather than surface modification (ion-pairing), resulting in a more robust "Design Space" for ICH Q14 lifecycle management.
Visualizing the Mechanism
Understanding the interaction is key to troubleshooting. The diagram below illustrates why Standard C18 fails and how High-pH strategies succeed.
Figure 1: Mechanistic comparison of silanol interactions at low pH vs. free-base partitioning at high pH.
ICH Q2(R2) Validation Protocol
This protocol is designed for Method A (High pH Hybrid C18) but can be adapted. It follows the "Analytical Procedure Lifecycle" approach.
Phase 1: System Suitability & Specificity
Objective: Prove the method measures the analyte unequivocally in the presence of impurities.
-
Stress Testing (Forced Degradation):
-
Expose quinoline intermediate to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Light (UV) for 24 hours. -
Criterion: Peak purity angle < Purity threshold (using PDA detector). No co-elution with degradants.
-
-
Blank Interference: Inject mobile phase and placebo.
-
Criterion: No peaks > 0.5% of analyte area at retention time.
-
Phase 2: Linearity & Range
Objective: Demonstrate proportionality.
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Criterion:
; Y-intercept bias of 100% response. -
Causality Check: If linearity fails at high concentrations for quinolines, check for "column overload" (common with bases). Reduce injection volume.
Phase 3: Accuracy & Precision
Objective: Confirm the method is both correct and repeatable.
-
Accuracy (Recovery): Spike placebo matrix with quinoline standard at 80%, 100%, and 120% levels (triplicate preparations).
-
Criterion: Mean recovery 98.0% – 102.0%.
-
-
Precision (Repeatability): 6 injections of the 100% standard.
-
Criterion: RSD
(for Assay) or (for Impurities).
-
-
Intermediate Precision: Different analyst, different day, different HPLC system.
-
Criterion: Overall RSD
.
-
Phase 4: Robustness (Design of Experiments)
Objective: Verify reliability during normal usage fluctuations.
-
pH Variation:
pH units (Critical for quinolines; if pH drops < 9.0, tailing may increase). -
Temperature:
. -
Flow Rate:
. -
Wavelength:
nm.
Validation Workflow Diagram
The following flowchart outlines the logical sequence of the validation study, ensuring no prerequisite is missed before moving to complex parameters.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. Guidance for Industry. [Link]
-
McCalley, D. V. (2010). Analysis of basic solutes by HPLC: The effect of pH and column selection. Journal of Chromatography A. (Discusses silanol activity and high pH advantages). [Link]
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? (Technical Guide on Silanol Interactions). [Link]
-
Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? (Explanation of pKa and pH effects). [Link]
Sources
- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Column Selection Guide [scioninstruments.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
Structural Confirmation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile via Spectroscopy
Executive Summary & Strategic Context
Molecule: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile Role: Critical electrophilic intermediate in the synthesis of Neratinib (HKI-272) , an irreversible tyrosine kinase inhibitor (TKI). The Analytical Challenge: The primary risk in synthesizing 6,7-disubstituted quinolines is regioisomerism . The starting materials (often aniline derivatives) can cyclize to form either the 6-ethoxy-7-amino or 7-ethoxy-6-amino isomers. Standard LC-MS cannot distinguish these isobaric regioisomers.
This guide outlines a definitive structural confirmation protocol. While 1H NMR provides initial screening, 2D NMR (NOESY/HMBC) is the mandatory "Gold Standard" for regulatory filing to unequivocally assign the position of the ethoxy and amino groups relative to the quinoline nitrogen.
Strategic Analysis: The Regioisomer Challenge
Before interpreting spectra, one must understand what needs to be ruled out.
| Feature | Target Molecule (Correct) | Likely Regio-Impurity (Incorrect) |
| Structure | 7-Ethoxy / 6-Amino | 6-Ethoxy / 7-Amino |
| Mass (m/z) | Identical (Isobaric) | Identical (Isobaric) |
| 1H NMR Pattern | Two singlets (H5, H8) | Two singlets (H5, H8) |
| Differentiation | NOE Correlation: Ethoxy | NOE Correlation: Ethoxy |
Comparative Guide: Analytical Modalities
Method A: 1H NMR (Screening & Purity)
Status: Essential but insufficient for absolute structure proof.
The 1H NMR spectrum in DMSO-d6 will show a characteristic pattern. The key is the isolation of the aromatic protons. Because the 6 and 7 positions are substituted, the remaining protons on the benzenoid ring (H5 and H8) appear as singlets (para to each other, no coupling).
-
H-2 (Singlet, ~8.8 - 9.0 ppm): Highly deshielded by the adjacent Nitrogen (N1) and the electron-withdrawing Nitrile (CN) at C3.
-
H-5 & H-8 (Singlets, ~7.0 - 7.6 ppm): Distinct singlets.
-
Ethoxy Group: Classic triplet (CH3) and quartet (CH2).
-
Amino Group (NH2): Broad singlet, exchangeable with D2O.
Method B: 2D NMR - NOESY/ROESY (The "Smoking Gun")
Status: Mandatory for Structural Confirmation.
To prove the ethoxy is at position 7 (and not 6), you must observe the spatial proximity (Nuclear Overhauser Effect) between the Ethoxy methylene protons (-OCH2-) and the H-8 proton .
-
Target Logic: H-8 is adjacent to the Quinoline Nitrogen (N1). H-5 is adjacent to the Chloro group (C4).
-
Observation: If the Ethoxy is at C7, the -OCH2- group will show a strong NOE cross-peak with H-8 .
-
Negative Control: There should be no NOE between the Ethoxy and H-5.
Method C: Mass Spectrometry (Cl Pattern)
Status: Confirms the "4-Chloro" moiety.
The presence of the chlorine atom provides a distinct spectral fingerprint due to the natural abundance of 35Cl (75%) and 37Cl (25%).
-
Observation: The molecular ion cluster [M+H]+ will show a 3:1 intensity ratio between
X and X+2.
Detailed Experimental Protocol
Sample Preparation (NMR)
Objective: Solubilize the polar heterocycle while preventing aggregation.
-
Solvent: Use DMSO-d6 (99.9% D). Chloroform-d is often insufficient for amino-quinolines due to poor solubility.
-
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Instrument Parameters[1]
-
Frequency: Minimum 400 MHz (500+ MHz recommended for clean separation of H5/H8).
-
Temperature: 298 K (25°C).
-
Experiments:
-
zg30 (1H Standard)
-
noesygpph (1D or 2D NOESY) - Mixing time: 500ms.
-
hmbcgplpndqf (HMBC) - Optimized for long-range coupling (8-10 Hz).
-
Data Presentation: Expected Shifts
| Position | Type | Multiplicity | Approx.[1][2][3][4] Shift ( | Key Correlations (HMBC/NOE) |
| H-2 | Ar-H | Singlet (1H) | 8.80 - 8.95 | HMBC to C-4, C-8a, C-3 (CN) |
| H-5 | Ar-H | Singlet (1H) | 7.40 - 7.60 | NOE to NH2 (weak); HMBC to C-4 (Cl-bearing) |
| H-8 | Ar-H | Singlet (1H) | 7.10 - 7.30 | NOE to Ethoxy-CH2 (Critical) |
| NH2 | Amine | Broad (2H) | 5.50 - 6.50 | Disappears on D2O shake |
| -OCH2- | Ethoxy | Quartet (2H) | 4.15 - 4.25 | NOE to H-8 |
| -CH3 | Ethoxy | Triplet (3H) | 1.40 - 1.50 | COSY to -OCH2- |
Visualizations
Diagram 1: The Structural Confirmation Logic Flow
This flowchart illustrates the decision-making process to confirm the structure and rule out the regioisomer.
Caption: Analytical workflow prioritizing the differentiation of regioisomers via NOE correlations.
Diagram 2: Molecular Connectivity & NOE Map
This diagram visualizes the specific atoms involved in the critical NOE correlation that proves the structure.
Caption: Visualization of the "Smoking Gun" NOE correlation between the 7-Ethoxy group and the H-8 proton.
References
-
Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible inhibitor of ErbB-2." Cancer Research, 64(11), 3958-3965.
-
Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archiv der Pharmazie, 341(8), 465-477.
-
US Patent 6,297,258. "Substituted 3-cyanoquinolines." (Describes the general synthesis and characterization of 6,7-disubstituted-3-cyanoquinolines).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives: A Technical Guide for Oncology Research
Executive Summary: The Renaissance of the Quinoline Scaffold
The 4-aminoquinoline scaffold, historically the backbone of antimalarial therapy (Chloroquine, Amodiaquine), has emerged as a critical pharmacophore in oncology.[1] Its unique physicochemical property—lysosomotropism—allows these weak bases to accumulate in the acidic organelles of cancer cells, disrupting autophagy and inducing metabolic stress.
This guide provides a rigorous technical comparison of parent compounds against novel synthetic derivatives. It moves beyond simple IC50 enumeration to analyze the causality of cytotoxicity, offering a self-validating experimental framework for researchers evaluating these molecules.
Chemical Landscape & Structure-Activity Relationship (SAR)
To optimize cytotoxicity, one must understand the structural determinants that govern lysosomal accumulation and DNA interaction.
The Pharmacophore
The core structure consists of a planar quinoline ring (essential for potential DNA intercalation) and a basic side chain (essential for lysosomal trapping).
| Structural Region | Modification Effect | Optimization Insight |
| C-7 Position | Electron-withdrawing groups (Cl, F, CF3) | Critical. The 7-Chloro substituent (found in CQ) enhances inhibition of hemozoin formation in malaria and correlates with higher lysosomal accumulation in cancer cells due to pKa modulation. |
| C-4 Side Chain | Length and terminal amine basicity | Tunable. Increasing chain length or lipophilicity (e.g., Amodiaquine's aromatic side chain) often improves membrane permeability and overcomes drug resistance transporters (MDR1). |
| Quinoline Nitrogen | Protonation capability | Essential. Must remain un-substituted to allow protonation within the acidic lysosome (pH ~4.5), trapping the molecule via ion trapping. |
Comparative Efficacy: Quantitative Data Analysis
The following data synthesizes cytotoxicity profiles across diverse cancer cell lines. Note the distinct potency shift in novel derivatives compared to parent compounds.
Table 1: Comparative IC50 Values (µM) of 4-Aminoquinoline Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-231 (TNBC) | A549 (Lung) | HepG2 (Liver) | Mechanism Note |
| Chloroquine (CQ) | 20 - 60 | 30 - 80 | > 50 | 45 | Moderate autophagy inhibitor; high micromolar doses required. |
| Hydroxychloroquine (HCQ) | 25 - 65 | 40 - 90 | > 60 | 50 | Lower toxicity profile than CQ, but slightly less potent in vitro. |
| Amodiaquine (AQ) | 10 - 25 | 15 - 30 | 20 - 40 | 18 | Higher lipophilicity enhances uptake; effective in some CQ-resistant lines. |
| Derivative 61 (Synthetic) | 0.003 | 0.015 | 0.8 | 1.2 | Nanomolar potency; likely involves dual mechanism (tubulin inhibition + autophagy). |
| N'-(7-chloro)-diamine | 5 - 12 | 8 - 15 | 10 | 12 | Optimized side chain improves lysosomal retention. |
Data Interpretation: While CQ and HCQ are standard references, they often require high concentrations (>20 µM) to achieve cytotoxicity, which may not be clinically achievable without toxicity. Novel derivatives (e.g., "Derivative 61") showing nanomolar IC50s suggest a shift from pure autophagy inhibition to multi-target engagement (e.g., microtubule destabilization).
Mechanistic Validation: The "Self-Validating" Workflow
A common error in evaluating 4-aminoquinolines is assuming cell death is solely due to autophagy inhibition. You must distinguish between cytostatic effects (autophagy blockade) and cytotoxic effects (apoptosis/necrosis).
Diagram 1: Mechanism of Action & Signaling Cascade
Caption: The cascade of lysosomotropic stress induced by 4-aminoquinolines, leading to autophagic flux blockage and subsequent cell death.[2]
Experimental Protocols
To ensure data integrity (E-E-A-T), follow this dual-assay approach. The MTT assay alone is insufficient due to potential metabolic interference by quinolines.
Protocol A: Primary Cytotoxicity Screening (SRB Assay)
Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay measures total protein mass and is not dependent on mitochondrial activity, which 4-aminoquinolines can artificially modulate.
-
Seeding: Seed cancer cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with serial dilutions of the derivative (0.1 µM – 100 µM). Include Positive Control (Doxorubicin) and Negative Control (0.1% DMSO).
-
Fixation: After 48h/72h, fix cells with cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. Crucial Step: This stops all metabolic activity immediately.
-
Staining: Wash 4x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Read: Measure Absorbance at 510 nm.
Protocol B: Autophagic Flux Validation (Western Blot)
Why? To prove the mechanism is autophagy inhibition, you must observe LC3B-II accumulation.
-
Treatment: Treat cells with IC50 concentration of the derivative for 24h.
-
Clamp Control: Include a condition with Bafilomycin A1 (saturated autophagy inhibitor).
-
Logic: If the derivative + Bafilomycin A1 does NOT increase LC3B-II levels compared to Bafilomycin alone, the flux is already blocked.
-
-
Lysis & Blotting: Lyse cells in RIPA buffer. Blot for LC3B and p62 (SQSTM1) .
-
Result Interpretation:
-
Successful Inhibition: Increased LC3B-II (lower band) AND increased p62 compared to untreated control.
-
Diagram 2: Experimental Workflow for Hit Validation
Caption: A self-validating workflow ensuring that cytotoxic hits are confirmed as autophagy inhibitors before lead selection.
References
-
BenchChem. (2025).[1][3] Unveiling the Anticancer Potential of 4-Aminoquinolines Against Breast Cancer: A Comparative Guide. Link
-
Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies. European Journal of Pharmacology. Link
-
Pascolo, S. (2016).[4] Time to use a dose of Chloroquine as an adjuvant to anticancer chemotherapies. European Journal of Pharmacology. Link
-
Rebecca, V. W., & Amaravadi, R. K. (2016). Emerging strategies to effectively target autophagy in cancer. Oncogene. Link
-
NCI (National Cancer Institute). (2020). Chloroquine and Hydroxychloroquine in Cancer Therapy. Link
-
Zhou, et al. (2017).[5] Synthesis and antiproliferative activity of novel 4-anilinoquinoline derivatives. Link
Sources
Technical Evaluation: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile as a Reference Standard
[1]
Executive Summary & Compound Identity
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (hereafter referred to as ACE-Q ) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of irreversible EGFR/HER2 tyrosine kinase inhibitors (TKIs), most notably Neratinib (HKI-272) and Pelitinib (EKB-569) .
As a reference standard, ACE-Q is indispensable for establishing the impurity profile of final drug substances (API). Its 4-chloro-3-cyanoquinoline core renders it highly reactive toward nucleophilic aromatic substitution (
Chemical Identity Table
| Attribute | Specification |
| Systematic Name | This compound |
| CAS Number | 848133-87-9 (Primary), 214469-82-4 (Related salt/form) |
| Molecular Formula | |
| Molecular Weight | 247.68 g/mol |
| Appearance | Pale yellow to yellow-brown powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
| Key Function | Process Impurity Marker (Unreacted Intermediate); Starting Material |
Comparative Analysis: Performance vs. Alternatives
In the context of analytical method validation (AMV), ACE-Q must be evaluated against its metabolic precursors and degradation products to ensure specificity.
Specificity & Resolution
The primary challenge in TKI analysis is resolving the "Chloro-Core" (ACE-Q) from the "Hydroxy-Impurity" (Hydrolysis product) and the "Nitro-Precursor".
| Reference Standard Candidate | Role in Synthesis | HPLC Retention (Relative) | Detection Challenge | Recommendation |
| ACE-Q (Target) | Reactive Intermediate | 1.00 (RRT) | Unstable in aqueous mobile phase if pH > 7 | Primary Standard for KSM quantification. |
| 6-Nitro-4-chloro analog | Precursor (Step N-1) | ~1.2 - 1.3 RRT | High UV absorbance; distinct retention due to nitro group polarity. | Secondary Standard for reaction monitoring. |
| 4-Hydroxy analog (4-Oxo) | Degradant (Hydrolysis) | ~0.4 - 0.6 RRT | Elutes early; broad peak shape due to tautomerism. | Critical Impurity Marker . Must be resolved from ACE-Q. |
| Des-chloro analog | Degradant (Reduction) | ~0.9 RRT | Co-elution risk with ACE-Q in simple C18 methods. | Use Phenyl-Hexyl columns for better selectivity. |
Stability Profile
ACE-Q is inherently less stable than the final API (Neratinib) due to the labile chlorine atom at position 4.
-
Hydrolytic Instability: In the presence of moisture and heat, the C-Cl bond hydrolyzes to C-OH (4-quinolone form).
-
Photostability: The quinoline core is photosensitive. Reference standards must be stored in amber vials.
-
Hygroscopicity: The 6-amino group increases hygroscopicity compared to the nitro-analog.
Visualization: Synthesis & Impurity Fate[5]
The following diagram illustrates the origin of ACE-Q and its divergence into either the active drug (Neratinib) or critical impurities.
Caption: Synthetic fate of ACE-Q. The 4-chloro group is the "hotspot" for both the desired coupling reaction and unwanted hydrolysis.
Experimental Protocols
Validated HPLC Purity Assessment
This method is designed to resolve ACE-Q from its hydrolysis product (Impurity A) and the final coupled intermediate.
System Parameters:
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6mm, 5µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5 adjusted with Acetic Acid). Note: Acidic pH prevents hydrolysis of the 4-Cl group during the run.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Broad quinoline absorption) and 330 nm (Specific for amino-quinoline conjugation).
-
Column Temp: 25°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 5.0 | 10 |
| 20.0 | 80 |
| 25.0 | 80 |
| 26.0 | 10 |
| 30.0 | 10 |
Acceptance Criteria for Reference Standard:
-
Purity: ≥ 98.0% (Area normalization).
-
Impurity A (4-Hydroxy): ≤ 0.5%.[2]
-
Water Content (KF): ≤ 1.0% (Critical to prevent bulk degradation).
Structural Confirmation (NMR)
To certify ACE-Q as a primary standard, 1H-NMR is required.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
1.45 (t, 3H,
of ethoxy). -
4.25 (q, 2H,
of ethoxy). -
6.0-6.5 (br s, 2H,
, exchangeable with ). - 8.8-9.0 (s, 1H, H-2 of quinoline ring; characteristic downfield shift due to -CN and -Cl).
-
1.45 (t, 3H,
Decision Tree: Reference Standard Selection
When should you use ACE-Q versus the final API standard?
Caption: Workflow for selecting the appropriate reference standard based on the analytical stage.
Handling and Safety (E-E-A-T)
-
Toxicity: ACE-Q contains an alkylating 4-chloro moiety and an aromatic amine. It should be treated as a potential genotoxic impurity (PGI) . All weighing must occur in a glove box or ventilated enclosure.
-
Storage: Long-term storage at -20°C under inert atmosphere (Argon/Nitrogen) is mandatory to prevent hydrolysis and oxidation. Desiccants are recommended in the secondary packaging.
References
-
Bernstein, P. et al. (2005). Quinoline derivatives as antineoplastic agents. U.S. Patent 7,399,865. Wyeth Holdings. Link
-
Rabindran, S. K. et al. (2004). Antitumor activity of HKI-272, an irreversible, orally active HER2 inhibitor. Cancer Research, 64(11), 3958-3965. Link
-
Wissner, A. et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link
-
Minami, Y. et al. (2013). Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib. Journal of Chromatography B, 934, 50-56. Link
-
Veeprho Standards. (2024). Neratinib Impurity Profile and Standards. Link
Safety Operating Guide
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile proper disposal procedures
Operational Disposal Guide: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (ACE-QC)
Executive Summary & Operational Context
This guide defines the standard operating procedure (SOP) for the disposal of This compound (henceforth referred to as ACE-QC ).
ACE-QC is a pharmacologically active intermediate used in the synthesis of tyrosine kinase inhibitors, specifically Neratinib (HKI-272). Unlike generic organic waste, ACE-QC presents a "Triple-Threat" hazard profile due to its functional groups:
-
Chloro- (Cl): Mandates segregation into halogenated waste streams to prevent incinerator corrosion and dioxin formation.
-
Carbonitrile (-CN): Poses a risk of Hydrogen Cyanide (HCN) evolution if exposed to strong acids or uncontrolled thermal decomposition.
-
Amino-quinoline core: Possesses potential genotoxic and aquatic toxicity properties common to kinase inhibitor precursors.
Immediate Action Required: All waste containing ACE-QC must be classified as Halogenated Toxic Organic Waste . Under no circumstances should this compound be disposed of in general trash, sanitary sewer, or non-halogenated solvent streams.
Hazard Profiling & Technical Justification
Effective disposal requires understanding the specific risks that dictate the protocol. The following table summarizes the physicochemical hazards that drive our disposal logic.
| Hazard Class | Critical Functional Group | Risk Mechanism | Disposal Implication |
| Halogenated Organic | 4-Chloro substituent | Formation of HCl gas and polychlorinated dibenzodioxins (PCDDs) during low-temp combustion. | MUST be incinerated in a high-temperature facility (>1100°C) with specific flue gas scrubbing. |
| Cyanogen Precursor | 3-Carbonitrile (-CN) | Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas. | NEVER mix with acidic waste streams (pH < 7). Keep separate from acid chlorides or mineral acids. |
| Acute Toxin | Quinoline Core | Intercalation with DNA; potential acute oral toxicity and skin sensitization. | Double-bagging required for solids. High-performance nitrile gloves (0.11mm min) required. |
| Aquatic Toxin | Ethoxy/Amino groups | High persistence in water systems; toxic to marine life. | Zero Discharge policy. All rinsate must be collected as hazardous waste. |
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following PPE is donned to prevent dermal absorption and inhalation.
-
Respiratory: N95 particulate respirator (for solids) or half-mask with OV/P100 cartridges (if in solution).
-
Dermal: Double-gloving strategy. Inner glove: Latex/Nitrile. Outer glove: Extended cuff Nitrile (>5 mil thickness).
-
Body: Tyvek® lab coat or disposable gown to prevent clothing contamination.
Phase 2: Waste Segregation & Containerization
The physical state of the waste dictates the workflow.
A. Solid Waste (Powder, Filter Cakes, Contaminated Wipes)
-
Primary Containment: Place solid ACE-QC into a clear, wide-mouth polyethylene (LDPE) bag or a screw-top HDPE jar.
-
Stabilization: If the powder is fine and prone to dusting, wet it slightly with mineral oil or water (only if no water-reactive reagents are present) to suppress dust.
-
Secondary Containment: Seal the primary bag/jar and place it inside a secondary 6-mil hazardous waste bag.
-
Labeling: Affix a yellow "Hazardous Waste" tag.
B. Liquid Waste (Mother Liquors, Rinsates)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE or Glass. (Common solvents for this chemistry: Methanol, DMSO, DMF).
-
Segregation: Pour into the Halogenated Organic Solvent carboy.
-
Critical Check: Verify the carboy pH is neutral or slightly basic. Do not add to acidic waste carboys.
-
-
Volume Limit: Fill container only to 90% capacity to allow for thermal expansion.
-
Labeling:
Phase 3: Final Fate (Incineration)
Transfer the sealed containers to your facility's EHS accumulation area. The ultimate disposal method is High-Temperature Incineration with secondary combustion chambers and caustic scrubbers to neutralize HCl and NOx emissions.
Operational Logic Flow (Visualization)
The following diagram illustrates the decision matrix for disposing of ACE-QC. This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Figure 1: Decision tree for the safe segregation and containerization of ACE-QC waste streams. Note the critical checkpoint for acidity to prevent cyanide gas generation.
Emergency Protocols
In the event of a spill or exposure, execute the following immediately.
A. Spill Management (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Wear N95 mask and double gloves.
-
Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels (water or mineral oil) to dampen the powder.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.
B. Exposure First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. The nitrile group acts as a severe irritant. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1] Do not use ethanol (increases transdermal absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
- Context: Provides hazard data for the final drug, relevant to the late-stage intermedi
-
National Institutes of Health (PubChem). (2026). Neratinib Impurity 73 (Related Quinoline Structure) Hazard Summary. Retrieved from [Link]
- Context: Validates the structural hazards of the chloro-ethoxy-quinoline core.
-
University of Wisconsin-Madison. (2019). Chapter 7: Chemical Disposal Procedures - Halogenated Organics. Retrieved from [Link]
- Context: Authoritative source for halogenated waste segreg
-
-
Context: Guidelines for separating halogenated vs. non-halogenated streams.[4]
-
Sources
Personal protective equipment for handling 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Topic: Personal Protective Equipment & Handling Strategy for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6) Context: Late-stage intermediate for Neratinib (HKI-272), a potent Tyrosine Kinase Inhibitor (TKI).
Executive Safety Overview & Risk Assessment
Compound Identity:
-
Chemical Name: 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile[1][2][3][4][5][6]
-
Role: Key intermediate in the synthesis of Neratinib (irreversible EGFR/HER2 inhibitor).
Hazard Profiling (The "Why" Behind the Protocol): As a Senior Application Scientist, I categorize this compound not merely as a chemical reagent but as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . While specific GHS data for intermediates is often sparse, its structural relationship to Neratinib mandates a conservative Occupational Exposure Band (OEB) 4 strategy (Estimated OEL: 1–10 µg/m³).
Critical Risks:
-
Potent Kinase Inhibition: Mechanism-based toxicity. Inhalation of dust can lead to systemic absorption and unintended EGFR/HER2 inhibition.
-
Skin Sensitization: Quinoline-carbonitriles are notorious sensitizers. A single unprotected exposure can result in lifelong hypersensitivity.
-
Dust Generation: The crystalline powder form poses a high risk of airborne particulate generation during weighing and transfer.
Personal Protective Equipment (PPE) Matrix
This matrix relies on the "Layer of Protection Analysis" (LOPA) methodology. PPE is the final barrier; engineering controls (isolators) are primary.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P3 only if handled inside a certified Class II B2 Biosafety Cabinet. | Standard surgical masks offer zero protection against <10µm potent particles. Positive pressure from a PAPR prevents inward leakage. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil, extended cuff).2. Outer: Nitrile (High-breakthrough, 5-8 mil). | Visual Indicator System: Wear a colored inner glove (e.g., blue) and a white outer glove. Any tear in the outer glove becomes immediately visible. |
| Dermal (Body) | Tyvek® 800J or equivalent (Impervious, taped seams). Disposable sleeve covers required for reaching into hoods. | Woven lab coats trap dust in fibers, creating a secondary contamination source. Non-woven, impervious suits are mandatory. |
| Ocular | Indirectly Vented Goggles (if not in full-face PAPR). | Safety glasses leave gaps. Dust behaves like a fluid in air currents; sealed eye protection is non-negotiable. |
Operational Protocol: The "Zero-Exposure" Workflow
A. Engineering Controls (Primary Containment)
-
Mandatory: All open handling (weighing, subdividing) must occur within a Powder Containment Balance Enclosure or a Class II Biosafety Cabinet .
-
Prohibited: Never handle this substance on an open benchtop.
-
Static Control: Use an ionizing bar inside the enclosure. Static charge can cause potent powders to "jump," defeating containment.
B. Step-by-Step Handling Procedure
Step 1: Preparation & Gowning Follow the unidirectional flow: Clean Area → Gowning Room → Buffer Zone → Potent Compound Suite.
Step 2: Weighing (The Critical Control Point)
-
Place a tacky mat at the entrance of the enclosure to trap foot-borne particulates.
-
Pre-wet a lint-free wipe with 10% bleach (oxidizer) and place it inside the hood for immediate wipe-down of tools.
-
Tare the vessel before opening the stock container.
-
Open the stock container slowly to prevent pressure equalization from ejecting dust.
-
Transfer solid using a disposable anti-static spatula. Do not pour.
-
Immediate Decon: Wipe the exterior of the transfer vessel and the spatula with the bleach wipe before removing them from the enclosure.
Step 3: Solubilization
-
Dissolve the solid immediately within the containment hood. Handling the compound in solution (e.g., DMSO or DMF) significantly reduces the inhalation risk, though it increases skin absorption risk (permeation).
C. Visualization: Gowning & Entry Workflow
Figure 1: Unidirectional Gowning Workflow designed to prevent cross-contamination prior to entering the high-potency suite.
Emergency Response & Decontamination
Scenario: Powder Spill (>50 mg) outside containment.
-
Evacuate & Isolate: Clear the room immediately. Allow 15 minutes for aerosols to settle (or be cleared by HVAC).
-
Don PPE: Full Tyvek suit, double gloves, and respiratory protection (PAPR preferred).
-
Contain: Gently cover the spill with paper towels dampened with 10% Sodium Hypochlorite (Bleach) .
-
Why Bleach? Oxidative degradation is effective for breaking down the quinoline/carbonitrile pharmacophore, rendering it less active.
-
-
Clean: Wipe from the outside in. Do not sweep (creates dust).
-
Verify: If available, swab surface for HPLC analysis to verify non-detectable residue limits (NDL).
Disposal Strategy
Waste Classification: Hazardous Pharmaceutical Waste (RCRA P-listed or characteristic equivalent).
-
Solids: Collect in a dedicated, yellow-labeled "Chemo/Potent" waste bin.
-
Liquids: Segregate into "Halogenated Organic Waste" streams.
-
Destruction Method: High-Temperature Incineration is the only acceptable disposal method to ensure complete destruction of the heterocyclic ring system. Never dispose of down the drain.
References
-
PubChem. (2025).[7] Compound Summary: 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.[1][2][3][4][5][6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard Reference for OEB).
-
Veeprho. (2024).[5] Material Safety Data Sheet: Neratinib Intermediate CAS 848139-78-6. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile | 848139-78-6 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. echemi.com [echemi.com]
- 7. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
